molecular formula C42H58O4 B1174606 cyclin H CAS No. 158540-26-2

cyclin H

カタログ番号: B1174606
CAS番号: 158540-26-2
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclin H is a protein encoded by the CCNH gene in humans and belongs to the highly conserved cyclin family . It serves as a crucial regulatory subunit that forms the CDK-activating kinase (CAK) complex together with CDK7 and the assembly factor MAT1 . This trimeric complex is essential for regulating the cell cycle and cellular proliferation. The primary function of the CAK complex is to activate key cell-cycle CDKs, such as CDK2, by phosphorylating a critical threonine residue within their activation loop (T-loop), which is necessary for their full catalytic activity and subsequent progression through the cell cycle . Beyond its vital role in cell cycle control, the this compound-CDK7-MAT1 complex is also an integral component of the general transcription factor IIH (TFIIH) . When associated with TFIIH, the complex phosphorylates the Carboxy-Terminal Domain (CTD) of RNA polymerase II, a key step in the initiation of transcription and promoter clearance . This dual activity positions this compound at a fundamental interface between basal transcription control and the cell cycle machinery . Research has shown that the kinase activity of the complex can be regulated by the phosphorylation of this compound itself by protein kinase CK2, which is critical for its full activity on substrates like the RNA polymerase II CTD . Due to its central role in proliferation, dysregulation of this compound is implicated in oncogenesis. Studies have demonstrated that high expression of this compound is positively correlated with tumor grade, advanced stage, and poor prognosis in cancers such as ovarian cancer, suggesting it may promote tumor growth by regulating the cell cycle . Consequently, the this compound/CDK7 complex is a proven target for cancer therapy, with selective inhibitors like THZ1 being developed to exploit the transcriptional dependencies of certain cancer cells . This antibody is a specific tool for detecting endogenous levels of this compound protein in Western Blot (WB) and Immunoprecipitation (IP) applications . It is validated for use in human, mouse, and rat samples and does not cross-react with other cyclin family members, ensuring reliable results for researchers investigating cell cycle regulation, transcription, and DNA repair mechanisms. This product is labeled with "For Research Use Only" and has not been approved for any diagnostic or therapeutic purposes, nor for use in humans or clinical diagnosis. It is the responsibility of the end-user to ensure compliance with all local regulations and to obtain any necessary licenses for the use of this product.

特性

CAS番号

158540-26-2

分子式

C42H58O4

製品の起源

United States

Foundational & Exploratory

The Dual Life of Cyclin H: A Technical Guide to Its Discovery, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin H, a pivotal protein in the nexus of cell cycle control and gene transcription, has been the subject of intensive research since its discovery as a core component of the CDK-activating kinase (CAK) complex. This guide provides a comprehensive technical overview of human this compound, detailing its discovery, its multifaceted functions as a subunit of both the free CAK complex and the general transcription factor TFIIH, and its critical roles in regulating cyclin-dependent kinases, RNA polymerase II, and DNA repair processes. We present a synthesis of key quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and regulatory pathways to serve as an in-depth resource for professionals in biomedical research and drug development.

Discovery and Core Identity

Human this compound (encoded by the CCNH gene) was identified as a key regulatory subunit of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Unlike mitotic cyclins, which exhibit dramatic fluctuations in abundance throughout the cell cycle, this compound levels remain relatively stable. Its discovery was crucial to understanding the activation mechanism of several key cell cycle CDKs.

This compound does not function in isolation but forms a heterotrimeric complex with CDK7, a serine/threonine kinase, and a 36 kDa RING finger protein known as MAT1 (Ménage à Trois 1).[3] The formation of this ternary complex is essential for the full activation of CDK7's kinase activity.[3][4] This complex, known as the CDK-activating kinase (CAK) complex, has a dual role in the cell. It exists both as a free entity and as a functional module of the much larger general transcription factor II H (TFIIH).[5][6]

Key Properties of Human this compound and the CAK Complex:
PropertyValueReference
This compound Molecular Weight ~37 kDa[1]
This compound Amino Acids 323[5][6]
CAK Complex Components CDK7, this compound, MAT1[3][4]
CDK7 Molecular Weight ~40 kDa[5]
MAT1 Molecular Weight ~36 kDa[3]

The Dual Functions of the this compound/CDK7/MAT1 Complex

The this compound-containing CAK complex operates in two fundamental cellular processes: cell cycle regulation and transcription.

Cell Cycle Regulation: The "CAK" Activity

As a free complex, CAK is responsible for the activating phosphorylation of several cell cycle-regulating CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][6] This activation occurs through the phosphorylation of a conserved threonine residue within the T-loop (activation loop) of these CDKs, a prerequisite for their full enzymatic activity.[4][7]

Transcriptional Regulation: The TFIIH Connection

The CAK complex also serves as an integral part of the general transcription factor TFIIH.[5][8] TFIIH is a multi-subunit complex with essential roles in both transcription initiation by RNA polymerase II (Pol II) and nucleotide excision repair (NER) of DNA damage.[8] Within TFIIH, the CDK7 subunit, regulated by this compound, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[4][6] This phosphorylation event, primarily on serine 5 and 7 of the CTD's heptapeptide repeats, is crucial for promoter clearance and the transition from transcription initiation to elongation.[9]

Signaling and Regulatory Pathways

The regulatory network involving this compound is intricate, centered on the assembly and targeting of the CAK complex.

Diagram: Assembly of the CDK-Activating Kinase (CAK) Complex

CAK_Assembly CDK7 CDK7 CAK_intermediate CDK7-Cyclin H (Inactive) CDK7->CAK_intermediate binds CycH This compound CycH->CAK_intermediate binds MAT1 MAT1 CAK_complex Active CAK Complex (CDK7-Cyclin H-MAT1) MAT1->CAK_complex CAK_intermediate->CAK_complex MAT1 binding & stabilization

Caption: Assembly of the active heterotrimeric CAK complex.

Diagram: Dual Roles of the CAK Complex

CAK_Function cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription & DNA Repair CAK CAK Complex (CDK7/CycH/MAT1) CDK_inactive CDK1, 2, 4, 6 (Inactive) CAK->CDK_inactive Phosphorylates T-loop TFIIH TFIIH Holoenzyme CAK->TFIIH Associates with CDK_active CDK1, 2, 4, 6 (Active) CDK_inactive->CDK_active Cell_Cycle_Progression Cell Cycle Progression CDK_active->Cell_Cycle_Progression RNAPII RNA Polymerase II CTD TFIIH->RNAPII Phosphorylates CTD Ser5/7 DNA_Repair DNA Repair TFIIH->DNA_Repair Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation

Caption: The dual functions of the CAK complex in cell cycle and transcription.

Quantitative Data Summary

While extensive qualitative data exists, specific quantitative metrics for the human this compound complex are dispersed throughout the literature. The following table summarizes available data. Note: Specific kinetic parameters can vary based on experimental conditions, substrate, and recombinant protein source.

ParameterSubstrate / Interacting PartnerValueReference
Binding Affinity (Kd) CDK7/Cyclin H to MAT1~1-10 nM (estimated)Based on Surface Plasmon Resonance data
Kinetic Parameter (Km) ATP (for CDK2/CycA)0.785 µM[10]
Kinetic Parameter (Km) RNA Pol II CTD PeptideNot consistently reported-
Kinetic Parameter (kcat) RNA Pol II CTD PeptideNot consistently reported-
Kinetic Parameter (Km) CDK2Not consistently reported-
Kinetic Parameter (kcat) CDK2Not consistently reported-

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and its complexes. Below are foundational protocols derived from common practices in the field.

Co-Immunoprecipitation of the this compound Complex from Human Cells

This protocol is designed to isolate the endogenous this compound complex and its binding partners from cultured human cells.

Materials:

  • Human cell line (e.g., HeLa, HEK293T)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-Cyclin H antibody (or anti-CDK7/MAT1) and corresponding isotype control IgG.

  • Protein A/G magnetic beads or agarose slurry.

  • Wash Buffer: Same as Lysis Buffer but with 0.1% NP-40.

  • Elution Buffer: 1x SDS-PAGE loading buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Refrigerated centrifuge, end-over-end rotator.

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate for 30 minutes at 4°C with gentle rotation.[1]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate (e.g., via BCA assay).

    • Incubate 500-1000 µg of protein lysate with 1-2 µg of anti-Cyclin H antibody (or control IgG) for 2-4 hours at 4°C with rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-4 times with 1 mL of cold Wash Buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by resuspending the beads in 30-50 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound, CDK7, and MAT1.

In Vitro Kinase Assay for the CAK Complex

This protocol measures the kinase activity of a purified recombinant CAK complex on a specific substrate, such as the RNA Pol II CTD.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex.

  • Substrate: GST-tagged RNA Pol II CTD fragment or a synthetic peptide substrate.

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

  • ATP solution (containing [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays).

  • ADP-Glo™ Kinase Assay Kit (Promega) for non-radioactive detection.

  • 96-well or 384-well plates suitable for the detection method.

Procedure:

  • Reaction Setup:

    • Prepare a master mix of the Kinase Assay Buffer, substrate, and enzyme.

    • Aliquot the master mix into the wells of the assay plate.

  • Initiate Reaction:

    • Start the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Detection (ADP-Glo™ Method):

    • Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity.

Diagram: Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cultured Human Cells lysis Cell Lysis (NP-40 Buffer + Inhibitors) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify antibody_inc Incubate with Anti-Cyclin H Ab clarify->antibody_inc beads_inc Add Protein A/G Beads (Capture Ab-Ag Complex) antibody_inc->beads_inc wash Wash Beads (Remove non-specific binders) beads_inc->wash elute Elute Proteins (SDS Loading Buffer) wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis

References

Cyclin H as a Core Component of Transcription Factor IIH (TFIIH): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transcription Factor IIH (TFIIH) is a crucial multi-subunit complex in eukaryotes, playing a pivotal role in two fundamental cellular processes: transcription initiation by RNA polymerase II (Pol II) and nucleotide excision repair (NER).[1][2] Its remarkable dual functionality places it at the crossroads of gene expression and genome maintenance. The human TFIIH complex is composed of ten subunits, organized into two main subcomplexes: a seven-subunit core complex and a three-subunit Cyclin-Activating Kinase (CAK) subcomplex.[3] Cyclin H, the focus of this guide, is an integral component of the CAK module, where it partners with Cyclin-Dependent Kinase 7 (CDK7) and MAT1 (Ménage à Trois 1).[4][5][6] This guide provides a comprehensive technical overview of this compound's role within TFIIH, detailing its structure, function, regulation, and the methodologies used for its study.

Structure and Stoichiometry of TFIIH and the CAK Subcomplex

The TFIIH complex has a molecular weight of approximately 500 kDa.[3] The core complex consists of seven subunits: XPB, XPD, p62, p52, p44, p34, and p8 (TTDA).[3] The CAK subcomplex, comprising CDK7, this compound, and MAT1, can associate with the core complex or exist as a separate entity within the cell.[7][8][9] Cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of the holo-TFIIH complex, showing a horseshoe-shaped core with the CAK subcomplex flexibly linked.[10] It is understood that there is one molecule of each of the ten subunits, including this compound, per functional TFIIH complex, indicating a 1:1:1 stoichiometry for the CDK7:this compound:MAT1 assembly within the CAK subcomplex.[11]

Quantitative Data on TFIIH Subunit Interactions and Enzymatic Activity

The following tables summarize key quantitative data related to the interactions and enzymatic activities of TFIIH components, with a focus on the CAK subcomplex.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
MAT1 and CDK7/Cyclin HSurface Plasmon Resonance (SPR)Tightly bound (specific value not stated)[12]
EnzymeSubstrateKmkcatReference
CDK7/Cyclin HCDK2~0.2 µM~0.03 s⁻¹[13]
CDK7/Cyclin HRNA Polymerase II CTD~4 µM~4 s⁻¹[13]

The Dual Roles of this compound within TFIIH

This compound's primary function is to bind to and activate CDK7, the kinase subunit of the CAK complex.[4] This activation is crucial for the dual functions of TFIIH in transcription and DNA repair. MAT1 further stabilizes the CDK7-cyclin H interaction.[12]

Role in Transcription Initiation

During the initiation of transcription, TFIIH is one of the general transcription factors that, along with RNA polymerase II, assembles at the promoter of protein-coding genes to form the pre-initiation complex (PIC).[14] Within the PIC, the XPB subunit of TFIIH, an ATP-dependent DNA helicase, unwinds the DNA at the transcription start site, creating the transcription bubble.[14] The CDK7/cyclin H kinase activity is then responsible for phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[6] This phosphorylation event is a key regulatory step that triggers the release of the polymerase from the promoter and allows it to begin elongation of the mRNA transcript.[15]

TFIIH_in_Transcription Elongation Transcription Elongation TFIIH TFIIH XPB XPB CAK CAK Promoter Promoter Open_DNA Open_DNA PolII_CTD PolII_CTD PolII_CTD_P PolII_CTD_P PolII_CTD_P->Elongation

Role in Nucleotide Excision Repair (NER)

In addition to its role in transcription, TFIIH is a central component of the NER pathway, which removes bulky DNA lesions, such as those caused by UV radiation or chemical mutagens.[16] In NER, the core TFIIH complex is recruited to the site of DNA damage.[17][18] The helicase activities of both XPB and XPD are required to unwind the DNA around the lesion, creating a bubble of approximately 30 base pairs.[17] This unwinding allows for the recruitment of other NER factors that excise the damaged DNA segment. While the kinase activity of the CAK subcomplex is not directly required for the core NER reaction, the association and dissociation of the CAK module from the TFIIH core is a regulated process that is thought to influence the switch between transcription and repair.[16]

TFIIH_in_NER DNA_damage Bulky DNA Lesion XPC XPC Complex DNA_damage->XPC recognizes TFIIH_core TFIIH Core (XPB, XPD, etc.) XPC->TFIIH_core recruits ADP_out ADP + Pi TFIIH_core->ADP_out DNA_unwinding DNA Unwinding TFIIH_core->DNA_unwinding unwinds DNA around lesion ATP_in ATP ATP_in->TFIIH_core NER_factors Other NER Factors (XPA, RPA, XPG, XPF-ERCC1) DNA_unwinding->NER_factors allows binding of Excision Excision of Damaged Strand NER_factors->Excision Synthesis_ligation DNA Synthesis & Ligation Excision->Synthesis_ligation

Regulation of this compound and TFIIH Activity

The activity of the CDK7/cyclin H kinase is subject to multiple layers of regulation. The association with MAT1 is critical for stabilizing the complex and enhancing its kinase activity.[12] Furthermore, the phosphorylation state of this compound itself can influence the activity of the CAK complex. For instance, protein kinase CK2 has been shown to phosphorylate this compound at threonine 315, and this modification is important for full kinase activity towards both the RNA polymerase II CTD and CDK2.[19] Additionally, the kinase activity of TFIIH is reported to be diminished following UV irradiation, suggesting a regulatory mechanism that may shift the complex's function from transcription to repair.[9]

Association with Human Diseases

Mutations in several subunits of TFIIH are linked to a group of rare, autosomal recessive genetic disorders, including Xeroderma Pigmentosum (XP), Cockayne Syndrome (CS), and Trichothiodystrophy (TTD).[2] These diseases are characterized by a wide range of clinical features, including sun sensitivity, developmental abnormalities, and a predisposition to cancer. The specific clinical manifestations often depend on which subunit is mutated and how the mutation affects the dual functions of TFIIH in transcription and DNA repair.

Detailed Experimental Protocols

The study of this compound and TFIIH relies on a variety of biochemical and molecular biology techniques. Below are detailed protocols for some of the key experiments.

Expression and Purification of Recombinant TFIIH Core Complex

This protocol describes a method for the expression and purification of the 7-subunit TFIIH core complex using a baculovirus expression system in insect cells.[20]

a. Cloning:

  • The cDNAs for the seven core subunits (XPB, XPD, p62, p52, p44, p34, and p8) are cloned into a single baculovirus expression vector, such as the MultiBac™ system.

  • To facilitate the expression of multiple proteins from a single construct, auto-cleavable 2A-like sequences from the Foot-and-Mouth Disease Virus (FMDV) can be incorporated between the coding sequences of the individual subunits.

  • Affinity tags (e.g., His-tag, Strep-tag) are typically added to one or more subunits to aid in purification.

b. Expression:

  • The recombinant bacmid DNA is transfected into Sf9 insect cells to generate a high-titer P1 viral stock.

  • The P1 stock is then used to infect a larger culture of High Five™ insect cells for protein expression.

  • Cells are typically harvested 48-72 hours post-infection.

c. Purification:

  • Cell pellets are lysed by sonication in a high-salt buffer containing protease inhibitors.

  • The lysate is cleared by centrifugation, and the supernatant is subjected to affinity chromatography based on the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

  • The eluted protein is further purified by ion-exchange chromatography (e.g., Mono Q) and size-exclusion chromatography (e.g., Superose 6) to obtain a highly pure and active TFIIH core complex.

Purification_Workflow Cloning Cloning of 7 subunits into MultiBac vector Transfection Transfection of Sf9 cells & viral stock generation Cloning->Transfection Infection Infection of High Five™ cells Transfection->Infection Harvest Cell Harvest & Lysis Infection->Harvest Affinity_Chromo Affinity Chromatography (e.g., Ni-NTA) Harvest->Affinity_Chromo Ion_Exchange Ion-Exchange Chromatography (e.g., Mono Q) Affinity_Chromo->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography (e.g., Superose 6) Ion_Exchange->Size_Exclusion Pure_Complex Pure TFIIH Core Complex Size_Exclusion->Pure_Complex

In Vitro CDK7/Cyclin H Kinase Assay

This protocol describes a luminescent-based in vitro kinase assay to measure the activity of the CDK7/Cyclin H/MAT1 complex and to determine the IC50 of a test inhibitor.[21][22][23][24]

a. Reagents:

  • Recombinant CDK7/Cyclin H/MAT1 enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

b. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2.5 µL of diluted CDK7/Cyclin H/MAT1 enzyme to each well. For "no enzyme" blank wells, add 2.5 µL of Kinase Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of a 2x Substrate/ATP mix to all wells. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

c. Data Analysis:

  • Subtract the average signal of the "no enzyme" blank wells from all other measurements.

  • Normalize the data by setting the "no inhibitor" control as 100% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TFIIH Helicase/ATPase Assay

This protocol describes a method to measure the DNA-dependent ATPase and helicase activities of TFIIH.[25][26][27]

a. ATPase Assay (Colorimetric):

  • Set up 40 µL reactions containing 10 mM HEPES (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 3.5% glycerol, 1 mM DTT, 4 µg BSA, 40 fmol of holo-TFIIH, and varying concentrations of template DNA.

  • After a 40-minute pre-incubation at room temperature, add ATP to a final concentration of 0.5 mM.

  • Incubate for 1-20 minutes at 26°C.

  • Stop the reaction by adding a gold mix reagent (from a colorimetric assay kit) and measure the absorbance at 635 nm to quantify the released inorganic phosphate.

b. Helicase Assay (Fluorescence-based):

  • Prepare a DNA substrate consisting of a fluorescently labeled oligonucleotide annealed to a longer, quenching oligonucleotide, creating a partial duplex with a single-stranded overhang.

  • Set up 20 µL reactions containing 0.4 pmol of the DNA substrate and 8 pmol of core TFIIH in a suitable buffer (e.g., 100 mM KCl, 20 mM HEPES pH 7.0, 5% glycerol, 3 mM phosphoenolpyruvate, 10 mM MgCl2, 1 mM DTT, and pyruvate kinase).

  • Initiate the reaction by adding ATP to 1 mM.

  • Monitor the increase in fluorescence in real-time as the helicase unwinds the duplex, separating the fluorophore from the quencher.

In Vitro Transcription Assay

This protocol describes a run-off transcription assay to assess the transcriptional activity of TFIIH.[14][28][29][30]

a. Reagents:

  • Purified RNA Polymerase II

  • General transcription factors (TBP, TFIIB, TFIIE, TFIIF)

  • Purified TFIIH

  • Linearized DNA template with a known promoter and a defined run-off site

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and [α-³²P]UTP)

  • Transcription buffer (e.g., 20 mM HEPES-NaOH pH 7.9, 50 mM KCl, 4 mM MgCl2, 0.2 mM EDTA, 1 mM DTT)

b. Procedure:

  • Assemble the pre-initiation complex by incubating the DNA template with RNA Polymerase II and all the general transcription factors (including or excluding TFIIH as a control) in the transcription buffer for 45 minutes at 30°C.

  • Initiate transcription by adding the ribonucleoside triphosphates.

  • Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Stop the reaction by adding a stop buffer containing EDTA and proteinase K.

  • Extract the RNA transcripts using phenol-chloroform extraction and ethanol precipitation.

  • Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography. The size of the transcript will correspond to the distance from the transcription start site to the run-off end of the DNA template.

Conclusion

This compound is an indispensable component of the TFIIH complex, playing a critical regulatory role through its activation of CDK7. This function is central to the dual activities of TFIIH in initiating transcription and repairing damaged DNA. The intricate interplay between the CAK subcomplex and the TFIIH core highlights a sophisticated mechanism for coordinating these two essential cellular processes. A thorough understanding of the structure, function, and regulation of this compound within TFIIH is not only fundamental to our knowledge of basic cellular mechanisms but also provides a crucial foundation for developing therapeutic strategies targeting diseases associated with TFIIH dysfunction. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this vital protein complex.

References

The Central Role of Cyclin H in Modulating CDK7 Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of cell cycle regulation and transcription, functioning as both a CDK-activating kinase (CAK) and a core component of the general transcription factor TFIIH. Its activity is exquisitely controlled by its association with Cyclin H and the accessory protein MAT1. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound governs CDK7's dual functions. We will dissect the structural basis of their interaction, the influence of post-translational modifications, and the allosteric regulation conferred by the formation of the trimeric CAK complex. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of CDK7 Regulation by this compound

The primary mechanism of CDK7 activation is its association with this compound. This binding induces a conformational change in the CDK7 catalytic domain, which is a prerequisite for its kinase activity. The CDK7/Cyclin H heterodimer can then be further modulated by the assembly factor MAT1 (Ménage à Trois 1) to form the trimeric CDK-activating kinase (CAK) complex.

Key Regulatory Inputs:

  • This compound Binding: The foundational step for CDK7 activation.

  • MAT1 Association: Stabilizes the CDK7/Cyclin H complex and critically modulates substrate specificity. The addition of MAT1 to the CDK7-Cyclin H dimer switches its substrate preference from primarily cell-cycle CDKs (like CDK2) towards the C-terminal domain (CTD) of RNA polymerase II (Pol II)[1].

  • T-Loop Phosphorylation: Phosphorylation of two key residues in the activation segment (T-loop) of CDK7, Serine 164 (S164) and Threonine 170 (T170), serves as a crucial regulatory layer. While MAT1 binding can activate CDK7 independently of T-loop phosphorylation, phosphorylation at T170 dramatically stimulates CDK7's activity towards the RNA Pol II CTD by increasing the enzyme's turnover rate approximately 20-fold[2]. This dual phosphorylation can influence the processivity and overall kinase activity towards transcriptional substrates[3][4].

  • This compound Phosphorylation: this compound itself can be phosphorylated by other kinases, such as protein kinase CK2 at Threonine 315. This modification is critical for the full kinase activity of the CAK complex toward substrates like the RNA Pol II CTD and CDK2, although it does not affect the assembly of the complex itself[5].

This multi-faceted regulation allows the cell to precisely direct CDK7 activity towards either cell cycle progression or transcription initiation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and enzymatic kinetics of the CDK7 complex.

Table 1: Binding Affinities within the CAK Complex
Interacting ProteinsPhosphorylation State of CDK7MethodDissociation Constant (K_d)Reference
MAT1 (230-309) <=> CDK7/Cyclin HNon-phosphorylated (S_T)SPR1.8 ± 0.2 nM[6]
MAT1 (230-309) <=> CDK7/Cyclin HPhosphorylated at T170 (A_pT)SPR2.1 ± 0.3 nM[6]
MAT1 (230-309) <=> CDK7/Cyclin HPhosphorylated at S164 & T170 (pS_pT)SPR1.1 ± 0.1 nM[6]

SPR: Surface Plasmon Resonance

Table 2: Kinetic Parameters of CDK7 Kinase Activity
CDK7 ComplexSubstrateApparent K_m (μM)k_cat (min⁻¹)k_cat/K_m (μM⁻¹min⁻¹)Reference
Trimeric CAK (Wild-type)CDK2/CycA1.01818[1]
Trimeric CAK (T170A mutant)CDK2/CycA1.21916[1]
Trimeric CAK (Wild-type)GST-CTD0.4120300[1]
Trimeric CAK (T170A mutant)GST-CTD0.5612[1]
Chaetomium thermophilum CAKMBP-scCTDN/A264 (4.4 s⁻¹)N/A[7]

Data from Larochelle et al. (2001) was derived from Drosophila CDK7. The T170A mutant mimics a non-phosphorylatable state at that residue.

Signaling and Regulatory Pathways

The following diagrams illustrate the key pathways involving this compound and CDK7.

CDK7_Activation_and_Function cluster_activation CAK Assembly and Activation cluster_functions Dual Functions of CAK cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7_inactive CDK7 (inactive) CDK7_CycH CDK7-CycH (partially active) CDK7_inactive->CDK7_CycH Binding TFIIH Core TFIIH CycH This compound CycH->CDK7_CycH MAT1 MAT1 CAK_complex Trimeric CAK Complex (CDK7-CycH-MAT1) Fully Active MAT1->CAK_complex CDK7_CycH->CAK_complex Binding CDK2_active p-CDK2 (Active) CAK_complex->CDK2_active CAK Activity Holo_TFIIH Holo-TFIIH CAK_complex->Holo_TFIIH Joins Complex CDK2 CDK2 CDK2->CDK2_active T-loop Phosphorylation Cell_Cycle S-Phase Entry CDK2_active->Cell_Cycle TFIIH->Holo_TFIIH RNAPII_active p-RNAPII (Elongating) Holo_TFIIH->RNAPII_active CTD Kinase Activity RNAPII RNA Polymerase II RNAPII->RNAPII_active CTD Phosphorylation Transcription Transcription Initiation/Elongation RNAPII_active->Transcription

Caption: Assembly of the trimeric CAK complex and its dual roles in cell cycle and transcription.

CDK7_Phospho_Regulation cluster_substrates Substrate Phosphorylation CAK_unphos CAK Complex (Unphosphorylated T-Loop) CAK_pT170 CAK Complex (pT170 on CDK7) CAK_unphos->CAK_pT170 Phosphorylation at Thr170 CDK2_phos CDK2 Phosphorylation (Basal Activity) CAK_unphos->CDK2_phos Favored Substrate CAK_pT170->CDK2_phos Less Affected CTD_phos RNA Pol II CTD Phosphorylation (Greatly Enhanced Activity) CAK_pT170->CTD_phos Favored Substrate Protein_Purification_Workflow start Start: Co-infected Sf9 Cells harvest Cell Harvest & Lysis start->harvest extract High Salt Extraction harvest->extract clarify Clarify Lysate (Centrifugation) extract->clarify ni_nta Ni-NTA Affinity Chromatography clarify->ni_nta wash Wash Beads ni_nta->wash elute Elute His-tagged Complex wash->elute ion_exchange Mono S Ion Exchange Chromatography elute->ion_exchange analyze Analyze Fractions (SDS-PAGE) ion_exchange->analyze end_node End: Purified CAK Complex analyze->end_node

References

The Pivotal Role of Cyclin H in Orchestrating Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin H, a central regulatory protein, plays a critical dual role in the intricate machinery of cell cycle progression and transcriptional regulation. As an indispensable subunit of the Cyclin-Dependent Kinase 7 (CDK7), it forms the CDK-Activating Kinase (CAK) complex, a master regulator that governs the activity of other key CDKs, thereby driving the cell through its distinct phases. Simultaneously, its incorporation into the general transcription factor TFIIH underscores a fundamental link between the cell cycle and the transcriptional apparatus. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its structural and functional characteristics, its regulation, and its complex interplay within cellular signaling networks. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in cell biology and oncology drug development.

Introduction

The eukaryotic cell cycle is a tightly regulated sequence of events culminating in cell division. This process is governed by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), whose activities are contingent upon their association with regulatory subunits called cyclins. This compound stands out as a unique and essential cyclin, primarily for its role in activating CDK7. The this compound/CDK7 complex, in conjunction with the assembly factor MAT1 (Ménage à Trois 1), forms the CAK complex.[1][2] This trimeric complex is pivotal for the phosphorylation and subsequent activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are critical for progression through different phases of the cell cycle.[2]

Furthermore, the CAK complex is a core component of the general transcription factor TFIIH.[3][4] In this context, CDK7, activated by this compound, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, a crucial step for the initiation and elongation phases of transcription.[3][4] This dual functionality places this compound at a critical nexus, coordinating cell proliferation with gene expression. Dysregulation of this compound and the CAK complex has been implicated in various cancers, making it a compelling target for therapeutic intervention.[5]

Structure and Function of this compound

Human this compound is a 37 kDa protein that, like other cyclins, possesses the characteristic cyclin box fold, a structure essential for its interaction with CDK7. The formation of the this compound/CDK7 heterodimer is a prerequisite for CDK7's kinase activity. The subsequent association of MAT1 with this dimer forms the stable and fully active trimeric CAK complex.[1][6] MAT1 enhances the stability of the complex and modulates its substrate specificity.[1]

The primary function of this compound is to act as the regulatory subunit for CDK7, thereby enabling its kinase activity. This activity is directed towards two main classes of substrates:

  • Cell Cycle CDKs: The CAK complex phosphorylates a conserved threonine residue within the activation loop (T-loop) of CDKs such as CDK1, CDK2, CDK4, and CDK6, a step that is essential for their activation.[2]

  • RNA Polymerase II CTD: As part of TFIIH, the CAK complex phosphorylates serine residues (primarily Ser5 and Ser7) in the heptapeptide repeats of the CTD of RNA polymerase II, which is critical for promoter clearance and the recruitment of RNA processing factors.[3][4]

Regulation of this compound and CAK Activity

The activity of the this compound/CDK7 complex is subject to multiple layers of regulation, ensuring precise control over the cell cycle and transcription.

Subunit Assembly

The assembly of the trimeric CAK complex is a key regulatory step. The interaction between this compound and CDK7 is necessary for kinase activity, and the further addition of MAT1 stabilizes the complex and enhances its activity towards certain substrates.[1][6]

Phosphorylation

This compound itself is a phosphoprotein. Phosphorylation of human this compound at Threonine 315 by protein kinase CK2 has been shown to be critical for the full kinase activity of the CAK complex towards substrates like the RNA polymerase II CTD and CDK2.[7] This phosphorylation event does not affect the assembly of the CAK complex itself.[7]

Subcellular Localization

The localization of this compound and other components of the CAK complex is predominantly nuclear, consistent with their roles in transcription and cell cycle control. Studies have shown that during the G1 and S phases of the cell cycle, this compound, along with CDK7 and MAT1, can be found localized in coiled bodies, which are subnuclear structures enriched in small nuclear ribonucleoproteins.[8][9] This localization suggests a potential role in the biogenesis or recycling of transcription-related factors.

Quantitative Data on this compound and CAK Complex

The following tables summarize key quantitative data related to this compound and the CAK complex, providing a reference for its biochemical and cellular properties.

ParameterValueOrganism/SystemReference
Molecular Weight
Human this compound~37 kDaHuman[10]
Binding Affinity
Kd (Cdk7/Cyclin H and Mat1)9.8 nMIn vitro (SPR)[11]
Kinase Activity
Specific Activity of CDK7/Cyclin H14.8 nmol/min/mgRecombinant Human (Sf9 cells)[12]

Table 1: Biochemical Properties of this compound and the CAK Complex. This table provides a summary of the molecular weight, binding affinities of the core components of the CAK complex, and the specific kinase activity of the recombinant this compound/CDK7 complex.

ConditionEffect on Protein LevelsEffect on Kinase ActivityCell LineReference
This compound Knockdown Decreased levels of Mat1 and Cdk7Reduced Cdk7 kinase activityMouse Embryonic Stem Cells[13]
Lack of Adhesion Decreased this compound levels, no change in Cdk7Decreased Cdk7-mediated phosphorylation of GST-cdk2K1735 Melanoma Cells[14]

Table 2: Effects of this compound Perturbation on CAK Complex and Activity. This table outlines the consequences of reduced this compound expression, either through genetic knockdown or cellular stress conditions like lack of adhesion, on the stability of the CAK complex and its enzymatic activity.

Signaling Pathways and Logical Relationships

The central role of this compound in cell cycle control and transcription is best understood through the visualization of its signaling pathways.

Cyclin_H_Signaling_Pathways cluster_Cell_Cycle Cell Cycle Progression cluster_Transcription Transcriptional Regulation G1_S_Transition G1/S Transition G2_M_Transition G2/M Transition CDK4_6 CDK4/6 CDK4_6->G1_S_Transition Promotes CDK2_G1_S CDK2 CDK2_G1_S->G1_S_Transition Promotes CDK1 CDK1 CDK1->G2_M_Transition Promotes CAK This compound-CDK7-MAT1 (CAK Complex) CAK->CDK4_6 T-loop Phosphorylation CAK->CDK2_G1_S T-loop Phosphorylation CAK->CDK1 T-loop Phosphorylation TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Recruits Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Promotes Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Promotes CAK_TFIIH This compound-CDK7-MAT1 (in TFIIH) CAK_TFIIH->RNAPII CTD Phosphorylation (Ser5, Ser7) CK2 Protein Kinase CK2 CK2->CAK Phosphorylates This compound (T315) (Enhances Activity)

Caption: this compound signaling in cell cycle and transcription. (Max Width: 760px)

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for CDK7/Cyclin H Activity

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits, which provide a robust method for measuring kinase activity by quantifying ADP production.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II or a generic substrate like Myelin Basic Protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • 96-well or 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor compound in kinase assay buffer.

    • Dilute the CDK7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km for CDK7 for competitive inhibitor studies.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the assay plate.

    • Add 5 µL of the diluted CDK7/Cyclin H/MAT1 enzyme to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - CDK7/CycH/MAT1 Enzyme - Substrate & ATP - Inhibitor Dilutions start->reagent_prep plate_setup Add Inhibitor/Vehicle and Enzyme to Plate reagent_prep->plate_setup initiate_reaction Initiate Reaction with Substrate/ATP Mixture plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro CDK7/Cyclin H kinase assay. (Max Width: 760px)
Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions

This protocol is designed to isolate this compound and its interacting partners, such as CDK7 and MAT1, from cell lysates.

Materials:

  • Cultured cells expressing the proteins of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-Cyclin H antibody (for immunoprecipitation)

  • Control IgG (e.g., rabbit or mouse IgG, matching the host species of the primary antibody)

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (e.g., lysis buffer with a lower concentration of detergent)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for detecting interacting proteins (e.g., anti-CDK7, anti-MAT1)

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-Cyclin H antibody or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

    • Pellet the beads and collect the supernatant.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot to detect the presence of this compound and its co-immunoprecipitated partners using specific antibodies.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following perturbations such as this compound knockdown.

Materials:

  • Cultured cells

  • PBS

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound is a linchpin in the regulation of fundamental cellular processes, seamlessly integrating cell cycle progression with transcriptional control. Its role as the activating subunit of CDK7 places it at the helm of a signaling cascade that governs the timely activation of key cell cycle players. Concurrently, its involvement in the TFIIH complex highlights its direct influence on gene expression. The dual functionality of the this compound/CDK7 complex makes it a critical node in maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous cancers.

The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the intricacies of this compound function. Future research will likely focus on further elucidating the upstream regulatory mechanisms that control this compound expression and activity, as well as identifying novel substrates of the CAK complex. Moreover, the development of more specific and potent inhibitors targeting the this compound/CDK7 interface holds significant promise for the development of novel anti-cancer therapeutics. A deeper understanding of the complex regulatory networks in which this compound participates will undoubtedly pave the way for innovative strategies to combat diseases characterized by aberrant cell proliferation.

References

An In-depth Technical Guide to the Cyclin H Gene (CCNH): Structure and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclin H gene (CCNH) encodes a crucial regulatory protein, this compound, that plays a pivotal role in the intricate orchestration of cell cycle progression and gene transcription. As a member of the highly conserved cyclin family, this compound functions as a regulatory subunit of cyclin-dependent kinases (CDKs), specifically CDK7. The this compound/CDK7 complex, further associating with MAT1, forms the CDK-activating kinase (CAK), a core component of the general transcription factor IIH (TFIIH). This dual functionality places this compound at the crossroads of fundamental cellular processes, making it a subject of intense research and a potential target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the current knowledge on the structure and regulation of the CCNH gene and its protein product.

Structure of the this compound Gene (CCNH)

The human CCNH gene is a protein-coding gene with a well-defined genomic architecture. Understanding its structure is fundamental to elucidating its function and regulation.

Genomic Location and Organization

The CCNH gene is located on the long (q) arm of chromosome 5 at position 14.3.[1] It spans a significant genomic region, and its primary transcript is processed into a mature mRNA through the splicing of multiple exons.

FeatureDescription
Gene Symbol CCNH
Full Name This compound
Genomic Locus 5q14.3[1]
Exon Count 11[2]
Transcript Variants and Isoforms

The CCNH gene undergoes alternative splicing, giving rise to multiple transcript variants.[2][3] This process generates different mRNA molecules from a single gene, which are then translated into distinct protein isoforms. These isoforms may have different functional properties, contributing to the complexity of this compound's regulatory roles. At least five transcript variants have been identified for the human CCNH gene, leading to the production of several protein isoforms with variations in their N-terminal and C-terminal regions.[3]

Regulation of this compound Gene Expression

The expression of the CCNH gene is tightly controlled at multiple levels, ensuring the appropriate cellular concentration of this compound protein. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation

The transcription of the CCNH gene is initiated by the binding of specific transcription factors to its promoter and enhancer regions. Several transcription factors have been predicted to bind to the CCNH promoter, suggesting a complex regulatory network.

Predicted Transcription Factor Binding Sites in the CCNH Promoter:

Transcription FactorFamily/Function
aMEF-2MADS box family, muscle development
AML1aRunt-related transcription factor, hematopoiesis
HOXA9BHomeobox family, development
MEF-2MADS box family, muscle development
MEF-2AMADS box family, muscle development
Meis-1TALE homeodomain family, development
Meis-1aTALE homeodomain family, development
SRFMADS box family, cell growth and differentiation
STAT5ASignal transducer and activator of transcription, cytokine signaling

Data sourced from GeneCards.[4]

Experimental validation of these binding sites is crucial to confirm their role in regulating CCNH transcription.

Post-Transcriptional Regulation

Post-transcriptional mechanisms, including microRNA (miRNA)-mediated regulation, add another layer of control to CCNH expression. miRNAs are small non-coding RNAs that can bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression.

One study has identified that miR-23b can regulate the expression of this compound.[5] Hemodynamic forces in endothelial cells modulate the expression of miR-23b, which in turn represses this compound, affecting the CDK-activating kinase complex and subsequently influencing endothelial transcription and growth.[5]

Post-Translational Regulation

Following translation, the this compound protein is subject to post-translational modifications (PTMs) that modulate its activity, stability, and interaction with other proteins.

2.3.1. Phosphorylation: this compound is known to be phosphorylated. The this compound/CDK7/Mat1 kinase activity is regulated by CK2 phosphorylation of this compound.[6] Specific phosphorylation sites on this compound have been identified through mass spectrometry analysis.[3][7] These modifications can influence the stability and activity of the CAK complex.

2.3.2. Ubiquitination and Protein Degradation: The stability of this compound is regulated by the ubiquitin-proteasome system. The anaphase-promoting complex/cyclosome (APC/C), a key E3 ubiquitin ligase in cell cycle control, is known to target cyclins for degradation.[8] While the specific E3 ligase that targets this compound for degradation is not definitively established in all contexts, the APC/C complex is a likely candidate given its role in regulating other cyclins.

Data Presentation: Quantitative Expression of CCNH

CCNH mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) portal provides a valuable resource for examining gene expression across a wide range of human tissues. The following table summarizes the median mRNA expression of CCNH in various tissues, presented in Transcripts Per Million (TPM).

TissueMedian TPM
Adipose - Subcutaneous15.8
Adrenal Gland21.4
Artery - Aorta14.9
Brain - Cerebellum18.2
Breast - Mammary Tissue12.5
Colon - Transverse17.6
Esophagus - Mucosa15.3
Heart - Left Ventricle13.7
Kidney - Cortex19.8
Liver16.9
Lung16.1
Muscle - Skeletal8.9
Nerve - Tibial17.1
Ovary20.1
Pancreas18.5
Pituitary25.3
Prostate16.7
Skin - Sun Exposed (Lower leg)13.9
Small Intestine - Terminal Ileum18.9
Spleen22.1
Stomach16.4
Testis28.7
Thyroid19.5
Uterus19.2
Vagina15.9
Whole Blood11.2

Data is representative and can be explored in more detail on the GTEx Portal.[9][10]

CCNH Protein Expression in Human Tissues

The Human Protein Atlas provides data on protein expression through immunohistochemistry (IHC). The following table provides a semi-quantitative summary of this compound protein expression in various normal human tissues. The staining intensity is scored as Not detected, Low, Medium, or High.

TissueStaining IntensityLocation
Bone marrowMediumNuclear
Brain (Cerebral cortex)MediumNuclear
BreastLowNuclear
ColonMediumNuclear
EndometriumMediumNuclear
EsophagusMediumNuclear
KidneyMediumNuclear
LiverLowNuclear
LungMediumNuclear
Lymph nodeHighNuclear
OvaryMediumNuclear
PancreasMediumNuclear
PlacentaMediumNuclear
ProstateLowNuclear
SkinLowNuclear
SpleenHighNuclear
StomachMediumNuclear
TestisHighNuclear
TonsilHighNuclear

Data summarized from The Human Protein Atlas.[1][3][11]

Signaling Pathways Involving this compound

This compound, as part of the CAK complex, is a central component of pathways that control cell cycle and transcription. Its activity is essential for the function of the general transcription factor TFIIH.

TFIIH_CAK_Complex cluster_TFIIH General Transcription Factor IIH (TFIIH) cluster_CAK CDK-Activating Kinase (CAK) cluster_functions Downstream Functions Core_TFIIH Core TFIIH (XPB, XPD, p62, p52, p44, p34, p8) CDK7 CDK7 Core_TFIIH->CDK7 associates with DNA_Repair Nucleotide Excision Repair Core_TFIIH->DNA_Repair participates in Cyclin_H This compound (CCNH) CDK7->Cyclin_H MAT1 MAT1 CDK7->MAT1 Transcription Transcription Initiation (RNA Pol II CTD Phosphorylation) CDK7->Transcription phosphorylates Cell_Cycle Cell Cycle Progression (CDK Activation) CDK7->Cell_Cycle activates Cyclin_H->MAT1

Caption: The CDK-Activating Kinase (CAK) complex, composed of CDK7, this compound, and MAT1, associates with the core TFIIH to regulate transcription, cell cycle, and DNA repair.

While direct transcriptional regulation of CCNH by major signaling pathways like MAPK, PI3K/Akt, and TGF-beta is an active area of research, these pathways are known to influence the cell cycle and transcriptional machinery where this compound plays a critical role. For instance, dysregulation of these pathways in cancer often leads to altered expression of cell cycle components, potentially including this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure and regulation of the CCNH gene and its protein product.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) to Identify Transcription Factor Binding Sites on the CCNH Promoter

This protocol is adapted from methodologies used in large-scale projects like ENCODE and studies investigating transcription factor binding.[9][12][13]

Objective: To identify the genomic regions where a specific transcription factor binds to the CCNH promoter in vivo.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high CCNH expression)

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers (e.g., RIPA buffer)

  • Sonicator

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for next-generation sequencing

  • Next-generation sequencer

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencer.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the transcription factor's binding sites on the CCNH promoter.

Luciferase Reporter Assay to Analyze CCNH Promoter Activity

This protocol is a standard method for quantifying the transcriptional activity of a promoter region.[2][14][15]

Objective: To measure the activity of the CCNH promoter and identify regulatory elements.

Materials:

  • CCNH promoter sequence cloned into a luciferase reporter vector (e.g., pGL3 or pGL4)

  • Control vector expressing Renilla luciferase (for normalization)

  • Cell line for transfection

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Plasmid Preparation: Clone the CCNH promoter region of interest upstream of the firefly luciferase gene in a reporter vector. Prepare a control plasmid expressing Renilla luciferase under a constitutive promoter.

  • Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect them with the CCNH promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity.

    • Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity of different promoter constructs or the effect of various treatments on promoter activity.

Western Blotting for this compound Protein Detection

This is a widely used technique to detect and quantify specific proteins in a sample.[16][17][18]

Objective: To determine the expression level of this compound protein in different cell or tissue samples.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Protein Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to this compound is proportional to its expression level.

RT-qPCR for CCNH mRNA Quantification

Real-time quantitative PCR is a sensitive method to measure the amount of a specific mRNA in a sample.[11][19][20]

Objective: To quantify the expression level of CCNH mRNA.

Materials:

  • Total RNA extracted from cells or tissues

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR primers specific for CCNH and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and reverse transcribe it into complementary DNA (cDNA).

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, CCNH-specific primers, and qPCR master mix. Also, set up reactions for a reference gene for normalization.

  • Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) value for CCNH and the reference gene in each sample. Calculate the relative expression of CCNH using the ΔΔCt method, normalizing to the reference gene and a control sample.

Co-immunoprecipitation (Co-IP) to Study this compound Protein-Protein Interactions

Co-IP is used to identify and validate interactions between a protein of interest and its binding partners.[1]

Objective: To confirm the interaction between this compound and its known or potential binding partners (e.g., CDK7, MAT1).

Materials:

  • Cell lysate

  • Antibody specific to this compound (or the bait protein)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Prepare a non-denaturing cell lysate to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against this compound to form immune complexes.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the immune complexes.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the potential interacting proteins (e.g., CDK7, MAT1) to confirm their presence in the immunoprecipitated complex.

Conclusion and Future Directions

The this compound gene and its protein product are integral components of the cellular machinery that governs cell cycle progression and transcription. Its dual role within the TFIIH complex highlights the intricate coordination between these two fundamental processes. This guide has provided a detailed overview of the structure of the CCNH gene, the multi-layered regulation of its expression, and the experimental methodologies employed to study it.

For drug development professionals, the critical role of this compound in cell proliferation and its frequent dysregulation in cancer make it an attractive therapeutic target. Inhibitors that disrupt the this compound/CDK7 interaction or modulate the activity of the CAK complex could offer novel strategies for cancer treatment.

Future research should focus on several key areas:

  • Comprehensive mapping of the CCNH regulatory network: Elucidating the full spectrum of transcription factors and signaling pathways that control CCNH expression in different cellular contexts.

  • Functional characterization of CCNH isoforms: Determining the specific roles of different this compound protein isoforms in health and disease.

  • Understanding the role of post-translational modifications: Deciphering how PTMs of this compound fine-tune its activity and stability.

  • Development of specific therapeutic agents: Designing and testing small molecules or biologics that specifically target this compound or its interactions for the treatment of cancer and other diseases.

A deeper understanding of the intricate biology of this compound will undoubtedly pave the way for innovative diagnostic and therapeutic strategies in the future.

References

Cyclin H Expression: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Introduction

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-Activating Kinase (CAK) complex along with MAT1.[1][2] This complex plays a dual role in fundamental cellular processes: cell cycle progression and transcriptional regulation.[3][4] As a component of the general transcription factor TFIIH, the CAK complex, including this compound, is integral to the initiation of transcription by RNA polymerase II.[2][5] Given its central role, the expression pattern of this compound across different cell types is of significant interest, particularly in the context of oncology, where its deregulation is often observed. This guide provides an in-depth overview of this compound expression, detailing quantitative data, experimental methodologies for its detection, and its involvement in key signaling pathways.

Quantitative Expression of this compound

The expression of this compound has been found to be elevated in several cancer types compared to corresponding normal tissues. Below is a summary of quantitative findings from recent studies.

Tissue TypeComparisonMethodKey FindingsReference
Breast CancerTumor vs. Adjacent Normal TissueqRT-PCRMean this compound mRNA expression was 1.9-fold higher in tumors.[1]
Breast CancerTumor vs. Normal BreastMicroarrayThis compound mRNA expression was significantly elevated in breast cancer samples compared to normal breast tissue.[1]
Ovarian CancerHigh-Grade vs. Low-Grade TumorsImmunohistochemistryThis compound was highly expressed in high-grade (grade 2 and 3) samples compared to low-grade (grade 1) samples.[6]
Ovarian CancerPatients with vs. without Peritoneal MetastasisImmunohistochemistryThis compound expression was significantly increased in patients with malignant tumor cells in peritoneal fluid.[6]

Signaling Pathways and Logical Relationships

This compound is a central node in the regulation of both transcription and cell cycle. Its functional significance is best understood through its interactions within the CAK complex and its subsequent phosphorylation of key substrates.

cyclin_h_pathway cluster_c Cell Cycle Progression cluster_t Transcription CDK1 CDK1 G1_S_Transition G1/S Transition CDK1->G1_S_Transition G2_M_Transition G2/M Transition CDK1->G2_M_Transition CDK2 CDK2 CDK2->G1_S_Transition CDK4 CDK4 CDK4->G1_S_Transition CDK6 CDK6 CDK6->G1_S_Transition TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II phosphorylates CTD Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Cyclin_H This compound CAK_Complex CAK Complex Cyclin_H->CAK_Complex forms CDK7 CDK7 CDK7->CAK_Complex forms MAT1 MAT1 MAT1->CAK_Complex stabilizes CAK_Complex->CDK1 activates (phosphorylates) CAK_Complex->CDK2 activates (phosphorylates) CAK_Complex->CDK4 activates (phosphorylates) CAK_Complex->CDK6 activates (phosphorylates) CAK_Complex->TFIIH associates with

Diagram 1: this compound in the CAK complex and its downstream targets.

The diagram above illustrates the central role of the CAK complex, composed of this compound, CDK7, and MAT1.[1][7] This complex has two major branches of function. In cell cycle regulation, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive transitions through different phases of the cell cycle.[3][8] In transcription, the CAK complex is a component of the larger TFIIH complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation of transcription.[5][8]

cyclin_h_prognosis High_Cyclin_H High this compound Expression in Ovarian Cancer Increased_Tumor_Grade Increased Tumor Grade High_Cyclin_H->Increased_Tumor_Grade Increased_FIGO_Stage Increased FIGO Stage High_Cyclin_H->Increased_FIGO_Stage Peritoneal_Metastasis Peritoneal Metastasis High_Cyclin_H->Peritoneal_Metastasis Poor_Prognosis Poor Prognosis Increased_Tumor_Grade->Poor_Prognosis Increased_FIGO_Stage->Poor_Prognosis Peritoneal_Metastasis->Poor_Prognosis

Diagram 2: Correlation of high this compound expression with poor prognosis in ovarian cancer.

In ovarian cancer, elevated expression of this compound has been positively correlated with several indicators of poor prognosis, including increased tumor grade, higher FIGO stage, and the presence of peritoneal metastasis.[6] This suggests that this compound could serve as a potential prognostic biomarker in this malignancy.

Experimental Protocols

Accurate determination of this compound expression is fundamental to research in this area. The following are detailed protocols for common techniques used to quantify this compound at the protein and mRNA levels.

Western Blotting for this compound Detection

Western blotting is a widely used technique to detect and quantify protein expression.

western_blot_workflow start Start: Cell/Tissue Lysate protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% nonfat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin H) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis end End: this compound Expression Level analysis->end

Diagram 3: General workflow for Western blotting.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle shaking.[9][10]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for this compound Localization

IHC allows for the visualization of this compound expression within the context of tissue architecture.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize sections in xylene.[11]

  • Rehydrate through a graded series of ethanol to water.[11]

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by boiling sections in a citrate-based buffer (pH 6.0) for 10-20 minutes.[11]

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.[12]

  • Block non-specific antibody binding with a protein block or normal serum for 30 minutes.[11]

  • Incubate with a primary antibody against this compound overnight at 4°C.

  • Wash with buffer (e.g., PBS or TBS).

  • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as DAB.

  • Counterstain with hematoxylin.

5. Analysis:

  • Dehydrate, clear, and mount the slides.

  • Examine under a microscope to assess the intensity and localization of this compound staining. In many tissues, this compound is localized in the nucleus and cytoplasm.[6]

Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA Expression

RT-qPCR is a sensitive method for quantifying mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable kit or Trizol-based method.

  • Assess RNA quality and quantity.

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase, random primers, and dNTPs.[13][14]

2. qPCR Reaction:

  • Prepare a reaction mix containing cDNA template, forward and reverse primers for the CCNH gene, and a SYBR Green or TaqMan-based qPCR master mix.[15]

  • A typical reaction setup in a 20 µL volume would include:

    • 10 µL 2x qPCR Master Mix

    • 0.4 µL Forward Primer (10 µM)

    • 0.4 µL Reverse Primer (10 µM)

    • Template cDNA

    • Nuclease-free water to 20 µL[15]

3. Thermal Cycling:

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 60 seconds)[13]

    • Include a melt curve analysis for SYBR Green-based assays.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., GAPDH, ACTB).

  • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

Conclusion

This compound is a ubiquitously expressed and essential protein, with its levels being tightly regulated. Aberrant overexpression of this compound is a feature of several cancers and often correlates with more aggressive disease, highlighting its potential as both a biomarker and a therapeutic target. The methodologies detailed in this guide provide a robust framework for the accurate assessment of this compound expression in various cell types and tissues, which is critical for advancing our understanding of its role in health and disease.

References

An In-depth Technical Guide to the Post-Translational Modifications of Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin H, a core component of the Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) and Transcription Factor IIH (TFIIH) complexes, plays a pivotal role in the intricate regulation of cell cycle progression and transcription. Its function and stability are tightly controlled by a series of post-translational modifications (PTMs), primarily phosphorylation. This guide provides a comprehensive overview of the known PTMs of this compound, with a focus on phosphorylation by key kinases such as Casein Kinase II (CK2) and Cyclin-Dependent Kinase 8 (CDK8). While the degradation of many cyclins is mediated by the ubiquitin-proteasome system, the specific E3 ubiquitin ligases and deubiquitinases targeting this compound remain an active area of investigation. This document summarizes current knowledge, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and therapeutic development targeting this compound and its associated pathways.

Introduction to this compound

This compound is a 37 kDa protein that forms a ternary complex with Cyclin-Dependent Kinase 7 (CDK7) and MAT1 (Ménage à Trois 1).[1] This complex, known as the CAK complex, is a central regulator of the cell cycle, responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] Furthermore, the CAK complex is an integral subunit of the general transcription factor TFIIH, where it participates in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1] Given its dual role in two fundamental cellular processes, the activity of the this compound/CDK7/MAT1 complex is meticulously regulated, with PTMs of its subunits being a key mechanism.

Phosphorylation of this compound

Phosphorylation is the most well-characterized PTM of this compound, influencing the kinase activity and substrate specificity of the CAK and TFIIH complexes. Two key kinases, Casein Kinase II (CK2) and Cyclin-Dependent Kinase 8 (CDK8), have been identified to phosphorylate this compound at distinct sites, leading to different functional outcomes.

Phosphorylation by Casein Kinase II (CK2)

CK2 is a ubiquitously expressed serine/threonine kinase that phosphorylates a wide range of substrates, playing a role in cell cycle control, DNA repair, and circadian rhythm.[3] CK2 has been shown to phosphorylate this compound, which is critical for the full activation of the associated CDK7 kinase.[4][5]

  • Phosphorylation Site: CK2 phosphorylates human this compound at Threonine 315 (T315) , located in the C-terminal region of the protein.[4][5]

  • Functional Impact: This phosphorylation is essential for the full kinase activity of the this compound/CDK7/MAT1 complex towards its substrates, including the CTD of RNA polymerase II and CDK2.[4][5] The phosphorylation at T315 does not, however, affect the assembly of the CAK complex itself.[4]

Phosphorylation by Cyclin-Dependent Kinase 8 (CDK8)

CDK8, in complex with cyclin C, is a component of the Mediator complex and acts as a transcriptional regulator. It can negatively regulate the activity of the TFIIH complex by phosphorylating this compound.

  • Phosphorylation Sites: In vitro studies have shown that human CDK8 phosphorylates this compound at Serine 5 (S5) and Serine 304 (S304) .[6]

  • Functional Impact: Phosphorylation of this compound by CDK8 leads to a reduction in the kinase activity of CDK7, thereby inhibiting transcription initiation.[6] This represents a mechanism of cross-talk between the Mediator complex and the basal transcription machinery.

Data Summary: this compound Phosphorylation
Phosphorylation SiteKinaseFunctional ConsequenceReferences
Threonine 315 (T315)Casein Kinase II (CK2)Critical for full kinase activity of the CAK complex towards RNA Pol II CTD and CDK2.[4][5]
Serine 5 (S5)Cyclin-Dependent Kinase 8 (CDK8)Inhibition of CDK7 kinase activity, leading to repression of transcription initiation.[6]
Serine 304 (S304)Cyclin-Dependent Kinase 8 (CDK8)Inhibition of CDK7 kinase activity, leading to repression of transcription initiation.[6]
Signaling Pathways

The phosphorylation of this compound is a downstream event of signaling pathways that regulate cell cycle and transcription.

cluster_CAK CAK/TFIIH Complex Wnt Wnt Signaling CK2_node Casein Kinase II (CK2) Wnt->CK2_node CycH This compound CK2_node->CycH Phosphorylates T315 CDK8_CycC CDK8/Cyclin C CDK8_CycC->CycH Phosphorylates S5, S304 CDK7 CDK7 CycH->CDK7 TFIIH TFIIH Core CycH->TFIIH CycH_pT315 pT315-Cyclin H CycH_pS5_pS304 pS5/pS304-Cyclin H MAT1 MAT1 CDK7->MAT1 CDK7->TFIIH MAT1->TFIIH CycH_pT315->CDK7 Activates Kinase Activity CycH_pS5_pS304->CDK7

Figure 1: Regulation of this compound phosphorylation.

Ubiquitination and Degradation of this compound

The periodic degradation of cyclins is a hallmark of cell cycle regulation and is primarily mediated by the ubiquitin-proteasome system (UPS).[7][8] This process involves the covalent attachment of a polyubiquitin chain to the target protein by an E3 ubiquitin ligase, which marks it for degradation by the 26S proteasome. While the degradation of mitotic cyclins (A and B) and G1 cyclins (D and E) is well-characterized, involving the Anaphase-Promoting Complex/Cyclosome (APC/C) and the Skp1-Cul1-F-box (SCF) complex respectively, the specific E3 ligase(s) responsible for this compound ubiquitination have not yet been definitively identified.[4][9]

Indirect evidence suggests that the stability of the CAK complex subunits is interconnected. Depletion of this compound leads to a dramatic decrease in the protein levels of MAT1 and CDK7, a process that is not dependent on the proteasome, suggesting that the unassembled subunits are intrinsically unstable.[1] However, the turnover of the entire CAK or TFIIH complex, including this compound, is likely regulated by the UPS.

Potential E3 Ligases and Crosstalk with Phosphorylation

Given the role of this compound in both cell cycle and transcription, its degradation is likely to be a highly regulated process. The phosphorylation events on this compound could potentially create "phosphodegrons," which are recognition motifs for E3 ligases. This form of crosstalk between phosphorylation and ubiquitination is a common mechanism for regulating protein stability.[10][11] Future research involving proteomic approaches, such as mass spectrometry-based interactome studies, will be crucial to identify the specific E3 ligases and deubiquitinases that regulate this compound stability.

cluster_ubiquitination Ubiquitination Kinase Kinase (e.g., CK2, CDK8) CycH This compound Kinase->CycH Phosphorylates E3_Ligase E3 Ubiquitin Ligase (Hypothetical) pCycH Phospho-Cyclin H E3_Ligase->pCycH Recognizes Phosphodegron Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_pCycH Ubiquitinated Phospho-Cyclin H Ub_pCycH->Proteasome Targets for Degradation

Figure 2: Hypothetical model for this compound degradation.

Experimental Protocols

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is adapted for studying the phosphorylation of this compound by kinases like CK2 or CDK8.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mix containing:

      • Recombinant this compound (as part of the CAK complex or as a single protein, depending on the experiment) (1-5 µg)

      • Active recombinant kinase (e.g., CK2 or CDK8/Cyclin C) (100-500 ng)

      • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

      • [γ-³²P]ATP (10 µCi) or cold ATP (100 µM)

      • Make up the final volume to 25-50 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5X SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • For radiolabeled reactions, expose the dried gel to a phosphor screen and visualize using a phosphorimager.

    • For non-radioactive reactions, perform a Western blot using a phospho-specific antibody against the site of interest on this compound.

cluster_analysis Analysis start Start prep Prepare Reaction Mix (this compound, Kinase, Buffer, ATP) start->prep end End incubate Incubate at 30°C (30-60 min) prep->incubate stop Stop Reaction (Add SDS Loading Buffer) incubate->stop sds_page SDS-PAGE stop->sds_page autorad Autoradiography (for ³²P) sds_page->autorad western Western Blot (with phospho-specific Ab) sds_page->western autorad->end western->end

Figure 3: In vitro kinase assay workflow.
In Vivo Ubiquitination Assay

This general protocol can be adapted to investigate the ubiquitination of this compound in a cellular context.

  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293T) with expression vectors for HA-tagged ubiquitin and FLAG-tagged this compound.

  • Cell Lysis:

    • 48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

    • Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

  • Immunoprecipitation:

    • Immunoprecipitate FLAG-cyclin H from the cell lysates using anti-FLAG affinity beads.

  • Western Blotting:

    • Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated this compound, which will appear as a high-molecular-weight smear.

    • Probe a parallel blot with an anti-FLAG antibody to confirm the immunoprecipitation of this compound.

cluster_probes Probing start Start transfect Co-transfect cells with HA-Ub and FLAG-Cyclin H start->transfect end End treat Treat with Proteasome Inhibitor transfect->treat lyse Lyse cells in Denaturing Buffer treat->lyse ip Immunoprecipitate FLAG-Cyclin H lyse->ip wb Western Blot ip->wb probe_ha Probe with anti-HA Ab (Detects Ubiquitin) wb->probe_ha probe_flag Probe with anti-FLAG Ab (Detects this compound) wb->probe_flag probe_ha->end probe_flag->end

Figure 4: In vivo ubiquitination assay workflow.
Mass Spectrometry for PTM Analysis

Mass spectrometry is a powerful tool for identifying and quantifying PTMs. A general workflow for PTM analysis of this compound is as follows:

  • Sample Preparation:

    • Isolate this compound from cells or tissues, for example, through immunoprecipitation.

    • Perform in-gel or in-solution digestion of the purified this compound with a protease (e.g., trypsin).

  • Enrichment (Optional but Recommended):

    • For phosphopeptide analysis, enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

    • For ubiquitinated peptides, enrich for peptides containing the di-glycine remnant of ubiquitin (after tryptic digest) using specific antibodies.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the PTMs based on the mass shifts in the fragment ions.

    • For quantitative analysis, use techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.

start Start isolate Isolate this compound (e.g., Immunoprecipitation) start->isolate end End digest Tryptic Digestion isolate->digest enrich Enrich for Modified Peptides (e.g., IMAC, anti-K-ε-GG) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Peptide ID, PTM Localization, Quantification) lcms->data data->end

Figure 5: Mass spectrometry workflow for PTM analysis.

Conclusion and Future Directions

The post-translational modification of this compound, particularly through phosphorylation, is a critical regulatory mechanism that fine-tunes its dual roles in cell cycle control and transcription. The phosphorylation of this compound by CK2 and CDK8 provides a clear example of how its activity is modulated by different signaling pathways. While the involvement of the ubiquitin-proteasome system in the degradation of cyclins is well-established, the specific machinery targeting this compound remains a significant knowledge gap. Future research should focus on identifying the E3 ubiquitin ligases and deubiquitinases that regulate this compound stability, as well as elucidating the crosstalk between phosphorylation and ubiquitination in this process. A deeper understanding of these regulatory mechanisms will not only enhance our fundamental knowledge of cell cycle and transcription but may also unveil novel therapeutic targets for diseases characterized by dysregulated cell proliferation and gene expression, such as cancer. The experimental approaches outlined in this guide provide a framework for these future investigations.

References

cyclin H interacting partners and protein network

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclin H: Interacting Partners and Protein Network

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a central regulatory protein that, despite its name, maintains constant expression levels throughout the cell cycle. It belongs to the highly conserved cyclin family and its primary role is to bind and activate Cyclin-Dependent Kinase 7 (CDK7). The this compound/CDK7 heterodimer further associates with the MAT1 (Ménage-à-trois 1) protein to form the heterotrimeric CDK-Activating Kinase (CAK) complex. This complex is a nexus for cellular regulation, playing indispensable roles in cell cycle progression, gene transcription, and DNA repair. As a core component of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for initiating transcription. Given its central role in these fundamental processes, the this compound network is a key area of investigation for understanding disease mechanisms and for the development of novel therapeutics, particularly in oncology. This guide provides a detailed overview of the this compound protein network, quantitative interaction data, key signaling pathways, and the experimental protocols used to elucidate these interactions.

Core Interacting Partners: The CAK and TFIIH Complexes

This compound does not function in isolation; its activity is realized through its integration into larger multi-protein complexes. Its most fundamental interactions are with CDK7 and MAT1, which together form the CAK complex. This trimeric unit then associates with the core TFIIH complex to carry out its functions in transcription and DNA repair.

The CDK-Activating Kinase (CAK) Complex

The CAK complex is the fundamental functional unit for this compound and is composed of three subunits:

  • This compound (CCNH): The primary regulatory subunit. Its binding is essential for activating the kinase subunit, CDK7.[1]

  • Cyclin-Dependent Kinase 7 (CDK7): The catalytic subunit of the complex. As a kinase, it is responsible for phosphorylating downstream targets.[1]

  • MAT1 (Ménage-à-trois 1): A RING finger protein that acts as a stabilizing scaffold for the complex.[2][3] MAT1 enhances the stability of the this compound-CDK7 interaction and modulates the substrate specificity of the kinase.[2][4]

The assembly of this heterotrimeric complex is crucial for its biological activity. Depletion of this compound leads to a significant decrease in the protein levels of both CDK7 and MAT1, highlighting its critical role in maintaining the stability of the entire complex.[2]

The General Transcription Factor II H (TFIIH) Complex

The CAK complex serves as a module that associates with the core TFIIH complex.[1][5] TFIIH is a large, ten-subunit complex that plays dual roles in two critical cellular processes:

  • Transcription Initiation: As part of the RNA Polymerase II preinitiation complex, the CDK7 subunit of TFIIH phosphorylates serines 5 and 7 in the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II.[3][6] This phosphorylation event is a key signal that allows the polymerase to clear the promoter and begin productive transcript elongation.[3][7]

  • Nucleotide Excision Repair (NER): TFIIH also functions in DNA repair. Its helicase subunits, XPB and XPD, are responsible for unwinding the DNA duplex around a site of damage, which is a prerequisite for the subsequent excision of the damaged segment.[7][8]

The diagram below illustrates the hierarchical organization of this compound within the CAK and TFIIH complexes.

Fig. 1: Hierarchical structure of the this compound protein network.

Other Confirmed and Putative Interacting Partners

Beyond the canonical CAK/TFIIH complex, this compound interacts with other cellular and viral proteins, which can modulate its function.

  • U1 small nuclear RNA (snRNA): this compound has been shown to interact directly with U1 snRNA. This interaction is implicated in regulating the kinase activity of CDK7, suggesting a link between the transcription machinery and the splicing apparatus.[9]

  • Viral Proteins (e.g., HCMV pUL97): The protein kinase pUL97 from Human Cytomegalovirus (HCMV) interacts with several human cyclins, including this compound.[10][11] This interaction is particularly strong in HCMV-infected cells, suggesting that the virus may hijack the this compound/CDK7 complex to phosphorylate viral or cellular substrates, thereby facilitating its replication cycle.[10]

  • Mediator Complex (CDK8/Cyclin C): The CDK8/Cyclin C submodule of the Mediator complex can negatively regulate TFIIH. CDK8 directly phosphorylates this compound, which represses the CTD kinase activity of TFIIH and inhibits transcription.[4][12] This represents a key checkpoint for controlling transcriptional output.

Quantitative Analysis of Protein Interactions

While the physical interactions of this compound within the CAK and TFIIH complexes are well-established, precise quantitative data, such as dissociation constants (Kd), are not widely reported in the literature. The stability of the complex is known to be highly interdependent. For instance, T-loop phosphorylation on CDK7 is critical for stabilizing the entire trimeric CAK complex in vivo.[6] The table below summarizes key interactions, the methods used to detect them, and available semi-quantitative information.

Interacting PartnerComplex/RoleExperimental EvidenceQuantitative/Qualitative DataReference(s)
CDK7 CAK Complex (Catalytic Subunit)Co-IP, X-ray Crystallography, Y2HForms a stable, high-affinity complex. Dissociation constants for CDK-cyclin pairs are typically in the nanomolar range.[13][1][3][4]
MAT1 CAK Complex (Assembly Factor)Co-IP, X-ray Crystallography, Y2HSignificantly stabilizes the CDK7-Cyclin H dimer. Mutations in MAT1 that disrupt contact with the CDK7 activation loop reduce the thermal stability of the CAK complex.[4][2][3][4]
Core TFIIH Subunits TFIIH HoloenzymeCo-IP, Gel FiltrationStable association; CAK can be biochemically separated from the core TFIIH.[5][6]
RNA Polymerase II Transcription (Substrate)Kinase AssaysThe CAK complex phosphorylates the CTD of the RPB1 subunit. T-loop phosphorylation of CDK7 specifically accelerates the turnover rate for CTD phosphorylation.[6][3][6]
CDK8 Negative Regulation (Kinase)In vitro Kinase AssaysCDK8 phosphorylates this compound, leading to repression of TFIIH CTD kinase activity.[12]
HCMV pUL97 Viral Hijacking (Viral Kinase)Co-IP, Mass SpectrometryThis compound is a high-affinity interactor of pUL97 specifically in HCMV-infected cells, showing stronger interaction than Cyclin B1 or T1 in this context.[10][11]

Signaling Pathways and Regulatory Functions

The this compound network is at the heart of transcriptional regulation. The pathway diagram below illustrates the role of TFIIH-associated CAK in initiating transcription.

G cluster_regulation Regulation of CAK Activity cluster_transcription Transcription Initiation CDK8 CDK8/CycC (Mediator) CAK_Node This compound / CDK7 / MAT1 (CAK Complex) CDK8->CAK_Node Phosphorylates this compound cdc2 cdc2/CycB (Mitosis) cdc2->CAK_Node Inhibits during Mitosis TFIIH TFIIH Holoenzyme CAK_Node->TFIIH Associates PIC Pre-Initiation Complex (PIC) TFIIH->PIC PolII_hyper RNA Pol II (Hyper-phosphorylated CTD) PIC->PolII_hyper ATP-dependent CTD Phosphorylation PolII_hypo RNA Pol II (Hypo-phosphorylated CTD) PolII_hypo->PIC Elongation Transcript Elongation PolII_hyper->Elongation Promoter Clearance

Fig. 2: Role of this compound/CAK in regulating transcription initiation.

Experimental Protocols

The characterization of the this compound interactome has relied on a suite of biochemical and genetic techniques. Below are generalized protocols for two of the most common methods used to identify and validate its protein-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is an antibody-based technique used to enrich a specific protein (the "bait") from a cell lysate, along with any stably interacting partners (the "prey").

Methodology:

  • Cell Lysis: Culture and harvest cells (e.g., HEK293T or HeLa). Lyse cells in a non-denaturing buffer (e.g., RIPA or a custom IP lysis buffer) containing protease and phosphatase inhibitors to preserve protein complexes.[14]

  • Pre-clearing: Incubate the cell lysate with control IgG antibodies and protein A/G beads for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads or antibodies, reducing background.[14]

  • Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-Cyclin H) to the pre-cleared lysate. Incubate for several hours or overnight at 4°C to allow antibody-antigen complexes to form.

  • Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 1-2 hours at 4°C. The beads will bind the antibody, thus capturing the entire protein complex.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer. This step is critical for removing non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the expected interacting partner (e.g., anti-CDK7) or by mass spectrometry for unbiased discovery of new partners.[15]

G start Start: Cell Lysate preclear Pre-clear Lysate (with Control IgG + Beads) start->preclear incubation Incubate with Bait-Specific Antibody (e.g., anti-Cyclin H) preclear->incubation Add Ab to supernatant capture Capture Complex (with Protein A/G Beads) incubation->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analysis Analyze by: Western Blot or Mass Spectrometry elute->analysis end End: Identify Interactors analysis->end

Fig. 3: Generalized workflow for a Co-Immunoprecipitation experiment.
Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method for discovering binary protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor in yeast.

Methodology:

  • Plasmid Construction: Clone the coding sequence for the "bait" protein (e.g., this compound) into a vector that fuses it to a DNA-binding domain (DB-X). Clone a cDNA library or a specific "prey" protein (e.g., CDK7) into a second vector that fuses it to a transcriptional activation domain (AD-Y).[16][17]

  • Yeast Transformation: Transform a suitable yeast reporter strain with the bait plasmid and select for successful transformants on appropriate media (e.g., lacking Tryptophan for a TRP1 marker).[18]

  • Auto-activation Test: Before screening, confirm that the DB-bait fusion protein does not autonomously activate the reporter genes in the absence of a prey protein.[18]

  • Library Screening (Mating): Mate the bait-expressing yeast strain with a second yeast strain of the opposite mating type that has been pre-transformed with the AD-prey library.[16]

  • Selection: Plate the resulting diploid yeast on highly selective media lacking specific nutrients (e.g., Histidine, Adenine) and/or containing competitive inhibitors (e.g., 3-AT). Only yeast cells in which the bait and prey proteins interact will reconstitute the transcription factor, activate the reporter genes, and grow on the selective media.[18]

  • Hit Validation: Isolate the prey plasmids from the positive yeast colonies. Sequence the prey insert to identify the interacting protein. Re-transform the isolated prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.[16]

G cluster_prep Preparation cluster_screen Screening cluster_validation Validation Bait Clone Bait (e.g., this compound) into DB Vector Transform Transform Bait Vector into Yeast (Strain A) Bait->Transform Prey Clone Prey Library into AD Vector Mate Mate Strain A (Bait) with Strain B (Prey Library) Prey->Mate Transform->Mate Select Plate Diploids on Selective Media Mate->Select Isolate Isolate Prey Plasmids from Positive Colonies Select->Isolate Sequence Sequence Prey Insert to Identify Protein Isolate->Sequence Confirm Re-transform Bait + Prey to Confirm Interaction Sequence->Confirm

Fig. 4: Generalized workflow for a Yeast Two-Hybrid screen.

References

Unveiling the Architecture of a Key Cell Cycle Regulator: A Structural Analysis of Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Cyclin H, a crucial component of the CDK-activating kinase (CAK) complex, plays a pivotal role in the intricate regulation of both cell cycle progression and transcription. Its interaction with Cyclin-Dependent Kinase 7 (CDK7) and the assembly factor MAT1 forms a functional kinase that phosphorylates key substrates, thereby orchestrating fundamental cellular processes. A thorough understanding of the structural biology of this compound is paramount for developing targeted therapeutics for various diseases, including cancer. This technical guide provides an in-depth analysis of the structure of this compound, the methodologies used to elucidate its architecture, and its role in critical signaling pathways.

Structural Overview of Human this compound

Human this compound is a protein of 323 amino acids with a molecular weight of approximately 37 kDa.[1] Its core structure is characterized by the canonical cyclin fold, which consists of two helical domains. This fold is a hallmark of the cyclin family and is essential for its function as a regulatory subunit of CDKs.

Crystallographic Data

The three-dimensional structure of human this compound has been determined by X-ray crystallography, providing atomic-level insights into its architecture. The crystallographic data for one of the key structures, deposited in the Protein Data Bank (PDB) with the accession code 1KXU, is summarized in the table below.

Parameter Value Reference
PDB ID1KXU[2]
Resolution2.60 Å[2]
R-Value Work0.214[2]
R-Value Free0.295[2]
Expression SystemSpodoptera frugiperda (Sf9)[2]

The CDK-Activating Kinase (CAK) Complex: A Triumvirate of Regulation

This compound does not function in isolation but as a critical component of the heterotrimeric CAK complex, which also includes CDK7 and MAT1 (Ménage à Trois 1).[3] MAT1 acts as an assembly factor, stabilizing the interaction between this compound and CDK7.[4] The formation of this ternary complex is essential for the full activation of CDK7 kinase activity.[4]

Binding Affinities within the CAK Complex

Experimental Protocols for Structural Analysis

The elucidation of the structure of this compound and its complexes has been made possible through a combination of sophisticated biochemical and biophysical techniques. The following sections provide an overview of the key experimental protocols.

Recombinant Production of the Human CAK Complex

A robust method for producing the CAK complex is essential for structural and functional studies. A common approach involves the co-expression of CDK7, this compound, and MAT1 in an insect cell expression system.[6]

Protocol: Co-expression and Purification of the Human CDK7-Cyclin H-MAT1 Complex [6]

  • Vector Construction: Clone the cDNAs for human CDK7, this compound, and MAT1 into a baculovirus expression vector. Often, one of the subunits is engineered with an affinity tag (e.g., a His6-tag) to facilitate purification.

  • Baculovirus Generation: Generate recombinant baculoviruses by transfecting Spodoptera frugiperda (Sf9) insect cells with the expression vectors.

  • Protein Expression: Infect a large-scale culture of Sf9 cells with the recombinant baculoviruses to co-express the three subunits of the CAK complex.

  • Cell Lysis: Harvest the cells and lyse them to release the cellular contents, including the recombinant CAK complex.

  • Affinity Chromatography: Purify the CAK complex from the cell lysate using affinity chromatography. If a His6-tag was used, a nickel-nitrilotriacetic acid (Ni-NTA) resin is employed. The complex is eluted using an imidazole gradient.

  • Ion-Exchange Chromatography: Further purify the complex using ion-exchange chromatography, such as Mono S chromatography, to separate the CAK complex from remaining contaminants based on charge.

  • Size-Exclusion Chromatography: As a final polishing step, use size-exclusion chromatography to isolate the properly assembled, monodisperse CAK complex.

X-ray Crystallography

X-ray crystallography has been the primary method for determining the high-resolution structure of this compound.[7][8]

Protocol: X-ray Crystallography of a Protein Complex [7][8][9]

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using high-throughput robotic systems to identify initial crystallization "hits". Vapor diffusion (hanging or sitting drop) is a commonly used method.[9]

  • Crystal Optimization: Optimize the initial crystallization conditions by systematically varying the parameters to grow large, well-ordered crystals suitable for X-ray diffraction.

  • Data Collection: Cryo-cool a single crystal in liquid nitrogen and mount it on a goniometer in an X-ray beamline at a synchrotron source. Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.

  • Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Determination: Determine the phases of the diffracted X-rays, often using molecular replacement if a homologous structure is available.

  • Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map and refine the model against the experimental data to improve its accuracy.

  • Validation: Assess the quality of the final model using various geometric and statistical criteria.

Cryo-Electron Microscopy (Cryo-EM)

Single-particle cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes like the CAK complex, especially for capturing different conformational states.[10][11]

Protocol: Single-Particle Cryo-Electron Microscopy [2][12]

  • Grid Preparation: Apply a small volume of the purified protein complex solution to an EM grid, blot away the excess liquid to create a thin film, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.[2]

  • Data Collection: Load the vitrified grid into a transmission electron microscope and collect a large number of images (micrographs) of the randomly oriented particles at a low electron dose.

  • Image Processing:

    • Particle Picking: Computationally select the individual particle images from the micrographs.

    • 2D Classification: Group the particle images into different classes based on their orientation to generate high-quality 2D averages.

    • 3D Reconstruction: Generate an initial 3D model from the 2D class averages and refine it to high resolution using an iterative process.

  • Model Building and Refinement: Build an atomic model of the protein complex into the final 3D density map and refine it.

Signaling Pathways and Functional Implications

The CAK complex, with this compound at its core, is a central node in the regulation of two fundamental cellular processes: transcription and cell cycle control.

Role in Transcription

As a subunit of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation event is crucial for the transition from transcription initiation to elongation.

Transcription_Pathway cluster_promoter Promoter Region RNA_Pol_II RNA Polymerase II Transcription_Elongation Transcription_Elongation RNA_Pol_II->Transcription_Elongation initiates TFIIH TFIIH Complex TFIIH->RNA_Pol_II binds CAK CAK (CDK7/CycH/MAT1) CAK->RNA_Pol_II phosphorylates CTD CAK->TFIIH part of

CAK's role in transcription initiation.
Role in Cell Cycle Control

The CAK complex also acts as a master regulator of the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. This activation is a prerequisite for the progression through different phases of the cell cycle.

Cell_Cycle_Pathway CAK CAK (CDK7/CycH/MAT1) CDK4_6_CycD CDK4/6-Cyclin D CAK->CDK4_6_CycD activates CDK2_CycE CDK2-Cyclin E CAK->CDK2_CycE activates CDK2_CycA CDK2-Cyclin A CAK->CDK2_CycA activates CDK1_CycB CDK1-Cyclin B CAK->CDK1_CycB activates

CAK-mediated activation of cell cycle CDKs.

Experimental Workflow for Structural Determination

The overall workflow for the structural determination of a protein complex like this compound and the CAK complex involves several key stages, from gene to the final validated structure.

Exp_Workflow cluster_molbio Molecular Biology & Biochemistry cluster_structure Structural Biology Gene Gene Cloning Expression Protein Co-Expression (e.g., Baculovirus/Insect Cells) Gene->Expression Purification Multi-step Purification (Affinity, IEX, SEC) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spec) Purification->QC Xray X-ray Crystallography QC->Xray CryoEM Cryo-Electron Microscopy QC->CryoEM Crystallization Crystallization Xray->Crystallization Grid_Prep Grid Preparation CryoEM->Grid_Prep Data_Collection_Xray X-ray Data Collection Crystallization->Data_Collection_Xray Structure_Solution Structure Solution & Refinement Data_Collection_Xray->Structure_Solution Data_Collection_EM Cryo-EM Data Collection Grid_Prep->Data_Collection_EM Data_Collection_EM->Structure_Solution Validation Structure Validation Structure_Solution->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition

General experimental workflow for protein structure determination.

Conclusion

The structural analysis of this compound, both individually and within the context of the CAK complex, has provided invaluable insights into its regulatory functions in transcription and cell cycle control. The detailed architectural knowledge, obtained through techniques like X-ray crystallography and cryo-EM, serves as a critical foundation for understanding the molecular basis of its activity. For researchers in academia and the pharmaceutical industry, this structural information is instrumental in the rational design of specific inhibitors that could modulate the activity of CDK7, offering promising avenues for the development of novel cancer therapies and other therapeutic interventions. Continued structural and functional studies of this compound and its associated complexes will undoubtedly uncover further layers of regulation and provide new opportunities for targeted drug discovery.

References

The Pivotal Role of Cyclin H in Embryonic Stem Cell Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embryonic stem cells (ESCs) possess the unique ability to self-renew and differentiate into all cell lineages of the body, a state known as pluripotency. The intricate molecular network governing the maintenance of pluripotency and the initiation of differentiation is a subject of intense research. This technical guide delves into the critical role of Cyclin H, a key regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), in orchestrating these fundamental cell fate decisions. As a core component of the general transcription factor TFIIH, the CDK7/Cyclin H/MAT1 complex stands at the crossroads of cell cycle control and transcriptional regulation. This document provides an in-depth analysis of the signaling pathways involving this compound, summarizes key quantitative data from seminal studies, and offers detailed experimental protocols for investigating its function in embryonic stem cells.

Introduction: The Dual Function of this compound

This compound is a crucial protein that, in conjunction with its catalytic partner CDK7 and the assembly factor MAT1, forms the CDK-activating kinase (CAK) complex.[1][2] This trimeric complex has a dual role in the cell. Firstly, it functions as a CAK, phosphorylating and activating other CDKs, thereby regulating cell cycle progression.[3][4] Secondly, and of particular importance in the context of embryonic stem cells, the CAK complex is an integral part of the general transcription factor TFIIH.[1][2][5] Within TFIIH, the kinase activity of CDK7/Cyclin H is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in the initiation and elongation phases of transcription.[1][2]

In embryonic stem cells, which are characterized by a unique, rapid cell cycle structure, the transcriptional regulatory function of this compound appears to be paramount in maintaining the pluripotent state.[1][2][6] Depletion of this compound in murine ESCs leads to their differentiation, independent of major changes in cell cycle progression.[1][2] This suggests that the primary role of this compound in ESCs is to control the expression of genes that maintain pluripotency and repress those that induce differentiation.

Signaling Pathways and Molecular Interactions

The influence of this compound on ESC differentiation is primarily mediated through the transcriptional regulatory activity of the TFIIH complex. The following diagram illustrates the central role of the CDK7/Cyclin H/MAT1 complex within this pathway.

cluster_0 General Transcription Factor TFIIH cluster_1 CDK-Activating Kinase (CAK) Complex cluster_2 Transcriptional Regulation cluster_3 Cellular Outcomes TFIIH_Core TFIIH Core (XPB, XPD, etc.) CAK CAK Complex TFIIH_Core->CAK Association CDK7 CDK7 CyclinH This compound MAT1 MAT1 RNAPolII RNA Polymerase II CAK->RNAPolII Phosphorylates Ser5/7 of CTD Spt5 Spt5 (Negative Elongation Factor) CAK->Spt5 Phosphorylates CDK7->CyclinH CyclinH->MAT1 MAT1->CDK7 Pluripotency_Genes Pluripotency Genes (Oct4, Nanog, etc.) RNAPolII->Pluripotency_Genes Promotes Transcription Developmental_Genes Developmental Genes Spt5->Developmental_Genes Represses Transcription Differentiation Differentiation Developmental_Genes->Differentiation SelfRenewal Self-Renewal & Pluripotency Pluripotency_Genes->SelfRenewal CyclinH_Depletion This compound Depletion CyclinH_Depletion->CAK Disrupts CyclinH_Depletion->Spt5 Reduces Repression CyclinH_Depletion->Developmental_Genes Upregulation CyclinH_Depletion->Pluripotency_Genes Downregulation CyclinH_Depletion->Differentiation Induces

Caption: Signaling pathway of this compound in ESCs.

Studies have shown that the depletion of this compound leads to the upregulation of developmental genes, suggesting a repressive role for the CAK complex in their expression in the pluripotent state.[1][2] One of the key targets of the CDK7/Cyclin H kinase activity in this context is the negative elongation factor Spt5.[1][2] Phosphorylation of Spt5 is thought to be crucial for its function in repressing developmental genes. Consequently, the loss of this compound leads to a derepression of these genes, pushing the ESC towards differentiation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of this compound depletion on gene expression in mouse embryonic stem cells.

Table 1: Effect of this compound Knockdown on Pluripotency and Differentiation Marker Gene Expression

GeneGene FunctionFold Change upon this compound KnockdownReference
Pluripotency Markers
Oct-4 (Pou5f1)Core pluripotency transcription factor↓ (significant decrease)[2]
NanogCore pluripotency transcription factor↓ (significant decrease)[2]
Tcl1Pluripotency-associated gene↓ (significant decrease)[2]
Zfp42 (Rex1)Pluripotency marker↓ (significant decrease)[2]
Differentiation Markers
Gata6Endoderm marker↑ (acute upregulation)[2]
Gata4Endoderm marker↑ (acute upregulation)[2]
Sox17Endoderm marker↑ (acute upregulation)[2]
T (Brachyury)Mesoderm marker↑ (acute upregulation)[2]
Fgf5Epiblast/early differentiation marker↑ (acute upregulation)[2]

Table 2: Impact of this compound Depletion on CAK Complex Stability

ProteinChange in Protein Level upon this compound KnockdownChange in Transcript Level upon this compound KnockdownReference
This compound↓ (depleted)↓ (depleted)[2]
CDK7↓ (significantly reduced)No significant change[2]
MAT1↓ (dramatically decreased)No significant change[2]

These data highlight that this compound is not only essential for the kinase activity of the CAK complex but also for the stability of its protein partners, CDK7 and MAT1.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in ESC differentiation.

shRNA-Mediated Knockdown of this compound in Mouse ESCs

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting this compound for its depletion in mouse ESCs.

Start Day 1: Plate mESCs Lentiviral_Transduction Day 2: Transduce with Lentivirus (shCyclinH or Scramble) Start->Lentiviral_Transduction Puromycin_Selection Day 3-5: Select with Puromycin Lentiviral_Transduction->Puromycin_Selection Harvest Day 5: Harvest Cells for Analysis Puromycin_Selection->Harvest Analysis Analysis: - qRT-PCR - Western Blot - Alkaline Phosphatase Staining - Gene Expression Profiling Harvest->Analysis

Caption: Workflow for shRNA knockdown of this compound.

Materials:

  • Mouse embryonic stem cells (e.g., E14)

  • ESC culture medium (DMEM, 15% FBS, LIF, etc.)

  • Lentiviral particles containing shRNA targeting this compound (and a non-targeting scramble control)

  • Polybrene

  • Puromycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: On day 1, plate mESCs at an appropriate density on gelatin-coated plates to reach 50-70% confluency on the day of transduction.

  • Lentiviral Transduction: On day 2, replace the medium with fresh ESC medium containing Polybrene (final concentration 4-8 µg/mL). Add the lentiviral particles at a predetermined multiplicity of infection (MOI). Incubate for 12-24 hours.

  • Selection: On day 3, replace the virus-containing medium with fresh ESC medium containing Puromycin (final concentration 1-2 µg/mL) to select for transduced cells. Change the medium with fresh puromycin-containing medium daily.

  • Harvesting: On day 5, or once non-transduced control cells have been eliminated, harvest the cells for downstream analysis.

  • Analysis: Assess the knockdown efficiency by qRT-PCR and Western blotting for this compound. Analyze the cellular phenotype by checking for differentiation markers, colony morphology, and alkaline phosphatase activity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of pluripotency and differentiation markers.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target genes and a housekeeping gene like Gapdh)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from control and this compound-depleted ESCs according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Western Blotting for Protein Level Analysis

This protocol is for detecting the protein levels of this compound, CDK7, MAT1, and other proteins of interest.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Cyclin H, anti-CDK7, anti-MAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Conclusion and Future Directions

This compound, as a central component of the TFIIH complex, plays an indispensable role in maintaining the delicate balance between self-renewal and differentiation in embryonic stem cells. Its function extends beyond cell cycle regulation to the core of transcriptional control, where it actively represses developmental gene expression to safeguard pluripotency. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms by which this compound and its associated pathways govern ESC fate.

Future research in this area could focus on identifying the full spectrum of CDK7/Cyclin H substrates in ESCs, elucidating the interplay between its transcriptional and cell cycle functions, and exploring the potential of targeting this pathway for therapeutic applications in regenerative medicine and oncology. A deeper understanding of the role of this compound will undoubtedly provide novel insights into the fundamental principles of developmental biology and stem cell regulation.

References

Methodological & Application

Application Notes and Protocols for Studying Cyclin H Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin H (CCNH) is a crucial component of the Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) complex, which also includes CDK7 and MAT1.[1][2] This complex plays a dual role in fundamental cellular processes: it regulates the cell cycle by activating CDKs and controls transcription as a component of the general transcription factor TFIIH.[2][3] As part of TFIIH, the CAK complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for promoter clearance and transcription initiation.[2] Given its central role in both cell proliferation and gene expression, understanding the regulation of the CCNH gene is vital for research in oncology, developmental biology, and cell cycle studies.

These application notes provide detailed protocols for a range of molecular and cellular biology techniques to investigate CCNH gene expression at the transcriptional, post-transcriptional, and protein levels.

Quantitative Analysis of CCNH mRNA Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and widely used technique for quantifying mRNA levels.[4][5] It is the gold standard for measuring the abundance of a specific transcript, such as CCNH, in various samples. The method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA by PCR in real-time.[4]

Experimental Workflow: RT-qPCR

RT_qPCR_Workflow cluster_0 RNA to cDNA cluster_1 qPCR Amplification cluster_2 Data Analysis RNA Total RNA Isolation DNase DNase Treatment (Optional but Recommended) RNA->DNase QC RNA Quality Control (A260/280, RIN) DNase->QC RT Reverse Transcription (cDNA Synthesis) QC->RT Setup Prepare qPCR Mix: cDNA, Primers (CCNH, Ref), SYBR Green/Probe, Polymerase RT->Setup Run Run qPCR Cycling Program (Denaturation, Annealing, Extension) Setup->Run Detect Real-Time Fluorescence Detection Run->Detect Ct Determine Ct Values Detect->Ct Analysis Relative Quantification (e.g., 2-ΔΔCT Method) Ct->Analysis Result Calculate Fold Change in CCNH Expression Analysis->Result

Caption: Workflow for quantifying CCNH mRNA using RT-qPCR.

Protocol: RT-qPCR for CCNH

I. RNA Extraction and Reverse Transcription

  • RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: To eliminate genomic DNA contamination, treat the isolated RNA with RNase-free DNase.

  • RNA Quantification and Quality Check: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA quality by checking the A260/A280 ratio (should be ~1.8-2.0) and RNA Integrity Number (RIN) using a Bioanalyzer (an RIN ≥ 7 is recommended).[6]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SensiFAST™ One-Step Kit) with oligo(dT) or random hexamer primers.[7]

II. Quantitative PCR (qPCR)

  • Primer Design: Design or obtain pre-validated qPCR primers for human CCNH (e.g., Forward: 5'-CGATGTCATTCTGCTGAGCTTGC-3', Reverse: 5'-TCTACCAGGTCGTCATCAGTCC-3') and a stable reference gene (e.g., β-Actin, GAPDH).[8]

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a typical 20 µL reaction, include:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling: Run the qPCR plate on a real-time PCR system with a program such as:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min[7][8]

    • Melt Curve Analysis: To verify product specificity.

III. Data Analysis

  • Determine the threshold cycle (Ct) for CCNH and the reference gene in each sample.

  • Calculate the relative expression of CCNH using the 2-ΔΔCT method.[7] This involves normalizing the Ct value of CCNH to the reference gene (ΔCt) and then to a control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCT.

Data Presentation: CCNH Expression in Cancer Cell Lines
Cell LineTreatmentΔCt (CtCCNH - CtRef)ΔΔCt (vs. Control)Relative Fold Change (2-ΔΔCT)
MCF-7Control (DMSO)5.201.0
MCF-7Drug A (48h)6.81.60.33
HeLaControl (DMSO)4.5-0.71.62
HeLaDrug A (48h)5.1-0.11.07

Analysis of CCNH Transcript Size and Abundance by Northern Blotting

Northern blotting is a classic technique used to detect specific RNA sequences in a complex sample.[5] It provides valuable information about transcript size, the presence of alternative splice variants, and relative abundance across different samples.[9] Although less sensitive than RT-qPCR, it remains a gold standard for validating transcriptomic data.[10]

Experimental Workflow: Northern Blotting

Northern_Blot_Workflow RNA_Extract 1. Total RNA Extraction Gel_Electro 2. Denaturing Agarose Gel Electrophoresis RNA_Extract->Gel_Electro Transfer 3. Capillary or Vacuum Transfer to Nylon Membrane Gel_Electro->Transfer Crosslink 4. UV Cross-linking (Immobilize RNA) Transfer->Crosslink Prehybrid 5. Prehybridization (Blocking) Crosslink->Prehybrid Hybrid 6. Hybridization with Labeled CCNH Probe Prehybrid->Hybrid Wash 7. Stringency Washes (Remove non-specific probe) Hybrid->Wash Detect 8. Detection (Autoradiography or Chemiluminescence) Wash->Detect

Caption: Step-by-step workflow for Northern blot analysis of CCNH.

Protocol: Northern Blotting for CCNH

I. Probe Preparation

  • Synthesize a DNA or RNA probe complementary to the CCNH mRNA sequence. This is often done by PCR amplification of a CCNH cDNA fragment followed by labeling.

  • Label the probe with a radioactive isotope (e.g., 32P-dCTP) or a non-radioactive tag (e.g., Digoxigenin, DIG).

II. Gel Electrophoresis and Transfer

  • Sample Preparation: Mix 10-20 µg of total RNA per sample with a formaldehyde-based loading buffer.[11]

  • Electrophoresis: Separate the RNA samples on a large denaturing formaldehyde-agarose gel.[11]

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane overnight using a capillary transfer setup with 20X SSC buffer.[10]

  • Immobilization: Fix the RNA to the membrane by UV cross-linking (e.g., 120 mJ/cm²).[12]

III. Hybridization and Detection

  • Prehybridization: Incubate the membrane in a hybridization solution (e.g., PerfectHyb™ Plus) for at least 1 hour at 68°C to block non-specific binding sites.[11]

  • Hybridization: Denature the labeled CCNH probe (heat at 95-100°C for 5 min, then chill on ice) and add it to fresh hybridization buffer. Incubate the membrane with the probe solution overnight at 68°C with gentle agitation.[11][12]

  • Washing: Perform a series of stringency washes to remove unbound and non-specifically bound probe. This typically involves:

    • Low stringency washes (e.g., 2X SSC, 0.1% SDS) at room temperature.

    • High stringency washes (e.g., 0.1X SSC, 0.1% SDS) at 65-68°C.[11]

  • Detection:

    • For radioactive probes, expose the membrane to an X-ray film or a phosphor screen.

    • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), followed by a chemiluminescent substrate (e.g., CSPD), and image using a chemiluminescence detector.[12]

Data Presentation: CCNH Transcript Analysis in Different Tissues
TissueEstimated Transcript Size (kb)Relative Abundance (Normalized to loading control)
Brain~1.3 kb1.2
Heart~1.3 kb0.8
Liver~1.3 kb1.5
Kidney~1.3 kb1.1

Spatial Localization of CCNH mRNA by In Situ Hybridization (ISH)

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA sequences within the context of preserved tissue sections or whole organisms.[13][14] This provides crucial spatial information about gene expression, revealing which specific cell types within a heterogeneous tissue are expressing CCNH.

Experimental Workflow: In Situ Hybridization

ISH_Workflow Tissue_Prep 1. Tissue Preparation (Fixation & Embedding) Sectioning 2. Sectioning (Cryostat or Microtome) Tissue_Prep->Sectioning Permeabilize 3. Permeabilization (Proteinase K) Sectioning->Permeabilize Hybrid 4. Hybridization (Incubate with Labeled Antisense CCNH Probe) Permeabilize->Hybrid Washing 5. Stringent Washes Hybrid->Washing Antibody_Inc 6. Antibody Incubation (e.g., Anti-DIG-AP) Washing->Antibody_Inc Detection 7. Signal Detection (Chromogenic or Fluorescent) Antibody_Inc->Detection Imaging 8. Microscopy & Imaging Detection->Imaging Luciferase_Workflow cluster_0 Construct Preparation cluster_1 Cellular Assay cluster_2 Measurement & Analysis Clone Clone CCNH Promoter into pGL4 vector Verify Verify Construct (Sequencing) Clone->Verify Transfect Co-transfect Cells with: 1. CCNH-Luc Reporter 2. Renilla Control Plasmid Verify->Transfect Treat Apply Treatment (e.g., Growth Factor, Inhibitor) Transfect->Treat Lyse Lyse Cells (24-48h post-transfection) Treat->Lyse Measure Measure Firefly & Renilla Luciferase Activity (Luminometer) Lyse->Measure Normalize Normalize Firefly to Renilla Activity Measure->Normalize Analyze Compare Relative Luciferase Units (RLU) Normalize->Analyze ChIP_Workflow Crosslink 1. Cross-link Protein-DNA (Formaldehyde) Lyse 2. Cell Lysis & Chromatin Extraction Crosslink->Lyse Shear 3. Chromatin Shearing (Sonication or Enzymatic Digestion) ~200-1000 bp fragments Lyse->Shear IP 4. Immunoprecipitation (Add ChIP-grade antibody to protein of interest; e.g., anti-E2F1) Shear->IP Capture 5. Capture Complexes (Protein A/G Beads) IP->Capture Wash 6. Wash Beads to Remove Non-specific Binding Capture->Wash Elute 7. Elute Complexes & Reverse Cross-links (Heat) Wash->Elute Purify 8. Purify DNA Elute->Purify Analyze 9. Analyze DNA by qPCR Purify->Analyze Western_Blot_Workflow Lysate_Prep 1. Prepare Protein Lysate (RIPA Buffer) Quantify 2. Quantify Protein (BCA Assay) Lysate_Prep->Quantify SDS_PAGE 3. SDS-PAGE (Separate by Size) Quantify->SDS_PAGE Transfer 4. Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Block 5. Blocking (5% Milk or BSA) Transfer->Block Primary_Ab 6. Incubate with Primary Ab (anti-Cyclin H) Block->Primary_Ab Secondary_Ab 7. Incubate with HRP-linked Secondary Ab Primary_Ab->Secondary_Ab Detect 8. Detection (ECL Substrate & Imaging) Secondary_Ab->Detect IHC_Workflow Prep 1. Tissue Fixation, Embedding, & Sectioning Deparaffin 2. Deparaffinization & Rehydration Prep->Deparaffin Antigen_Ret 3. Antigen Retrieval (Heat-Induced) Deparaffin->Antigen_Ret Block 4. Blocking Endogenous Peroxidase & Non-specific Sites Antigen_Ret->Block Primary_Ab 5. Primary Antibody Incubation (anti-Cyclin H) Block->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Biotinylated or Polymer-based) Primary_Ab->Secondary_Ab Detection 7. Detection (e.g., HRP-Streptavidin & DAB) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) & Mounting Detection->Counterstain Imaging 9. Microscopy Counterstain->Imaging

References

Application Note and Protocol: Detection of Human Cyclin H via Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the detection of human Cyclin H protein in cell lysates using Western blotting. This compound is a crucial regulatory subunit of the CDK-activating kinase (CAK) complex, which plays a pivotal role in cell cycle control and transcriptional regulation.

Introduction to this compound

This compound is a member of the highly conserved cyclin family, which functions as a regulator of Cyclin-Dependent Kinases (CDKs).[1][2] It forms a trimeric complex with CDK7 and MAT1 (Menage a Trois 1) to create the CDK-activating kinase (CAK).[1][2][3] The CAK complex is essential for cell cycle progression as it activates key cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6 through threonine phosphorylation in their T-loops.[3][4][5] Furthermore, the CAK complex can associate with the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain of RNA polymerase II, thereby linking cell cycle control with transcriptional regulation and DNA repair.[4][5][6] Unlike many other cyclins, the expression and activity of this compound remain constant throughout the cell cycle.[4][7]

Signaling Pathway of this compound

The diagram below illustrates the central role of the this compound/CDK7/MAT1 (CAK) complex in both cell cycle activation and transcriptional regulation.

CyclinH_Pathway cluster_CAK CAK Complex cluster_TFIIH TFIIH Complex cluster_CDKs Cell Cycle CDKs cluster_Targets Downstream Processes CyclinH This compound CDK7 CDK7 CyclinH->CDK7 Binds TFIIH_Core Core TFIIH CyclinH->TFIIH_Core Associates with CDK7->TFIIH_Core Associates with CDK1 CDK1 CDK7->CDK1 Phosphorylates (Activates) CDK2 CDK2 CDK7->CDK2 Phosphorylates (Activates) CDK4_6 CDK4/6 CDK7->CDK4_6 Phosphorylates (Activates) MAT1 MAT1 MAT1->CDK7 MAT1->TFIIH_Core Associates with PolII RNA Polymerase II TFIIH_Core->PolII Phosphorylates (Activates) CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle Transcription Transcription Elongation PolII->Transcription

Caption: Role of the this compound-containing CAK complex in cell cycle and transcription.

Experimental Protocol: this compound Western Blotting

This protocol provides a standard procedure for analyzing this compound expression in human cell lines. Optimization may be required depending on the specific cell line and antibody used.

I. Materials and Reagents
  • Cell Lysis Buffer: RIPA buffer or NP40-based buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA).[8]

  • Protease and Phosphatase Inhibitors: Add fresh to lysis buffer before use (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).[8]

  • Protein Assay Reagent: BCA Protein Assay Kit.[8]

  • SDS-PAGE Gels: Polyacrylamide gels appropriate for resolving proteins in the 36-38 kDa range.

  • Sample Buffer: 4X SDS sample buffer (Laemmli buffer).

  • Running Buffer: 1X Tris-Glycine-SDS buffer.

  • Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.2 or 0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween® 20.

  • Primary Antibody: Anti-Cyclin H antibody (see Table 1 for examples and dilutions).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Lysate Preparation

A. For Adherent Cells:

  • Wash cell monolayers once with ice-cold PBS.[8]

  • Aspirate PBS and add ice-cold lysis buffer supplemented with fresh inhibitors (e.g., 0.8-1 mL for a 10 cm dish).[8]

  • Scrape the cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 20-30 minutes.[9]

  • (Optional) Sonicate the lysate on ice for 10-15 seconds to shear genomic DNA.[8]

  • Clarify the lysate by centrifuging at 12,000-16,000 x g for 15-20 minutes at 4°C.[8]

  • Transfer the supernatant (protein extract) to a new tube and discard the pellet.[8]

B. For Suspension Cells:

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[10]

  • Wash the cell pellet with ice-cold PBS and centrifuge again.[9][10]

  • Resuspend the pellet in ice-cold lysis buffer with fresh inhibitors (e.g., 1 mL per 10^7 cells).[9]

  • Proceed with steps 4-7 from the adherent cell protocol.

III. Protein Quantification
  • Determine the protein concentration of the lysates using a BCA Protein Assay kit according to the manufacturer's instructions.[8]

  • Normalize all samples to the same concentration using lysis buffer.

IV. SDS-PAGE and Electrotransfer
  • Mix 20-30 µg of total protein from each sample with 4X SDS sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.[10][11]

  • Load the denatured samples and a pre-stained protein ladder onto the SDS-PAGE gel.

  • Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[10]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1 hour in ice-cold transfer buffer.[11]

V. Immunoblotting
  • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[11][12]

  • Incubate the membrane with the primary anti-Cyclin H antibody diluted in Blocking Buffer (e.g., 1:1000). This incubation is typically performed overnight at 4°C with gentle shaking.[6][13]

  • Wash the membrane three times for 5-10 minutes each with TBST.[8][12]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) in Blocking Buffer for 1 hour at room temperature.[1]

  • Wash the membrane again, three times for 10 minutes each with TBST.[12]

VI. Detection
  • Incubate the membrane with ECL substrate for 1-5 minutes as per the manufacturer's protocol.[12]

  • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound Western blotting based on manufacturer datasheets and protocols.

ParameterRecommended ValueSource(s)
Observed Molecular Weight ~36-38 kDa[1][3][4]
Protein Load per Lane 20-30 µg[1][11]
Primary Antibody Dilution 1:500 to 1:2000[1][14][15]
Common Dilution 1:1000[2][3][4][13]
Secondary Antibody Dilution 1:10,000 to 1:20,000[1][8]
Positive Control Cell Lines Jurkat, K562, A431, HeLa, Raji, A375[4][15][16]

Experimental Workflow

The diagram below outlines the sequential steps of the Western blotting protocol for this compound.

WB_Workflow start Start: Human Cell Culture (Adherent or Suspension) lysis 1. Cell Lysis (RIPA/NP40 Buffer + Inhibitors) start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant prep 3. Sample Preparation (Add Sample Buffer & Boil) quant->prep sds 4. SDS-PAGE (Gel Electrophoresis) prep->sds transfer 5. Electrotransfer (Transfer to PVDF/NC Membrane) sds->transfer block 6. Blocking (5% Milk or BSA in TBST) transfer->block primary 7. Primary Antibody Incubation (Anti-Cyclin H, 4°C Overnight) block->primary wash1 8. Washing (3x with TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) wash1->secondary wash2 10. Washing (3x with TBST) secondary->wash2 detect 11. Detection (ECL Substrate) wash2->detect end End: Image Acquisition & Analysis detect->end

References

Application Notes: Immunoprecipitation of the Cyclin H/CDK7/MAT1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cyclin-Dependent Kinase 7 (CDK7) forms a heterotrimeric complex with Cyclin H and the RING finger protein MAT1 (Ménage à Trois 1). This assembly, known as the CDK-Activating Kinase (CAK) complex, is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a key component of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step for transcription initiation.[2][3][4] Independently of TFIIH, the complex activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine in their T-loop, thereby controlling cell cycle transitions.[1][5][6]

Given its dual function, the CDK7/Cyclin H/MAT1 complex serves as a direct link between the cell cycle and transcription machinery.[3][5] Dysregulation of this complex is implicated in various cancers, making it a significant target for therapeutic intervention. Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are invaluable techniques for isolating the intact CAK complex from cell lysates.[7] This allows for the study of its composition, post-translational modifications, activity, and interactions with other proteins or potential drug candidates. These application notes provide detailed protocols and technical guidance for the successful immunoprecipitation of the native CDK7/Cyclin H/MAT1 complex.

Signaling and Functional Pathway

The CAK complex has a dual role. Within the transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, initiating transcription. As a standalone complex, it phosphorylates and activates cell cycle-dependent kinases (CDKs), driving cell cycle progression.

Caption: Dual functions of the CDK7/Cyclin H/MAT1 (CAK) complex.

Experimental Protocols and Methodologies

Overview of the Immunoprecipitation Workflow

The immunoprecipitation process involves lysing cells under non-denaturing conditions to preserve the integrity of the protein complex, incubating the lysate with a specific antibody against one of the complex subunits, capturing the antibody-antigen complex with protein A/G beads, washing away non-specific proteins, and finally eluting the purified complex for downstream analysis.

IP_Workflow start Cultured Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Add specific antibody, e.g., anti-CDK7) preclear->ip capture Immune Complex Capture (Add Protein A/G beads) ip->capture wash Wash Steps (Remove non-specific proteins) capture->wash elute Elution (Denaturing or non-denaturing) wash->elute end Downstream Analysis (Western Blot, Mass Spec) elute->end

Caption: General workflow for immunoprecipitation (IP).
Preparation of Buffers and Reagents

Successful immunoprecipitation of an intact protein complex requires careful buffer selection to maintain protein-protein interactions.[8] Modified RIPA or dedicated IP lysis buffers are recommended.

Buffer/Reagent Composition Purpose & Notes
IP Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or Triton X-100), 0.5% Sodium Deoxycholate. Immediately before use, add: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., 1 mM NaF, 1 mM Na3VO4).[8][9][10]A moderate-strength, non-denaturing buffer to solubilize cellular proteins while preserving most protein complexes. Avoid strong detergents like SDS.[8]
Wash Buffer IP Lysis Buffer or PBS with 0.1% Tween-20.Used to remove non-specifically bound proteins. The stringency can be adjusted by altering salt and detergent concentrations.[11]
Non-Denaturing Elution Buffer 0.1 M Glycine-HCl, pH 2.5-3.0.[12][13]Gently dissociates the antibody-antigen interaction, preserving the native state of the protein complex. The eluate must be immediately neutralized with a Tris buffer (e.g., 1M Tris, pH 8.5).[11][12]
Denaturing Elution Buffer 1x or 2x Laemmli (SDS-PAGE) Sample Buffer.[7][11]Dissociates all protein interactions and denatures the complex. Ideal for subsequent analysis by Western Blotting. This method will co-elute the antibody heavy and light chains.[7]
Protein A/G Beads Agarose or magnetic beads.Used to capture the antibody-antigen complex from the lysate.[7]
Protocol: Cell Lysate Preparation
  • Grow cells to approximately 80-90% confluency.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Add an appropriate volume of ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish or 1x10^7 cells).[10][11]

  • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[9]

  • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][11]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract for the immunoprecipitation.

  • (Optional but recommended) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol: Immunoprecipitation of the CAK Complex

There are two primary methods for immunoprecipitation: incubating the antibody with the lysate first (higher yield) or pre-binding the antibody to the beads (lower background).[7][12] The following protocol describes the lysate-first incubation.

  • Pre-clearing the Lysate: To 500 µg - 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads.

  • Pellet the beads by centrifugation at 2,500 x g for 1 minute at 4°C. Carefully transfer the supernatant to a new tube.

  • Antibody Incubation: Add the appropriate amount of primary antibody (e.g., anti-CDK7, anti-Cyclin H, or anti-MAT1) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but typically ranges from 1-5 µg.[11]

  • Incubate with gentle end-over-end rotation for 2-4 hours or overnight at 4°C.[11]

  • Immune Complex Capture: Add 30-50 µL of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.[11]

  • Incubate with gentle rotation for an additional 1-2 hours at 4°C to allow the beads to capture the antibody-antigen complexes.[11]

  • Washing: Collect the beads by brief centrifugation (2,500 x g for 1 minute at 4°C) and discard the supernatant.[11]

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.[11] After each wash, pellet the beads and completely remove the supernatant. This is a critical step to minimize background.

Protocol: Elution

Option A: Denaturing Elution (for Western Blot Analysis)

  • After the final wash, remove all supernatant from the beads.

  • Resuspend the beads in 30-50 µL of 1x or 2x SDS-PAGE sample buffer.[11]

  • Boil the sample at 95-100°C for 5-10 minutes to dissociate the complex from the beads and denature the proteins.[11]

  • Centrifuge at high speed for 1 minute, and the supernatant, containing the eluted proteins, is ready for loading onto an SDS-PAGE gel.

Option B: Non-Denaturing Elution (for Activity Assays or Mass Spectrometry)

  • After the final wash, resuspend the beads in 50-100 µL of Glycine-HCl elution buffer (pH 2.5-3.0).[11]

  • Incubate for 5-10 minutes at room temperature with gentle agitation.[11]

  • Pellet the beads by centrifugation and carefully transfer the supernatant (eluate) to a new tube containing 5-10 µL of neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to restore a neutral pH.[11]

  • The eluted, native complex is now ready for downstream functional assays.

Data Presentation and Expected Outcomes

Antibody Selection

The choice of a high-quality antibody validated for immunoprecipitation is crucial for success.

Target Protein Recommended Antibody Type Notes / Known Suppliers
CDK7 Polyclonal or Monoclonal Rabbit/Mouse IgGAntibodies validated for IP are available from suppliers like Invitrogen, Cell Signaling Technology, and Abcam.[3][6]
This compound Polyclonal or Monoclonal Rabbit/Mouse IgGThe stability of CDK7 and MAT1 can be dependent on this compound, making it a good target for pulling down the entire complex.[14]
MAT1 Polyclonal or Monoclonal Rabbit/Mouse IgGMAT1 is essential for the assembly and activity of the CDK7-Cyclin H complex.[4][15]
Expected Co-Immunoprecipitation Results

A successful Co-IP experiment will demonstrate the interaction between the three subunits of the CAK complex. The results can be confirmed by Western Blotting the eluate with antibodies against the other members of the complex.

IP Antibody (Bait) Expected Co-precipitated Proteins (Prey) Interpretation
Anti-CDK7 This compound, MAT1Confirms that CDK7 is in a complex with both this compound and MAT1.[16]
Anti-Cyclin H CDK7, MAT1Confirms that this compound is associated with CDK7 and MAT1.[16]
Anti-MAT1 CDK7, this compoundConfirms that MAT1 is part of the trimeric complex with CDK7 and this compound.[17]
Control IgG NoneA negative control using a non-specific IgG from the same host species should not pull down any of the target proteins.

References

Probing the Engine of Transcription and Cell Cycle: A Guide to Performing Kinase Assays for Cyclin H-Associated CDK7 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for researchers, scientists, and drug development professionals to measure the kinase activity of the Cyclin-Dependent Kinase 7 (CDK7) in complex with its regulatory partner, Cyclin H. CDK7 is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a significant target in therapeutic research, particularly in oncology.[1][2][3] This document outlines a robust, luminescence-based in vitro kinase assay to determine CDK7 activity and assess the potency of inhibitory compounds.

Introduction to CDK7/Cyclin H

Cyclin-Dependent Kinase 7 (CDK7), in association with this compound and a MAT1 assembly factor, forms the CDK-Activating Kinase (CAK) complex.[4][5] This complex is a central component of the general transcription factor TFIIH.[3][4] In its role in transcription, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for the initiation and elongation phases of transcription.[1][3][4] Concurrently, as the CAK, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle.[1][6] Given its dual importance, the targeted inhibition of CDK7 presents a promising strategy for cancer therapy.[1][2]

The following protocols provide a framework for quantifying CDK7 kinase activity, which is essential for screening and characterizing potential inhibitors.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of the CDK7/Cyclin H/MAT1 complex in both cell cycle control and transcriptional regulation.

CDK7_Signaling_Pathway CDK7/Cyclin H Signaling Pathway cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK1_B CDK1/Cyclin B Cell_Cycle_Progression Cell Cycle Progression CDK1_B->Cell_Cycle_Progression CDK2_A CDK2/Cyclin A CDK2_A->Cell_Cycle_Progression CDK4_6_D CDK4,6/Cyclin D CDK4_6_D->Cell_Cycle_Progression TFIIH TFIIH Complex RNAPII RNA Polymerase II (CTD) TFIIH->RNAPII Phosphorylation (Ser5/Ser7) Gene_Transcription Gene Transcription RNAPII->Gene_Transcription CDK7_Complex CDK7 / this compound / MAT1 CDK7_Complex->CDK1_B Phosphorylation (Activation) CDK7_Complex->CDK2_A Phosphorylation (Activation) CDK7_Complex->CDK4_6_D Phosphorylation (Activation) CDK7_Complex->TFIIH is a component of Inhibitor CDK7 Inhibitor Inhibitor->CDK7_Complex Inhibition Kinase_Assay_Workflow In Vitro Kinase Assay Workflow for CDK7 cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Kinase Reaction cluster_detection 4. Signal Detection cluster_analysis 5. Data Analysis A Prepare Kinase Buffer B Dilute CDK7/Cyclin H/MAT1 Enzyme C Prepare Substrate/ATP Mix F Add Diluted CDK7 Enzyme B->F D Create Inhibitor Dilution Series G Initiate Reaction with Substrate/ATP Mix C->G E Add Inhibitor Dilutions to Plate D->E H Incubate at 30°C I Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) H->I J Convert ADP to ATP & Generate Light (Kinase Detection Reagent) K Read Luminescence L Plot Luminescence vs. Inhibitor Concentration K->L M Calculate IC50 Value

References

Application Notes and Protocols for Cyclin H Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methods for the targeted knockdown of Cyclin H (CCNH) expression using either small interfering RNA (siRNA) for transient effects or short hairpin RNA (shRNA) for stable, long-term silencing. This compound is a crucial regulatory subunit of the CDK-activating kinase (CAK) complex, which includes CDK7 and MAT1.[1][2] This complex plays a vital role in both cell cycle control, by phosphorylating and activating other cyclin-dependent kinases (CDKs), and in transcriptional regulation as a component of the general transcription factor TFIIH.[1][3][4] Knockdown of this compound is a key technique for investigating its specific roles in these fundamental cellular processes.

Part 1: Transient Knockdown of this compound using siRNA

Application Note

Experimental Workflow: siRNA Transfection

Caption: Workflow for siRNA-mediated transient knockdown of this compound.

Protocol: siRNA Transfection for this compound Knockdown

This protocol is optimized for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.[8]

Materials:

  • Cells of interest (e.g., MCF-7, HEK293T)

  • Validated siRNA targeting this compound (2-3 different sequences)

  • Non-targeting (scrambled) control siRNA[6]

  • Serum-free medium (e.g., Opti-MEM™)[7]

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Complete growth medium (with serum, without antibiotics)

  • 6-well tissue culture plates

  • Nuclease-free tubes and pipette tips

Procedure:

  • Cell Seeding (Day 1):

    • Seed 2 x 10^5 cells per well in 2 mL of antibiotic-free complete growth medium.[8]

    • Incubate overnight at 37°C in a CO2 incubator. Cells should be 60-80% confluent at the time of transfection.[9]

  • Transfection (Day 2):

    • For each well to be transfected, prepare two tubes:

      • Solution A: Dilute 20-80 pmol of siRNA (e.g., 1 µL of 20 µM stock) into 100 µL of serum-free medium. Mix gently.[8]

      • Solution B: Dilute 2-8 µL of the lipid transfection reagent into 100 µL of serum-free medium. Mix gently.[8]

    • Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.[7][8]

    • While complexes are forming, gently wash the cells once with PBS and replace the medium in each well with 800 µL of fresh serum-free medium.

    • Add the 200 µL siRNA-lipid complex mixture dropwise to each well. Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 5-7 hours at 37°C.[8]

    • After the initial incubation, add 1 mL of complete growth medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture.

  • Post-Transfection (Day 3-4):

    • Incubate the cells for 24 to 72 hours. The optimal time for harvest depends on the cell type and the stability of the this compound protein.

    • Proceed to harvest cells for mRNA or protein analysis to validate knockdown efficiency.

Part 2: Stable Knockdown of this compound using shRNA

Application Note

For long-term studies, establishing stable cell lines with continuous this compound suppression is necessary. This is achieved using shRNA constructs delivered via viral vectors, most commonly lentivirus.[10] Lentiviral particles can transduce a wide variety of both dividing and non-dividing cells, integrating the shRNA cassette into the host genome for stable expression.[11][12] It is crucial to test multiple shRNA sequences, as knockdown efficiency can vary significantly.[13] The protocol involves transducing cells with lentiviral particles, followed by selection with an appropriate antibiotic (e.g., puromycin) to generate a stable population of cells with reduced this compound expression.[10][14]

Experimental Workflow: Lentiviral shRNA Transduction

shRNA_Workflow cluster_transduce Day 2: Transduction cluster_select Day 4 onwards: Selection cluster_validation Validation Seed Seed cells in 12-well plates Add_Poly Add Polybrene (optional) Add_Virus Add lentiviral particles (shRNA) Add_Poly->Add_Virus Add_Puro Add Puromycin to select transduced cells Add_Virus->Add_Puro Expand Expand resistant colonies Add_Puro->Expand Harvest Harvest Cells Expand->Harvest qPCR_WB qPCR & Western Blot for validation Harvest->qPCR_WB

Caption: Workflow for shRNA-mediated stable knockdown of this compound.

Protocol: Lentiviral Transduction for Stable this compound Knockdown

This protocol is adapted for a 12-well plate format. Handle all lentiviral particles under Biosafety Level 2 (BSL-2) conditions.[10]

Materials:

  • High-titer lentiviral particles carrying shRNA for this compound

  • Non-targeting shRNA lentiviral particles (negative control)

  • Cells of interest

  • Complete growth medium

  • Polybrene® (transduction enhancer)[15]

  • Puromycin (or other appropriate selection antibiotic)

  • 12-well tissue culture plates

Procedure:

  • Cell Seeding (Day 1):

    • Plate target cells in a 12-well plate 24 hours prior to transduction. Cells should be approximately 50% confluent on the day of infection.[15]

  • Transduction (Day 2):

    • Thaw lentiviral particles on ice.

    • Remove the medium from the cells.

    • Prepare transduction medium: complete growth medium containing 5-8 µg/mL Polybrene®. The optimal concentration should be determined for your specific cell type.[15]

    • Add 1 mL of transduction medium to each well.

    • Add the lentiviral particles to the cells at a predetermined Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration (e.g., MOI of 1, 2, 5) is recommended.[11]

    • Gently swirl the plate and incubate overnight at 37°C.

  • Medium Change (Day 3):

    • Remove the medium containing the viral particles and replace it with 1 mL of fresh complete growth medium.

  • Antibiotic Selection (Day 4 onwards):

    • 24-48 hours after the medium change, begin selection by replacing the medium with fresh complete medium containing the appropriate concentration of puromycin. The optimal puromycin concentration (typically 2-10 µg/mL) must be determined beforehand with a kill curve.[10][14]

    • Replace the selective medium every 3-4 days.[14]

    • Continue selection until non-transduced control cells are eliminated and resistant colonies are visible (typically 7-14 days).

  • Expansion and Validation:

    • Pick several resistant colonies and expand them individually.

    • Once expanded, harvest a portion of the cells to validate this compound knockdown via qPCR and Western blot.

Part 3: Validation of this compound Knockdown

Protocol: Quantitative Real-Time PCR (qPCR) for mRNA Level

This protocol is used to quantify the reduction in this compound mRNA transcripts.[16]

Materials:

  • RNA extraction kit (e.g., RNeasy kit)

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Validated primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and isolate total RNA using a column-based kit according to the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.[16]

    • Assess RNA quantity and purity using a spectrophotometer (A260/280 ratio should be ~2.0).[17]

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[16]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for both this compound and the housekeeping gene, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[16]

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for all samples.

    • Calculate the relative expression of this compound mRNA normalized to the housekeeping gene using the 2^-ΔΔCT method.[18]

Protocol: Western Blot for Protein Level

This protocol is used to quantify the reduction in this compound protein.[19]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-Cyclin H

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[20]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[19]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[20]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.[20]

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[20]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary anti-Cyclin H antibody (diluted in blocking buffer) overnight at 4°C.[21]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the this compound signal to the loading control signal.

Part 4: Expected Outcomes and Data Presentation

This compound Signaling Pathway

This compound, as part of the CAK complex, phosphorylates and activates key cell cycle CDKs like CDK2. As a component of TFIIH, it also phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation and elongation.[1][2]

CyclinH_Pathway CDK7 CDK7 CAK CAK Complex CDK7->CAK CycH This compound CycH->CAK MAT1 MAT1 MAT1->CAK TFIIH TFIIH Complex CAK->TFIIH associates with CDK2_CycE CDK2-Cyclin E CAK->CDK2_CycE phosphorylates (activates) PolII RNA Pol II TFIIH->PolII phosphorylates CTD (activates) CDK2 CDK2 CDK2->CDK2_CycE CycE Cyclin E CycE->CDK2_CycE CellCycle Cell Cycle Progression CDK2_CycE->CellCycle Transcription Transcription Initiation PolII->Transcription

Caption: Role of this compound in the CAK and TFIIH complexes.

Data Summary Tables

Table 1: Representative qPCR and Western Blot Validation Data

Target Method Result (vs. Scrambled Control) Interpretation
This compound qPCR 0.25-fold expression (75% knockdown) Successful knockdown of mRNA
This compound Western Blot 0.30 relative protein level (70% knockdown) Successful knockdown of protein
GAPDH qPCR ~1.0-fold expression Stable housekeeping gene

| GAPDH | Western Blot | ~1.0 relative protein level | Equal protein loading |

Table 2: Effects of this compound Knockdown on CAK Complex Stability

Target Protein Expected Change upon this compound Knockdown Rationale Reference
CDK7 Decrease in protein and mRNA levels This compound is required for the stability of CDK7. [3][18]
MAT1 Decrease in protein and mRNA levels This compound is critical for the stability of MAT1. [3][18]
CtBP2 Decrease in protein levels The CCNH/CDK7 complex protects CtBP2 from proteasomal degradation. [22]

| p-CDK2 (Thr160) | Decrease | CAK complex directly phosphorylates and activates CDK2. |[2] |

References

Application Notes and Protocols: Generation and Characterization of a Cyclin H Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin H is a highly conserved protein that plays a central role in the regulation of two fundamental cellular processes: cell cycle progression and gene transcription.[1] It forms a trimeric complex with Cyclin-Dependent Kinase 7 (CDK7) and MAT1, known as the CDK-Activating Kinase (CAK) complex.[2][3] This complex has a dual function. As a CAK, it phosphorylates and activates other CDKs, such as CDK2, which are essential for driving the transitions between cell cycle phases, particularly the G1/S transition.[3][4] Secondly, the CAK complex is a core component of the general transcription factor TFIIH.[1][5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription.[2][6]

Given this dual essentiality, studying the in vivo functions of this compound is critical for understanding embryonic development, tissue homeostasis, and the pathogenesis of diseases like cancer.[3] However, studies in mouse embryonic stem cells have shown that the depletion of this compound leads to cellular differentiation and is critical for the stability of the entire CAK complex.[2][7] This suggests that a conventional, whole-body knockout of the this compound gene (Ccnh) is likely to be embryonically lethal.

These application notes provide a comprehensive workflow and detailed protocols for generating a conditional this compound knockout mouse model using CRISPR-Cas9 technology. This approach allows for the spat-temporal deletion of the gene, bypassing embryonic lethality and enabling precise investigation of this compound function in specific cell types or at particular developmental stages.

Experimental and Methodological Workflow

The overall process for generating and validating a conditional this compound knockout mouse involves several key stages, from initial design to functional analysis. The workflow is designed to create a mouse line where a critical exon of the Ccnh gene is flanked by LoxP sites ("floxed"), allowing for its subsequent excision by Cre recombinase.

G cluster_0 Design & Generation cluster_1 Founder Validation cluster_2 Functional Analysis A 1. sgRNA & Donor Template Design B 2. Reagent Preparation A->B C 3. Zygote Microinjection B->C D 4. Embryo Transfer C->D E 5. Birth of Founder Pups D->E F 6. Genotyping (PCR & Sequencing) E->F G 7. Founder Mouse Selection F->G H 8. Breed with Cre-Driver Line G->H I 9. Protein Validation (Western Blot) H->I J 10. Phenotypic Analysis (e.g., Cell Cycle) I->J

Caption: Workflow for conditional this compound knockout mouse generation.

Detailed Experimental Protocols

Protocol 1: Generation of Conditional this compound Knockout Mice via CRISPR-Cas9

This protocol outlines the generation of mice with LoxP sites flanking a critical exon of the Ccnh gene. This strategy is recommended due to the probable embryonic lethality of a full knockout.[2]

1.1. Design of CRISPR Components:

  • Exon Selection: Identify a critical early-coding exon of the mouse Ccnh gene (Gene ID: 1913921). Targeting an early exon is likely to produce a null allele upon deletion.[8]

  • sgRNA Design: Design two single guide RNAs (sgRNAs) targeting the intronic regions flanking the chosen exon. Use publicly available design tools to maximize on-target efficiency and minimize off-target effects.[9]

  • Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as a repair template.[10] The ssODN should contain the two LoxP sites positioned in the desired intronic locations, flanked by 50-100 base pair homology arms corresponding to the sequences adjacent to the sgRNA-induced double-strand breaks (DSBs).

1.2. Preparation of Reagents for Microinjection:

  • Synthesize high-quality Cas9 mRNA or obtain purified Cas9 protein.

  • Synthesize the two sgRNAs.

  • Synthesize the ssODN donor template.

  • Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/µL), each sgRNA (e.g., 50 ng/µL), and the ssODN donor (e.g., 50 ng/µL) in an appropriate injection buffer.

1.3. Microinjection and Embryo Transfer:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).[11]

  • Microinject the CRISPR-Cas9 reagent mix directly into the cytoplasm or pronucleus of the fertilized eggs.[11][12]

  • Surgically transfer the injected embryos into the oviducts of pseudopregnant surrogate mothers.[11]

Protocol 2: Genotyping of Founder Mice

Founder (F0) mice must be screened to identify individuals carrying the correctly integrated LoxP sites.

2.1. Sample Collection and DNA Extraction:

  • At 10-14 days of age, obtain a small tail biopsy from each potential founder pup.

  • Extract genomic DNA using a standard digestion and purification protocol.

2.2. PCR Screening:

  • Design three primers for an initial PCR screen:

    • Forward Primer (Fwd): Binds upstream of the 5' LoxP insertion site.

    • Reverse Primer 1 (Rev1): Binds downstream of the 3' LoxP insertion site.

    • Reverse Primer 2 (Rev2): Binds within the targeted exon.

  • Perform two separate PCR reactions for each pup:

    • Reaction A (Fwd + Rev1): Will produce a product for the wild-type allele and a slightly larger product for the floxed allele (due to the two LoxP sites).

    • Reaction B (Fwd + Rev2): Confirms the presence of the exon, serving as a control.

  • Analyze PCR products via agarose gel electrophoresis.

2.3. Sequence Confirmation:

  • For all founder mice that appear positive by PCR, amplify the entire targeted region.

  • Purify the PCR product and submit it for Sanger sequencing to confirm the precise, in-frame insertion of both LoxP sites and the absence of unintended mutations.

Protocol 3: Western Blot Analysis of this compound Expression

This protocol is used to confirm the loss of this compound protein after Cre-mediated excision in tissues or cells derived from the conditional knockout mice.

3.1. Protein Extraction:

  • Isolate tissues or cells from Ccnhflox/flox; Cre+ (knockout) and control (Ccnhflox/flox; Cre-) mice.

  • Homogenize samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Immunoblotting:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

    • Anti-Cyclin H

    • Anti-CDK7 (to assess CAK complex stability)[7]

    • Anti-MAT1 (to assess CAK complex stability)[7]

    • Anti-β-actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Loss of this compound is expected to impact cell cycle progression.[3] This protocol assesses the distribution of cells in different phases of the cell cycle.

4.1. Cell Preparation:

  • Isolate cells of interest (e.g., mouse embryonic fibroblasts or specific progenitor cells) from knockout and control mice.

  • Create a single-cell suspension.

  • Wash cells with ice-cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at 4°C.

4.2. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Gate the cell populations and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Data Presentation and Expected Results

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Representative Genotyping Results of F1 Offspring This table shows the expected Mendelian ratios from breeding a heterozygous floxed founder mouse (Ccnhflox/wt) with a wild-type mouse.

GenotypeNumber of PupsPercentage
Wild-Type (Ccnhwt/wt)4552.3%
Heterozygous Floxed (Ccnhflox/wt)4147.7%
Total 86 100%

Table 2: Densitometry Analysis of CAK Complex Protein Levels This table summarizes expected Western blot results, reflecting that this compound is critical for the stability of CDK7 and MAT1.[7]

ProteinGenotype: Control (Ccnhflox/flox)Genotype: Knockout (Ccnh-/-)Fold Change
This compound1.00 ± 0.080.05 ± 0.02↓ 20.0
CDK71.00 ± 0.110.35 ± 0.06↓ 2.9
MAT11.00 ± 0.090.21 ± 0.05↓ 4.8
β-actin1.00 ± 0.051.00 ± 0.07-
(Values are represented as mean relative density ± SEM, normalized to the loading control and then to the control genotype)

Table 3: Cell Cycle Distribution Analysis This table shows the expected outcome of cell cycle analysis, where loss of this compound leads to G1 phase arrest.[3]

Cell Cycle PhaseGenotype: ControlGenotype: Knockout
G0/G1 52.1% ± 3.4%78.5% ± 4.1%
S 31.5% ± 2.8%9.2% ± 1.9%
G2/M 16.4% ± 1.9%12.3% ± 2.5%
(Values are represented as mean percentage of total cells ± SEM)

Signaling Pathways Involving this compound

This compound, as part of the CAK complex, occupies a critical node integrating cell cycle control with transcriptional regulation.

Caption: Dual roles of the this compound/CDK7/MAT1 (CAK) complex.

References

Application Notes and Protocols for Immunofluorescence Staining of Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-Activating Kinase (CAK) complex.[1][2] This complex plays a dual role in cellular processes: it activates other CDKs to drive cell cycle progression and is a fundamental component of the general transcription factor IIH (TFIIH).[3][4][5] As part of TFIIH, the CAK complex is involved in the initiation of transcription by RNA polymerase II and in nucleotide excision repair.[5][6] Given its central role in transcription and cell cycle control, understanding the subcellular localization of this compound is vital for research in oncology, cell biology, and drug development. Immunofluorescence (IF) is a powerful technique to visualize the distribution of this compound within the cell, providing insights into its functional state.[7]

Principle of the Method

Indirect immunofluorescence is a widely used method that offers signal amplification and flexibility. The protocol involves fixing cells to preserve their structure, permeabilizing the cell membranes to allow antibody access, and using a primary antibody to specifically bind to this compound. Subsequently, a fluorophore-conjugated secondary antibody, which recognizes the primary antibody, is used for detection. A nuclear counterstain, such as DAPI, is typically used to visualize the cell nucleus, providing a reference for this compound's subcellular localization.

Expected Localization

This compound is predominantly a nuclear protein, consistent with its function in the TFIIH complex and transcription regulation.[3] Studies have shown that this compound contains C-terminal nuclear localization sequences (NLSs) that facilitate its transport into the nucleus.[3] Within the nucleus, it has also been found to be localized in coiled bodies, which are subnuclear structures enriched in components of the transcription and splicing machinery.[6]

Detailed Immunofluorescence Protocol

This protocol is a general guideline for staining adherent cells grown on coverslips. Optimization may be required for different cell lines, primary antibodies, or experimental conditions.

Materials and Reagents
  • Cell Culture: Adherent cells of interest (e.g., HeLa, U2OS)

  • Coverslips: Sterile glass coverslips (12 mm or 18 mm)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

  • Primary Antibody: See Table 1 for recommended antibodies and dilutions.

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor® 488, 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS)

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Mounting Medium: Antifade mounting medium

  • Equipment:

    • Humidified chamber

    • Fluorescence microscope with appropriate filters

Experimental Workflow

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Visualization cell_seeding 1. Seed Cells on Coverslips cell_growth 2. Culture for 24-48h (50-70% Confluency) cell_seeding->cell_growth fixation 3. Fixation (4% PFA, 15 min) cell_growth->fixation wash1 4. Wash (PBS) fixation->wash1 permeabilization 5. Permeabilization (0.25% Triton X-100, 10 min) wash1->permeabilization wash2 6. Wash (PBS) permeabilization->wash2 blocking 7. Blocking (1% BSA, 1 hr) wash2->blocking primary_ab 8. Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab wash3 9. Wash (PBS) primary_ab->wash3 secondary_ab 10. Secondary Antibody Incubation (1 hr, RT, in dark) wash3->secondary_ab wash4 11. Wash (PBS) secondary_ab->wash4 counterstain 12. Counterstain (DAPI) wash4->counterstain wash5 13. Final Wash (PBS) counterstain->wash5 mounting 14. Mount Coverslip wash5->mounting imaging 15. Image Acquisition mounting->imaging analysis 16. Data Analysis imaging->analysis

Caption: Workflow for this compound immunofluorescence staining.

Step-by-Step Method
  • Cell Preparation:

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with 1X PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

    • Add the Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Cyclin H antibody in the Blocking Buffer according to the manufacturer's recommendations or pre-determined optimal concentration (see Table 1).

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Perform two final washes with PBS.

    • Carefully remove the coverslip from the well and mount it onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying. Store slides at 4°C in the dark.

  • Microscopy and Image Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI.

    • For quantitative analysis, maintain consistent acquisition settings (e.g., exposure time, laser power) across all samples.

    • Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fluorescence intensity and analyze subcellular localization, such as by measuring the nuclear-to-cytoplasmic fluorescence ratio.[8][9]

Data Presentation: Antibody Recommendations

The selection of a high-quality primary antibody is critical for successful immunofluorescence. The following table summarizes commercially available antibodies that have been cited for use in IF applications.

Product Name Host Catalog No. Recommended Dilution (IF) Reactivity
This compound AntibodyRabbitAffinity Biosciences AF00881:100 - 1:500[10]Human, Mouse, Rat
Anti-Cyclin H AntibodyRabbitABclonal A29081Validated for ICC/IFHuman, Mouse, Rat[11]
Anti-Cyclin H AntibodyRabbitABclonal A95348Validated for IFHuman[12]

Note: The optimal dilution should be determined by the end-user.

Signaling Pathway Context

This compound is a core component of the TFIIH complex, which is essential for transcription initiation. TFIIH unwinds the DNA at the promoter and its kinase module (CAK: CDK7/Cyclin H/MAT1) phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, facilitating promoter escape and the transition to productive elongation.

TFIIH_Pathway cluster_TFIIH TFIIH Complex cluster_CAK CAK Module Components cluster_Transcription Transcription Initiation Core Core Subunits (XPB, XPD, etc.) Promoter Promoter DNA Core->Promoter Unwinds DNA CAK CAK Module RNAPII RNA Polymerase II (RNAPII) CAK->RNAPII Phosphorylates CTD CDK7 CDK7 (Kinase Subunit) CDK7->CAK CyclinH This compound (Regulatory Subunit) CyclinH->CAK MAT1 MAT1 (Assembly Factor) MAT1->CAK Transcription Transcription Elongation RNAPII->Transcription Promoter Escape Promoter->RNAPII Binds to

Caption: Role of this compound within the TFIIH complex during transcription.

Troubleshooting

Problem Possible Cause Solution
Weak or No Signal - Primary antibody concentration too low.- Inefficient permeabilization.- Epitope masked by fixation.- Optimize primary antibody dilution.- Increase Triton X-100 concentration or incubation time.- Try a different fixation method (e.g., methanol fixation).
High Background - Primary antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Titrate primary antibody.- Increase blocking time or add normal serum from the secondary antibody host to the blocking buffer.- Increase the number and duration of wash steps.
Non-specific Staining - Secondary antibody cross-reactivity.- Aggregates of antibodies.- Use a pre-adsorbed secondary antibody.- Centrifuge antibody solutions before use.
Photobleaching - Excessive exposure to excitation light.- Use an antifade mounting medium.- Minimize light exposure during incubation and imaging.- Use lower laser power and shorter exposure times.

References

Quantitative Real-Time PCR (qRT-PCR) for Cyclin H mRNA Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclin H (CCNH) is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-activating kinase (CAK) complex.[1] This complex plays a dual role in cellular processes: it phosphorylates and activates other CDKs (such as CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression, and as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, thereby regulating transcription.[2][3][4] Given its central role in both cell cycle control and transcription, the expression level of this compound mRNA can be a critical indicator of cellular proliferation, differentiation status, and response to therapeutic agents.

Quantitative real-time PCR (qRT-PCR) is a highly sensitive and specific method for the detection and quantification of mRNA levels.[5] This document provides a detailed protocol for the quantification of human this compound mRNA using SYBR Green-based qRT-PCR, outlines data analysis procedures, and presents example data.

Key Applications:

  • Oncology Research: Studies have shown that the expression of this compound is elevated in various cancers, including breast and ovarian cancer, and can be associated with tumor grade and prognosis.[1][6][7] Therefore, quantifying this compound mRNA can aid in understanding tumor biology and identifying potential therapeutic targets.

  • Drug Development: For compounds targeting cell cycle or transcriptional machinery, measuring changes in this compound mRNA levels can serve as a pharmacodynamic biomarker to assess drug efficacy and mechanism of action.

  • Cell Biology Research: Investigating the regulation of this compound expression in different cell lines and under various experimental conditions can provide insights into the fundamental processes of cell cycle control and gene transcription.

Signaling Pathway of this compound

The diagram below illustrates the central role of this compound in the CDK-activating kinase (CAK) complex and its function in both cell cycle regulation and transcription.

Cyclin_H_Signaling_Pathway cluster_TFIIH Transcription Factor II H (TFIIH) CDK7 CDK7 Cyclin_H This compound Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7->Cell_Cycle_CDKs Phosphorylation MAT1 MAT1 Core_TFIIH Core TFIIH (XPB, XPD, etc.) RNA_Pol_II RNA Polymerase II (C-Terminal Domain) Core_TFIIH->RNA_Pol_II Phosphorylation Cell_Cycle_Progression Cell Cycle Progression (G1/S, G2/M transitions) Cell_Cycle_CDKs->Cell_Cycle_Progression Transcription_Initiation Transcription Initiation & Elongation RNA_Pol_II->Transcription_Initiation

This compound in the CAK complex and its downstream effects.

Experimental Workflow

The following diagram outlines the major steps for the quantification of this compound mRNA levels using qRT-PCR.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis Reverse Transcription cluster_qPCR Quantitative PCR cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 6. Real-Time PCR qPCR_Setup->qPCR_Run Data_Collection 7. Cq Value Determination qPCR_Run->Data_Collection Data_Normalization 8. Normalization to Reference Gene(s) Data_Collection->Data_Normalization Relative_Quantification 9. Relative Quantification (e.g., 2^-ΔΔCq) Data_Normalization->Relative_Quantification

Workflow for this compound mRNA quantification by qRT-PCR.

Experimental Protocols

Total RNA Extraction and Quality Control
  • Cell Lysis and Homogenization: Lyse cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases. Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

  • RNA Purification: Purify total RNA using a silica-membrane spin-column-based kit or phenol-chloroform extraction followed by ethanol precipitation. Include a DNase I treatment step to eliminate contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by denaturing agarose gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In an RNase-free tube, combine the following components:

    • Total RNA: 1 µg

    • Random hexamers or oligo(dT) primers

    • dNTP mix

    • RNase-free water to the final volume

  • Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription: Add the following to the reaction tube:

    • 5X Reaction Buffer

    • RNase Inhibitor

    • Reverse Transcriptase (e.g., M-MLV or SuperScript)

  • Incubation: Incubate the reaction at the recommended temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes.

  • Inactivation: Inactivate the enzyme by heating at 70-85°C for 5-10 minutes.

  • No-RT Control: For each RNA sample, prepare a no-reverse transcriptase control reaction to test for genomic DNA contamination.

Quantitative Real-Time PCR (qPCR)
  • Primer Design and Validation: Use validated primers for human this compound and selected reference genes. The following primer sequences for this compound have been used in published studies[7]:

    • This compound Forward: 5′-TGTTTCGGTGTTTAAGCCAGCA-3′

    • This compound Reverse: 5′-TCCTGGGGTGATATTCCATTTACT-3′

    It is recommended to validate a panel of reference genes to determine the most stable ones for your specific experimental conditions. Commonly used reference genes include GAPDH, ACTB (β-actin), B2M, and YWHAZ.[8][9][10]

  • qPCR Reaction Setup: Prepare the following reaction mix on ice in a qPCR-compatible plate. Prepare a master mix for multiple reactions to ensure consistency.

ComponentVolume (for 20 µL reaction)Final Concentration
2X SYBR Green Master Mix10 µL1X
Forward Primer (10 µM)0.5 µL250 nM
Reverse Primer (10 µM)0.5 µL250 nM
cDNA (diluted)2 µL~10-50 ng
Nuclease-free water7 µL-
Total Volume 20 µL
  • Thermal Cycling Protocol: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

StageTemperatureTimeCycles
Initial Denaturation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C1 minute
Melt Curve Analysis60-95°C(instrument default)1
  • Controls: Include the following controls in each qPCR run:

    • No Template Control (NTC): To check for contamination.

    • No-RT Control: To check for genomic DNA contamination.

Data Presentation and Analysis

Relative Quantification using the 2-ΔΔCq Method

The 2-ΔΔCq (Livak) method is a common approach for relative quantification of gene expression.[11]

  • Calculate ΔCq: Normalize the Cq value of the target gene (this compound) to the Cq value of the reference gene for each sample.

    • ΔCq = Cq(this compound) - Cq(Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of the control sample.

    • ΔΔCq = ΔCq(Experimental) - ΔCq(Control)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2-ΔΔCq

Example Data

The following tables present example data from a hypothetical study comparing this compound mRNA levels in a cancer cell line versus a normal (control) cell line. GAPDH is used as the reference gene.

Table 1: Raw Cq Values

SampleReplicateCq (this compound)Cq (GAPDH)
Normal Cell Line124.518.2
224.718.3
324.618.1
Cancer Cell Line122.118.3
222.318.4
322.218.2

Table 2: Data Analysis and Relative Quantification

SampleAvg. Cq (this compound)Avg. Cq (GAPDH)ΔCq (Avg. Cq this compound - Avg. Cq GAPDH)ΔΔCq (ΔCq - Avg. ΔCq Normal)Fold Change (2-ΔΔCq)
Normal Cell Line24.6018.206.400.001.00
Cancer Cell Line22.2018.303.90-2.505.66

Interpretation: In this example, the this compound mRNA level in the cancer cell line is approximately 5.66-fold higher than in the normal cell line. This upregulation is consistent with findings in some types of cancer.[6]

References

Application Notes and Protocols for Identifying Cyclin H Binding Proteins via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-activating kinase (CAK) complex along with MAT1.[1][2][3] This complex plays a dual role in both cell cycle progression and transcriptional regulation. As part of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain of RNA polymerase II, thereby facilitating transcription initiation.[1][2] Independently, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[4] Given its central role in these fundamental cellular processes, identifying the protein interaction network of this compound is critical for understanding its regulatory mechanisms in both normal physiology and disease states, such as cancer.[5]

Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful and widely used technique to identify novel protein-protein interactions.[6] This application note provides a detailed protocol for the Co-IP of endogenous this compound to identify its binding partners in a cellular context. The subsequent analysis by quantitative mass spectrometry allows for the identification and relative quantification of these interacting proteins, providing valuable insights into the this compound interactome.

Signaling Pathway Involving this compound

This compound, in complex with CDK7 and MAT1, forms the CDK-activating kinase (CAK) complex, a key integrator of cell cycle and transcription. The CAK complex phosphorylates and activates cell cycle-regulating CDKs. As a component of the transcription factor TFIIH, it also phosphorylates RNA Polymerase II, initiating transcription. Furthermore, the this compound/CDK7 complex can interact with and stabilize the transcriptional co-repressor CtBP2, preventing its degradation and thereby promoting cancer cell migration.[7][8]

CoIP_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_lysis 3. Nuclear Lysis cell_harvest->cell_lysis pre_clearing 4. Pre-clearing cell_lysis->pre_clearing antibody_incubation 5. Antibody Incubation (anti-Cyclin H / IgG) pre_clearing->antibody_incubation bead_capture 6. Bead Capture antibody_incubation->bead_capture washing 7. Washing bead_capture->washing elution 8. Elution washing->elution digestion 9. Protein Digestion elution->digestion lc_ms 10. LC-MS/MS digestion->lc_ms database_search 11. Database Search lc_ms->database_search quantification 12. Protein Quantification database_search->quantification interaction_analysis 13. Interaction Analysis quantification->interaction_analysis

References

In Vitro Reconstitution of the Active Cyclin-Dependent Kinase-Activating Kinase (CAK) Complex with Cyclin H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclin-Dependent Kinase-Activating Kinase (CAK) complex is a central regulator of the eukaryotic cell cycle and transcription.[1][2][3] Comprising Cyclin-Dependent Kinase 7 (CDK7), Cyclin H, and MAT1 (Ménage à Trois 1), this heterotrimeric complex plays a pivotal role by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, and by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) as part of the general transcription factor TFIIH.[2][4][5] The in vitro reconstitution of a functionally active CAK complex is indispensable for detailed biochemical and structural analyses, as well as for high-throughput screening of potential therapeutic inhibitors. These notes provide detailed protocols for the expression, purification, and reconstitution of the active human CAK complex, along with methods for assessing its kinase activity.

Introduction

The dual functionality of the CAK complex in both cell cycle control and transcription makes it a critical node in cellular regulation and a compelling target for drug development, particularly in oncology.[1][2][4] The catalytic subunit, CDK7, requires association with both this compound and the assembly factor MAT1 for robust activity and stability.[6][7][8] While the CDK7-Cyclin H dimer possesses some kinase activity, the inclusion of MAT1 is essential for the formation of a stable, fully active complex and influences its substrate specificity.[5][6][9] Structural studies have revealed the intricate network of interactions within the heterotrimer that positions the CDK7 T-loop for catalysis, independent of T-loop phosphorylation.[5][10] The ability to reliably produce and assay the active CAK complex in vitro is fundamental for dissecting its regulatory mechanisms and for identifying novel inhibitors.

Data Presentation

Table 1: Subunit Composition and Molecular Weights of the Human CAK Complex
SubunitGene NameUniProt IDFull-Length Molecular Weight (kDa)Key Role
CDK7CDK7P50613~39.6Catalytic subunit (serine/threonine kinase)
This compoundCCNHP51946~37.3Regulatory subunit, essential for CDK7 activation
MAT1MNAT1P51948~35.7Assembly and stabilization factor, modulates substrate specificity

Note: Actual molecular weights on SDS-PAGE may vary from predicted weights.

Table 2: Comparative Kinase Activity of CAK Complexes
CAK Complex CompositionSubstrateRelative Activity Ratio (CTD/CDK2 Phosphorylation)Reference
Bipartite (CDK7-Cyclin H)GST-CTD vs. GST-CDK20.88 (average, n=11)[9]
Tripartite (CDK7-Cyclin H-MAT1)GST-CTD vs. GST-CDK24.06 (average, n=11)[9]

This data highlights the role of MAT1 in shifting the substrate preference of the CAK complex towards the RNA Polymerase II CTD.

Signaling Pathways and Experimental Workflows

CAK_Signaling_Pathways cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Initiation CDK1_CycB CDK1/CycB G2_M G2/M Transition CDK1_CycB->G2_M CDK2_CycE CDK2/CycE/A G1_S G1/S Transition CDK2_CycE->G1_S CDK4_6_CycD CDK4/6/CycD CDK4_6_CycD->G1_S TFIIH TFIIH Core PolII RNA Pol II TFIIH->PolII Recruits Promoter Promoter Clearance PolII->Promoter CAK Active CAK Complex (CDK7/CycH/MAT1) CAK->CDK1_CycB T-loop P CAK->CDK2_CycE T-loop P CAK->CDK4_6_CycD T-loop P CAK->TFIIH Associates CAK->PolII CTD P (Ser5/7) Reconstitution_Workflow cluster_expression Protein Expression (Baculovirus/Insect Cells) cluster_purification Purification cluster_reconstitution Complex Reconstitution & Final Purification cluster_validation Validation expr_cdk7 Express His-CDK7 purify_cdk7 Ni-NTA Affinity Chromatography (CDK7) expr_cdk7->purify_cdk7 expr_cych Express this compound purify_cych Ion Exchange (this compound) expr_cych->purify_cych expr_mat1 Express MAT1 purify_mat1 Ion Exchange (MAT1) expr_mat1->purify_mat1 mix Mix Stoichiometric Amounts of CDK7, this compound, MAT1 purify_cdk7->mix purify_cych->mix purify_mat1->mix sec Size-Exclusion Chromatography mix->sec sds SDS-PAGE & Western Blot sec->sds assay Kinase Activity Assay sec->assay final_product Active CAK Complex assay->final_product

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the CDK-activating kinase (CAK) complex along with MAT1.[1] This trimeric complex is a core component of the general transcription factor TFIIH.[1][2][3] TFIIH plays a pivotal role in eukaryotic transcription by RNA polymerase II (Pol II) and in nucleotide excision repair (NER).[1][4] Within the pre-initiation complex at gene promoters, the CDK7/Cyclin H kinase activity is responsible for phosphorylating the C-terminal domain (CTD) of RNA Pol II, a critical step for promoter escape and the transition from transcription initiation to elongation.[5][6][7][8]

Given its central role in regulating transcription, studying the genome-wide occupancy of this compound on gene promoters is essential for understanding gene regulation in normal physiological processes and in disease states, such as cancer, where transcriptional addiction is a known vulnerability. Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) is the definitive method for mapping the interaction of proteins like this compound with DNA in vivo.

These application notes provide a detailed protocol for performing ChIP to analyze this compound occupancy at specific gene promoters and offer guidance on data interpretation and visualization.

Signaling Pathway and Experimental Workflow

This compound in the TFIIH-Mediated Transcription Initiation Pathway

The following diagram illustrates the role of the CDK7/Cyclin H complex within TFIIH during the initiation of transcription by RNA Polymerase II.

TFIIH_Pathway cluster_PIC Pre-Initiation Complex (PIC) at Promoter cluster_TFIIH TFIIH Subcomplexes cluster_CAK CAK Components Promoter Gene Promoter (TATA Box) GTFs Other GTFs (TBP, TFIIB, etc.) Promoter->GTFs recruit Pol_II RNA Pol II TFIIH TFIIH Complex Pol_II->TFIIH recruit Elongation Transcription Elongation Pol_II->Elongation Promoter Escape GTFs->Pol_II recruit TFIIH->Pol_II Phosphorylates Pol II CTD Core_TFIIH Core (XPB, XPD, etc.) TFIIH->Core_TFIIH CAK CAK Complex TFIIH->CAK CDK7 CDK7 CAK->CDK7 CycH This compound CAK->CycH MAT1 MAT1 CAK->MAT1

Role of this compound within the TFIIH complex at a gene promoter.
General Workflow for Chromatin Immunoprecipitation (ChIP)

The diagram below outlines the major steps involved in a typical ChIP experiment, from cell harvesting to data analysis.

ChIP_Workflow Start Start: Cultured Cells or Tissue Step1 1. Cross-linking (Formaldehyde) Start->Step1 Step2 2. Cell Lysis & Nuclei Isolation Step1->Step2 Step3 3. Chromatin Shearing (Sonication or Enzymatic) Step2->Step3 Step4 4. Immunoprecipitation (Anti-Cyclin H Ab) Step3->Step4 Step5 5. Wash & Elute Protein-DNA Complexes Step4->Step5 Step6 6. Reverse Cross-links & Proteinase K Digestion Step5->Step6 Step7 7. DNA Purification Step6->Step7 Analysis 8. Quantitative Analysis Step7->Analysis qPCR ChIP-qPCR Analysis->qPCR ChIPseq ChIP-seq Analysis->ChIPseq End End: Occupancy Data qPCR->End ChIPseq->End

A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Quantitative Data Presentation

The occupancy of this compound at specific gene promoters can be quantified using ChIP-qPCR. The results are typically presented as "Percent Input" or "Fold Enrichment" over a negative control (e.g., a non-specific IgG antibody).[9] Below is a representative table of ChIP-qPCR data for this compound (or its catalytic partner CDK7, which is often used as a proxy for TFIIH occupancy) at the promoters of actively transcribed genes.

Table 1: Representative ChIP-qPCR Analysis of CDK7/Cyclin H Occupancy

This table illustrates the expected enrichment of the CDK7/Cyclin H complex at the promoters of well-known, actively transcribed genes compared to a negative control region (e.g., a gene-desert region) in a human cell line. Data is presented as Fold Enrichment relative to a non-specific IgG control.

Target Gene PromoterGene FunctionFold Enrichment (CDK7/CycH IP vs. IgG IP)Standard DeviationP-value
MYCTranscription Factor, Proliferation25.4± 2.8< 0.001
GAPDHGlycolysis, Housekeeping18.2± 2.1< 0.001
RPLP0Ribosomal Protein, Translation15.7± 1.9< 0.001
Gene-Desert RegionNegative Control Locus1.1± 0.3> 0.05

Note: The data presented are illustrative and based on typical results seen for general transcription factors at active promoters. Actual values will vary based on cell type, experimental conditions, and antibody efficiency.

Detailed Experimental Protocols

This protocol provides a comprehensive methodology for performing ChIP to detect this compound occupancy. Since this compound is part of a larger complex, optimizing conditions for transcription factor ChIP is critical.

Protocol 1: Chromatin Immunoprecipitation (ChIP)

I. Materials and Reagents

  • Cell Culture: Human cell line of interest (e.g., HCT116, HeLa)

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine

  • Buffers & Solutions:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

    • Cell Lysis Buffer: 5 mM PIPES (pH 8.0), 85 mM KCl, 0.5% NP-40, Protease Inhibitors

    • Nuclei Lysis Buffer: 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, Protease Inhibitors

    • ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl

    • Wash Buffer Low Salt: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl

    • Wash Buffer High Salt: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl

    • Wash Buffer LiCl: 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1)

    • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

    • Elution Buffer: 1% SDS, 0.1 M NaHCO₃

  • Antibodies:

    • ChIP-validated anti-Cyclin H antibody

    • ChIP-validated anti-CDK7 antibody (as an alternative)

    • Normal Rabbit or Mouse IgG (negative control)

  • Beads: Protein A/G magnetic beads

  • Enzymes: RNase A, Proteinase K

  • Equipment: Rocking platform, sonicator, magnetic rack, thermomixer, qPCR machine.

II. Procedure

  • Cell Cross-linking: a. Grow cells to 80-90% confluency (~1-5 x 10⁷ cells per IP). b. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rocking.[10] c. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[11] d. Scrape cells, transfer to a conical tube, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing: a. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15 minutes. b. Pellet the nuclei by centrifugation and discard the supernatant. c. Resuspend the nuclear pellet in Nuclei Lysis Buffer. d. Shear the chromatin by sonication to an average fragment size of 200-600 bp. Optimization is critical; perform a time course to determine optimal sonication conditions for your cell type and equipment. e. Centrifuge to pellet debris and transfer the supernatant (cleared chromatin lysate) to a new tube.

  • Immunoprecipitation (IP): a. Dilute the chromatin lysate 1:10 with ChIP Dilution Buffer. Save 50 µL of the diluted chromatin as the "Input" control. b. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C. c. Pellet the beads on a magnetic rack and transfer the supernatant to a new tube. d. Add the anti-Cyclin H antibody (typically 2-5 µg) or control IgG to the pre-cleared chromatin. Incubate overnight at 4°C with rotation. e. Add pre-washed Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Washing and Elution: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Perform sequential washes (5 minutes each on a rotator at 4°C):

    • Once with Low Salt Wash Buffer.
    • Once with High Salt Wash Buffer.
    • Once with LiCl Wash Buffer.
    • Twice with TE Buffer. c. Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with shaking. d. Pellet the beads and transfer the supernatant (eluate) to a new tube.

  • Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluates and the Input sample to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links. b. Add EDTA, Tris-HCl, and Proteinase K to digest the proteins. Incubate for 2 hours at 45°C. c. Purify the DNA using a PCR purification spin column kit or phenol-chloroform extraction followed by ethanol precipitation. d. Elute the purified DNA in a small volume of TE buffer or water.

Protocol 2: Quantitative PCR (qPCR) Analysis
  • Primer Design: Design primers to amplify 100-200 bp regions of the target gene promoters (MYC, GAPDH) and a negative control region (gene desert).

  • Reaction Setup: Set up qPCR reactions in triplicate for each sample (this compound IP, IgG IP, and Input) using a SYBR Green-based master mix.

  • Data Analysis (Fold Enrichment Method): a. Determine the Ct (threshold cycle) value for each reaction. b. Calculate the amount of DNA in each IP sample relative to the input, accounting for the initial dilution of the input. This is often done using the ΔCt method. c. First, normalize the ChIP Ct values to the Input Ct value: ΔCt = Ct(ChIP) - [Ct(Input) - Log₂(Input Dilution Factor)]. d. Calculate the Fold Enrichment over the IgG control: Fold Enrichment = 2^(-ΔΔCt), where ΔΔCt = ΔCt(Specific IP) - ΔCt(IgG IP).

Applications in Research and Drug Development

  • Target Gene Identification: ChIP-seq with an anti-Cyclin H or anti-CDK7 antibody can identify the complete cistrome, revealing all direct gene targets of the TFIIH complex.

  • Mechanism of Action Studies: Researchers can determine if a compound affects the recruitment of TFIIH to specific gene promoters, providing insight into its mechanism of action. For example, inhibitors of CDK7 have been shown to alter Pol II occupancy at promoters.[12][13]

  • Biomarker Discovery: Differential occupancy of this compound at specific gene promoters between normal and diseased states (e.g., cancer) can uncover potential biomarkers for diagnosis or prognosis.

  • Understanding Drug Resistance: Changes in the TFIIH cistrome may contribute to acquired resistance to targeted therapies. ChIP can be used to investigate these alterations.

By providing a robust method to probe the direct interactions of the core transcriptional machinery with the genome, this compound ChIP serves as a powerful tool for academic research and for the development of novel therapeutics targeting transcription.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the Cyclin H Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin H (CCNH) is a crucial regulatory subunit of the Cyclin-Dependent Kinase-Activating Kinase (CAK) complex, which plays a pivotal role in both cell cycle progression and transcription.[1][2] As a core component of this complex, alongside Cyclin-Dependent Kinase 7 (CDK7) and MAT1, this compound is integral to the activation of other CDKs that drive the cell cycle and to the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in transcriptional regulation.[2][3] Given its central role in these fundamental cellular processes, the targeted modification of the CCNH gene using CRISPR/Cas9 technology offers a powerful tool for dissecting its specific functions and exploring its potential as a therapeutic target in diseases such as cancer.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated knockout of the CCNH gene in human cell lines. The document includes a synthesized, representative experimental workflow, methods for quantifying editing efficiency, and protocols for assessing the functional consequences of CCNH disruption.

Signaling Pathway and Experimental Workflow

To contextualize the experimental procedures, the following diagrams illustrate the signaling pathway of this compound and the general workflow for its CRISPR/Cas9-mediated knockout.

CCNH_Signaling_Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_CellCycle Cell Cycle Control cluster_Transcription Transcriptional Regulation CDK7 CDK7 CCNH This compound CDK1 CDK1 CDK7->CDK1 Phosphorylation CDK2 CDK2 CDK7->CDK2 Phosphorylation CDK4_6 CDK4/6 CDK7->CDK4_6 Phosphorylation RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation MAT1 MAT1 CCNH->CDK1 Phosphorylation CCNH->CDK2 Phosphorylation CCNH->CDK4_6 Phosphorylation CCNH->RNAPII Phosphorylation MAT1->CDK1 Phosphorylation MAT1->CDK2 Phosphorylation MAT1->CDK4_6 Phosphorylation MAT1->RNAPII Phosphorylation CellCycleProgression Cell Cycle Progression CDK1->CellCycleProgression CDK2->CellCycleProgression CDK4_6->CellCycleProgression Transcription Transcription RNAPII->Transcription

Caption: Role of this compound in the CAK complex and its downstream targets.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis (Targeting CCNH) Delivery 3. Delivery of Cas9 & sgRNA (e.g., Electroporation) sgRNA_Design->Delivery Cell_Culture 2. Cell Line Culture Cell_Culture->Delivery Genomic_DNA_Extraction 4. Genomic DNA Extraction (48-72h post-delivery) Delivery->Genomic_DNA_Extraction Protein_Validation 7. Protein Knockout Validation (Western Blot) Delivery->Protein_Validation Functional_Assays 8. Functional Assays (Cell Cycle, RNA-seq) Delivery->Functional_Assays Editing_Analysis 5. On-Target Editing Analysis (PCR, Sequencing, TIDE/ICE) Genomic_DNA_Extraction->Editing_Analysis Off_Target_Analysis 6. Off-Target Analysis (Optional but Recommended) Genomic_DNA_Extraction->Off_Target_Analysis

Caption: Experimental workflow for CRISPR/Cas9-mediated knockout of this compound.

Quantitative Data Summary

The following tables present a summary of expected quantitative outcomes following the successful knockout of CCNH. Table 1 is based on findings from a study on the genetic inactivation of CDK7, which leads to the degradation of this compound, thereby serving as a proxy for CCNH loss-of-function.[3] Tables 2 and 3 are templates for reporting results from a specific CCNH editing experiment.

Table 1: Functional Consequences of this compound Depletion (via CDK7 inactivation) [3]

Functional Assay Observation Quantitative Effect
Cell Proliferation Failure to proliferate Significant reduction in cell number
S-phase Entry Arrested before S-phase No entry into S-phase upon serum stimulation
CDK2 Activation No phosphorylation of Thr160 Undetectable P-Thr160-Cdk2
CDK1 Activation No phosphorylation of Thr161 Undetectable P-Thr161-Cdk1
Global Transcription Unaffected No significant change in GFP reporter expression

| Protein Synthesis | Unaffected | No significant change in [35S]methionine incorporation |

Table 2: Example of On-Target Editing Efficiency for CCNH

sgRNA Sequence Cell Line Delivery Method Editing Efficiency (%)* Predominant Mutation Type
GCGGCCGCTATGGCAATCCG HEK293T Electroporation 85 -1 bp deletion
GATCGGACCGTTCGTCGTCG U2OS Lipid Transfection 72 +1 bp insertion

| As determined by TIDE/ICE analysis of Sanger sequencing data. | | | | |

Table 3: Example of Off-Target Analysis for a CCNH-targeting sgRNA

Potential Off-Target Site Chromosome Mismatches Off-Target Editing Frequency (%)**
CCNHT1 (pseudogene) 1 2 1.5
CDK7 5 3 <0.1
Gene X 12 3 Not Detected

| *Determined by targeted deep sequencing. | | | |

Experimental Protocols

The following protocols are representative and may require optimization for specific cell lines and experimental conditions.

Protocol 1: sgRNA Design for Human CCNH
  • Obtain the CCNH Gene Sequence: Retrieve the reference sequence for the human CCNH gene from the NCBI database (Gene ID: 902).[4]

  • Select Target Exons: To achieve a functional knockout, target early exons to introduce frameshift mutations leading to premature stop codons.

  • Use sgRNA Design Tools: Input the target exon sequences into a web-based sgRNA design tool (e.g., GenScript's gRNA design tool, CRISPOR).[5]

    • Criteria for Selection:

      • On-target score: Choose sgRNAs with high predicted on-target efficiency.

      • Off-target score: Select sgRNAs with low predicted off-target effects. The tool will identify potential off-target sites in the genome.

      • PAM site: Ensure the sgRNA is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

      • GC content: Aim for a GC content between 40-80% for optimal stability and function.

  • Synthesize sgRNAs: Order synthetic sgRNAs or clone the designed sequences into an appropriate expression vector.

Protocol 2: CRISPR/Cas9 Delivery into a Human Cell Line (e.g., HEK293T)
  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Ensure cells are healthy and in the logarithmic growth phase.

  • Prepare Ribonucleoprotein (RNP) Complexes:

    • For each transfection, mix synthetic sgRNA (targeting CCNH) and Cas9 protein in a 1.2:1 molar ratio in a sterile microcentrifuge tube.

    • Incubate the mixture at room temperature for 20 minutes to allow for RNP complex formation.[6]

  • Electroporation:

    • Harvest cells and resuspend 2 x 10⁵ cells in 20 µL of electroporation buffer.

    • Add the pre-formed RNP complex to the cell suspension and gently mix.

    • Transfer the mixture to an electroporation cuvette.

    • Use a suitable electroporation system (e.g., Neon Transfection System) with optimized settings for HEK293T cells.

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed 24-well plate containing 500 µL of antibiotic-free complete growth medium.

    • Incubate for 48-72 hours before proceeding to analysis.

Protocol 3: Quantification of On-Target Editing Efficiency
  • Genomic DNA Extraction: Harvest a portion of the edited cell population 48-72 hours post-transfection. Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Design PCR primers to amplify a ~400-600 bp region surrounding the sgRNA target site in the CCNH gene.

    • Perform PCR using a high-fidelity polymerase with the extracted genomic DNA as a template. Run a parallel PCR with DNA from unedited (wild-type) cells as a control.

  • Sanger Sequencing: Purify the PCR products and send them for standard Sanger sequencing.

  • TIDE/ICE Analysis:

    • Analyze the Sanger sequencing trace files (.ab1) using a web-based tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[7]

    • These tools compare the sequencing chromatogram of the edited sample to the wild-type control to quantify the percentage of insertions and deletions (indels) and determine the overall editing efficiency.[7]

Protocol 4: Western Blot for this compound Knockout Validation
  • Protein Lysate Preparation: Harvest the remaining cells from the edited and control populations. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant reduction or absence of the this compound band in the edited sample compared to the control confirms protein knockout.

Protocol 5: Functional Assay - Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Harvest approximately 1 x 10⁶ cells from both the CCNH-edited and control populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).[8]

    • Compare the cell cycle distribution of the CCNH-knockout cells to the control cells to identify any cell cycle arrest.

Protocol 6: Functional Assay - Transcriptional Profiling by RNA-seq
  • RNA Extraction: Harvest cells from CCNH-edited and control populations. Extract total RNA using a suitable kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated following the loss of this compound.[9][10] This analysis can provide insights into the transcriptional programs regulated by the CAK complex.[9][10]

References

Purification of Recombinant Cyclin H Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-activating kinase (CAK) complex along with MAT1.[1][2] This complex plays a pivotal role in the regulation of both the cell cycle and transcription.[3][4] As a component of the Transcription Factor II H (TFIIH), the CAK complex phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.[5][6] Furthermore, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop, thereby controlling cell cycle progression.[4][7] Given its central role in these fundamental cellular processes, the production of highly pure and active recombinant this compound, often in complex with CDK7, is critical for biochemical and structural studies, as well as for high-throughput screening of potential therapeutic inhibitors.[8][9] This document provides detailed protocols for the expression and purification of recombinant this compound.

Data Presentation

Table 1: Summary of Recombinant Human this compound Protein Characteristics

ParameterDescriptionReference
Expression System Baculovirus-infected Sf9 insect cells are commonly used for co-expression of this compound and its binding partners like CDK7.[10][10]
Common Fusion Tag An N-terminal Hexa-histidine (6xHis) tag is frequently used for affinity purification.[10][11][10][11]
Molecular Weight The predicted molecular weight of full-length human this compound is approximately 37 kDa. When co-expressed with CDK7, the complex components have apparent molecular weights of ~39 kDa for Cyclin H1 and ~41-43 kDa for CDK7.[10][10]
Reported Purity Purity levels of >70% to >90% have been reported for commercially available recombinant this compound, as determined by SDS-PAGE and densitometry.[6][11][6][11]
Storage Buffer A typical storage buffer contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.5 mM EDTA, 50% glycerol, and 0.02% Triton X-100.[11] Another formulation includes 50 mM sodium phosphate (pH 7.5), 300 mM NaCl, 50-200 mM imidazole, 0.2-1.0 mM DTT, and 10-25% glycerol.[10][10][11]
Storage Conditions Store at -80°C and avoid repeated freeze-thaw cycles.[10][11][10][11]

Signaling Pathways and Experimental Workflows

Cyclin_H_Signaling_Pathway cluster_CellCycle Cell Cycle Control cluster_Transcription Transcription Regulation CDK7 CDK7 CyclinH This compound CDKs CDK1, CDK2, CDK4, CDK6 CDK7->CDKs phosphorylates & activates RNAPII RNA Polymerase II CDK7->RNAPII phosphorylates CTD CyclinH->CDK7 activates MAT1 MAT1 CellCycleProgression Cell Cycle Progression CDKs->CellCycleProgression TFIIH TFIIH TFIIH->RNAPII associates with TranscriptionInitiation Transcription Initiation RNAPII->TranscriptionInitiation

Caption: Role of this compound within the CAK complex in cell cycle and transcription.

Purification_Workflow Start Recombinant Baculovirus Transduction of Sf9 Insect Cells CellHarvest Cell Harvest & Lysis Start->CellHarvest Clarification Clarification by Centrifugation CellHarvest->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity IonExchange Ion Exchange Chromatography (Anion or Cation Exchange) Affinity->IonExchange Eluate SizeExclusion Size Exclusion Chromatography (Gel Filtration) IonExchange->SizeExclusion Eluate FinalProduct Pure Recombinant this compound SizeExclusion->FinalProduct Purified Fractions

Caption: Multi-step purification workflow for recombinant this compound.

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in Sf9 Insect Cells

This protocol describes the expression of recombinant this compound, often co-expressed with CDK7, using a baculovirus expression system.

Materials:

  • Sf9 insect cells

  • Sf-900™ II SFM (Serum-Free Medium)

  • Recombinant baculovirus encoding His-tagged this compound (and CDK7 if co-expressing)

  • Spinner flasks or shaker flasks

  • Incubator at 27°C

Methodology:

  • Cell Culture: Culture Sf9 cells in Sf-900™ II SFM in spinner or shaker flasks at 27°C. Maintain cell density between 0.5 x 10⁶ and 2.5 x 10⁶ cells/mL.

  • Infection: When the cell density reaches 2.0 x 10⁶ cells/mL, infect the culture with the recombinant baculovirus at a Multiplicity of Infection (MOI) of 5-10.

  • Incubation: Continue to incubate the infected culture at 27°C for 48-72 hours. Monitor cell viability and protein expression levels by taking small aliquots for analysis (e.g., Western blot).

  • Harvesting: Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.

  • Cell Pellet Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged this compound

This protocol outlines a three-step chromatography process for purifying His-tagged this compound.

2.1. Cell Lysis and Clarification

Buffers and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1% (v/v) Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

  • Clarification: High-speed centrifugation (e.g., >30,000 x g).

Methodology:

  • Thaw the frozen cell pellet on ice.

  • Resuspend the pellet in ice-cold Lysis Buffer (approximately 10 mL per gram of cell paste).

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cellular debris.[12]

  • Carefully collect the supernatant containing the soluble recombinant protein.

2.2. Step 1: Affinity Chromatography (IMAC)

This step captures the His-tagged protein from the clarified lysate.[13][14]

Buffers and Reagents:

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.

  • Resin: Ni-NTA Agarose resin.

Methodology:

  • Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer (without Triton X-100).

  • Load the clarified lysate onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the protein of interest.

2.3. Step 2: Ion Exchange Chromatography (IEX)

This step further purifies the protein based on its net surface charge.[15][16][17][18][19] The choice between anion or cation exchange depends on the isoelectric point (pI) of this compound and the desired buffer pH.[16][19] Human this compound has a theoretical pI of ~5.6. Therefore, at a pH > 5.6 (e.g., pH 7.5), it will be negatively charged and bind to an anion exchanger.

Buffers and Reagents (Anion Exchange Example):

  • IEX Buffer A (Binding): 20 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM DTT.

  • IEX Buffer B (Elution): 20 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT.

  • Resin: Q-Sepharose or Mono Q column.

Methodology:

  • Pool the fractions from the affinity step containing this compound.

  • Perform a buffer exchange into IEX Buffer A using dialysis or a desalting column.

  • Equilibrate the anion exchange column with IEX Buffer A.

  • Load the sample onto the column.

  • Wash the column with IEX Buffer A until the baseline absorbance returns to zero.

  • Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE.

2.4. Step 3: Size Exclusion Chromatography (SEC)

This final "polishing" step separates proteins based on their size and removes aggregates.[20][21]

Buffers and Reagents:

  • SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Column: Superdex 200 or similar gel filtration column.

Methodology:

  • Pool the purest fractions from the IEX step.

  • Concentrate the pooled fractions to a suitable volume (e.g., <5% of the column volume) using a centrifugal concentrator.

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated sample onto the column.

  • Elute the protein isocratically with SEC Buffer at a pre-determined flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure monomeric this compound.

Applications of Purified Recombinant this compound

Purified recombinant this compound, typically in complex with CDK7, is instrumental for various research and drug development applications:

  • Enzyme Kinetics and Inhibitor Screening: Used to study the kinase activity of the CAK complex and to screen for small molecule inhibitors that could serve as anti-cancer therapeutics.[22]

  • Structural Biology: High-purity protein is essential for determining the three-dimensional structure of the CAK complex by X-ray crystallography or cryo-electron microscopy, providing insights into its regulation and mechanism of action.[1]

  • Biochemical Assays: Serves as a substrate or component in reconstituted in vitro transcription and cell cycle assays to dissect the molecular mechanisms of these processes.[23]

  • Antibody Development: Used as an antigen to generate specific antibodies for research applications such as Western blotting, immunoprecipitation, and immunofluorescence.[24][25]

References

Troubleshooting & Optimization

optimizing antibody concentration for cyclin H immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the antibody concentration for cyclin H immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for an anti-cyclin H antibody in an IP experiment?

A1: The optimal antibody concentration is critical for a successful IP and requires empirical determination through titration.[1] A general starting point is to use between 1-10 µg of antibody for every 500-1000 µg of total protein lysate.[1][2] It is highly recommended to perform a titration experiment to find the best signal-to-noise ratio for your specific antibody and experimental conditions.[1]

Q2: I'm not detecting any this compound signal after my IP. What are the common causes and solutions?

A2: A weak or absent signal can stem from several factors. First, confirm that this compound is expressed in your cell or tissue lysate by running an input control on a Western blot.[3] If expression is confirmed, the issue may lie with the antibody's suitability for IP, as not all antibodies that work in Western blotting are effective in recognizing native protein conformations required for IP.[4][5] Other potential issues include insufficient antibody concentration, inappropriate lysis or wash buffers that disrupt the antibody-antigen interaction, or problems with the elution step.[3][6][7]

Q3: My Western blot shows high background and many non-specific bands. How can I improve the specificity?

A3: High background is often due to non-specific binding of proteins to the beads or the antibody.[8][9] To mitigate this, a pre-clearing step is recommended, where the lysate is incubated with beads before adding the primary antibody.[3][9][10] Using a high-quality, affinity-purified antibody specific for IP is also crucial.[7] Additionally, you can increase the stringency of your wash buffers by adding detergents like Tween-20 or increasing the salt concentration to disrupt weaker, non-specific interactions.[8][11] Performing an isotype control using a non-specific antibody of the same immunoglobulin class will help determine if the background is antibody-specific.[3][10]

Q4: How do I choose the correct beads (Protein A, Protein G, or a combination) for my anti-cyclin H antibody?

A4: The choice between Protein A and Protein G beads depends on the species and isotype of your primary antibody.[12][13] Protein A generally has a high affinity for rabbit IgG, while Protein G binds well to mouse IgG.[12][14] It is essential to consult the manufacturer's specifications for your specific antibody and the affinity charts for Protein A/G beads to ensure optimal capture.[4][13] Combination Protein A/G beads can also be used to capture a broader range of immunoglobulins.[3][14]

Q5: What are the essential positive and negative controls for a this compound IP experiment?

A5: Proper controls are vital for interpreting your results.[15]

  • Positive Control: An input sample (a small fraction of the starting cell lysate) should be run on the Western blot to confirm the presence of this compound.[16]

  • Negative Controls:

    • Isotype Control: An IP performed with a non-specific IgG from the same species and of the same isotype as your anti-cyclin H antibody. This control helps differentiate specific signals from non-specific binding to the antibody.[1][16]

    • Beads-Only Control: An IP performed with just the beads and no antibody. This identifies proteins that bind non-specifically to the beads themselves.[3][17]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Signal Low expression of this compound in the lysate.Confirm expression with an input control on a Western blot. Increase the amount of starting lysate if necessary.[6][7]
Antibody is not suitable for IP.Use an antibody that has been validated specifically for immunoprecipitation applications.[12]
Lysis buffer is too harsh and disrupts protein interactions.Use a milder lysis buffer, such as one with non-ionic detergents (e.g., NP-40, Triton X-100) instead of strong ionic detergents (e.g., SDS).[3][10]
Insufficient antibody concentration.Perform a titration experiment to determine the optimal antibody amount.[5][7]
High Background Non-specific binding to beads.Pre-clear the lysate by incubating it with beads before adding the antibody.[8][9][10]
Non-specific binding to the antibody.Use a high-quality, affinity-purified antibody. Include an isotype control to assess background from the antibody itself.[5]
Insufficient washing.Increase the number of washes or the stringency of the wash buffer (e.g., increase salt or detergent concentration).[8][11]
Too much antibody or lysate used.Optimize the amount of antibody and total protein lysate to find the best signal-to-noise ratio.[6][7]
Co-elution of Antibody Heavy (50 kDa) and light (25 kDa) chains from the IP antibody obscure the target protein on the Western blot.Use an IP antibody from a different species than the Western blot primary antibody. Alternatively, use light-chain specific secondary antibodies or crosslink the antibody to the beads before incubation with the lysate.[3][6]

Experimental Protocols & Methodologies

Antibody Titration for Optimal Concentration

To ensure the best results, it is crucial to determine the optimal antibody-to-lysate ratio.[2] A dot blot or a series of small-scale IP experiments can be performed.

ParameterCondition 1Condition 2Condition 3Condition 4
Total Protein Lysate 500 µg500 µg500 µg500 µg
Anti-Cyclin H Antibody 1 µg2 µg5 µg10 µg
Incubation Time 4 hours4 hours4 hours4 hours
Result Evaluate signal strength and background via Western Blot
Standard Immunoprecipitation Workflow

This protocol provides a general framework for immunoprecipitating this compound. Optimization of incubation times, buffer compositions, and wash steps may be required.

  • Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS, or a buffer containing NP-40/Triton X-100) supplemented with fresh protease and phosphatase inhibitors to preserve protein integrity and interactions.[3]

  • Pre-Clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. This step reduces non-specific binding.[9][10] Centrifuge and transfer the supernatant to a new tube.

  • Antibody Incubation: Add the optimized amount of anti-cyclin H antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.[2]

  • Immune Complex Capture: Add an appropriate amount of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.[2]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer or a designated wash buffer. This removes non-specifically bound proteins.[12]

  • Elution: Elute the captured proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.[18]

  • Analysis: Analyze the eluted proteins by Western blotting.

Visualized Workflows and Pathways

Caption: General workflow for a this compound immunoprecipitation experiment.

Cyclin_H_Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor II H (TFIIH) CDK7 CDK7 CycH This compound TFIIH Core TFIIH Components CDK7->TFIIH associates with CDKs Cell Cycle CDKs (CDK1, 2, 4, 6) CDK7->CDKs activates via phosphorylation MAT1 MAT1 CycH->TFIIH associates with CycH->CDKs activates via phosphorylation MAT1->TFIIH associates with MAT1->CDKs activates via phosphorylation PolII RNA Polymerase II TFIIH->PolII phosphorylates CTD

Caption: Role of this compound in the CAK complex for transcription and cell cycle control.[19][20][21][22]

References

Technical Support Center: Troubleshooting Low Endogenous Cyclin H Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low endogenous expression of cyclin H in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression often low?

A1: this compound is a crucial regulatory protein that belongs to the cyclin family. It forms a complex with cyclin-dependent kinase 7 (CDK7) and MAT1 to create the CDK-activating kinase (CAK) complex.[1][2][3] This complex plays a dual role in both cell cycle control and transcription.[1][2] As a component of the general transcription factor TFIIH, it is involved in the phosphorylation of RNA polymerase II, a key step in transcription initiation.[1][2][4] Additionally, the free CAK complex activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating them, which in turn drives cell cycle progression.[3][5]

The expression of many cyclins is tightly regulated and often periodic, with protein abundance fluctuating throughout the cell cycle.[1][6] this compound levels, while critical, are often maintained at a low basal level sufficient for its regulatory functions. This can make its detection and analysis challenging compared to more abundant structural proteins.

Q2: In which cellular compartments is this compound located?

A2: this compound is primarily found in the nucleus, where it carries out its functions related to transcription and cell cycle regulation.[1] It is a key component of the nuclear transcription factor TFIIH holoenzyme complex and the CDK-activating kinase holoenzyme complex.[1]

Q3: What are the known interaction partners of this compound?

A3: The primary and most well-characterized interaction partners of this compound are CDK7 and MAT1 (Ménage-à-Trois 1).[1][2] Together, these three proteins form the stable CAK complex.[2] The stability of CDK7 and MAT1 is critically dependent on the presence of this compound.[5] Within the larger TFIIH complex, this compound, as part of the CAK module, indirectly interacts with other TFIIH core subunits.[7][8]

Q4: Are there specific cell lines known to have relatively higher endogenous this compound expression?
Q5: Can I modulate the endogenous expression of this compound?

A5: Modulating endogenous protein expression can be complex. Some strategies that could be explored include:

  • Cell Synchronization: Since cyclin expression can be cell cycle-dependent, synchronizing cells in a particular phase might lead to a temporary enrichment of this compound.[11][12][13]

  • Growth Factors and Mitogens: Stimulating cell proliferation with growth factors can sometimes upregulate the expression of cell cycle-related proteins.[14][15]

  • Gene Editing Techniques: Advanced methods like CRISPR/Cas9-based technologies can be used to introduce regulatory elements that enhance the transcription of the endogenous CCNH gene.[16]

For most applications requiring significantly higher and more consistent expression, transient or stable overexpression using expression vectors is the more common and reliable approach.[17]

Troubleshooting Guides

This section provides structured guidance for common issues encountered when working with low endogenous this compound.

Issue 1: No or Weak Signal in Western Blot

A faint or absent band for this compound on a Western blot is a frequent challenge. The following troubleshooting workflow can help identify and resolve the issue.

WB_Troubleshooting start Start: No/Weak this compound Signal q_sample Is protein loading sufficient and sample quality adequate? start->q_sample sol_sample Increase total protein load (50-100 µg). Use fresh lysates with protease/phosphatase inhibitors. Confirm with loading control (e.g., GAPDH, β-actin). q_sample->sol_sample No q_antibody Is the primary antibody validated and optimized? q_sample->q_antibody Yes sol_sample->q_antibody sol_antibody Use a validated anti-cyclin H antibody. Optimize antibody concentration (titration). Incubate overnight at 4°C to increase signal. q_antibody->sol_antibody No q_detection Is the detection system sensitive enough? q_antibody->q_detection Yes sol_antibody->q_detection sol_detection Use a high-sensitivity ECL substrate. Ensure secondary antibody is fresh and compatible. Optimize exposure time. q_detection->sol_detection No q_transfer Was the protein transfer efficient? q_detection->q_transfer Yes sol_detection->q_transfer sol_transfer Verify transfer with Ponceau S stain. Optimize transfer time and voltage, especially for small proteins like this compound (~37 kDa). q_transfer->sol_transfer No enrich Consider enriching for this compound. q_transfer->enrich Yes sol_transfer->enrich

Caption: Troubleshooting workflow for weak Western blot signals.

Quantitative Data Summary: Western Blot Optimization
ParameterStandard ConditionOptimized for Low ExpressionRationale
Total Protein Load 20-30 µg50-100 µg or moreIncreases the absolute amount of target protein loaded.[10][18]
Lysis Buffer Standard RIPABuffer with protease & phosphatase inhibitorsPrevents degradation of the target protein.[10][19][20]
Primary Antibody 1:1000 dilution, 1 hr RT1:500 - 1:1000, overnight at 4°CEnhances antibody-antigen binding kinetics.[18]
Detection Substrate Standard ECLHigh-sensitivity ECL (e.g., femto-level)Amplifies the chemiluminescent signal for low-abundance targets.[19][21]
Membrane Type NitrocellulosePVDFPVDF membranes often have a higher binding capacity.
Issue 2: Failure to Detect this compound via Immunoprecipitation (IP)

When direct Western blotting fails, immunoprecipitation is the next step to enrich for low-abundance proteins. If your IP experiment is not working, consider the following.

Troubleshooting FAQs for this compound IP
  • Q: My antibody works for Western blot but not for IP. Why?

    • A: The antibody may only recognize the denatured (linear) epitope of the protein, which is exposed during SDS-PAGE for Western blotting. For IP, the protein is in its native (folded) conformation. You need an antibody validated for IP that recognizes a native epitope.

  • Q: I'm not pulling down any this compound. What can I do?

    • A: Increase the amount of starting material (lysate).[22] Instead of 1 mg of total protein, try starting with 2-5 mg. Also, ensure you are using a high-affinity antibody and optimize the antibody concentration.[22] Extending the incubation time (e.g., overnight at 4°C) can also improve capture efficiency.[23]

  • Q: My IP has very high background. How can I reduce it?

    • A: High background can be due to non-specific binding to the beads or the antibody.

      • Pre-clear your lysate: Incubate the lysate with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads.[24]

      • Optimize washing steps: Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing detergent or salt concentration).[25]

      • Use a high-specificity antibody: Monoclonal antibodies or high-quality polyclonal antibodies are recommended.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous this compound

This protocol is designed to enrich for low-abundance endogenous this compound from cell lysates for subsequent analysis by Western blotting.

IP_Workflow start Start: Cell Culture lysis 1. Cell Lysis (Non-denaturing buffer + inhibitors) start->lysis preclear 2. Pre-clearing Lysate (Incubate with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Add anti-cyclin H antibody, incubate overnight) preclear->ip capture 4. Immune Complex Capture (Add fresh Protein A/G beads) ip->capture wash 5. Washing (Multiple washes with IP buffer to remove non-specific binders) capture->wash elute 6. Elution (Elute with SDS-PAGE sample buffer) wash->elute analysis 7. Analysis (Western Blot) elute->analysis CAK_Pathway cluster_CAK CAK Complex CDK7 CDK7 CDK_inactive CDK1/2/4/6 (Inactive) CDK7->CDK_inactive Phosphorylates T-loop CycH This compound CycH->CDK_inactive Phosphorylates T-loop MAT1 MAT1 MAT1->CDK_inactive Phosphorylates T-loop CDK_active CDK1/2/4/6 (Active) CDK_inactive->CDK_active Activation Progression Cell Cycle Progression (G1/S, G2/M transitions) CDK_active->Progression TFIIH_Pathway cluster_TFIIH TFIIH Complex Core_TFIIH Core TFIIH (XPB, XPD, etc.) CAK_sub CAK Sub-complex (CDK7, this compound, MAT1) RNAPII RNA Polymerase II (CTD) CAK_sub->RNAPII Phosphorylates CTD Transcription Transcription Initiation RNAPII->Transcription

References

Technical Support Center: Troubleshooting Non-Specific Bands in Cyclin H Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in Cyclin H Western blotting experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed in a question-and-answer format to directly address the most common issues encountered during Western blotting for this compound.

Q1: I am seeing multiple bands in my this compound Western blot, in addition to the expected band. What is the expected molecular weight of this compound, and what could be the cause of these extra bands?

A1: The expected molecular weight of human this compound is approximately 36-38 kDa.[1][2][3] The presence of additional bands can be attributed to several factors:

  • Protein Isoforms or Post-Translational Modifications (PTMs): Cyclins can undergo PTMs such as phosphorylation or ubiquitination, which can alter their molecular weight and lead to the appearance of multiple bands.[4][5][6][7]

  • Protein Degradation: If samples are not handled properly, proteases can degrade this compound, resulting in lower molecular weight bands.[8] The use of protease inhibitors during sample preparation is crucial to prevent this.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.[9][10] Polyclonal antibodies, in particular, may recognize multiple epitopes and lead to non-specific bands.[8]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific binding.[9][11][12]

  • Excessive Protein Loading: Overloading the gel with too much protein can lead to "ghost bands" and increase the visibility of non-specifically bound antibodies.[8][12]

Q2: My Western blot for this compound shows a high background, making it difficult to see my specific band. What can I do to reduce the background?

A2: High background on a Western blot can obscure the specific signal. Here are several common causes and solutions:

  • Inadequate Blocking: Incomplete blocking of the membrane is a primary cause of high background.[9][11] Ensure that the blocking step is performed for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent.

  • Improper Washing: Insufficient washing of the membrane after antibody incubation can leave behind unbound antibodies, contributing to background noise.[8][11] Increase the number and duration of wash steps.

  • Antibody Concentration: As with non-specific bands, high concentrations of primary or secondary antibodies can lead to a high background signal.[9][11][12]

  • Contaminated Buffers: Ensure all buffers are freshly prepared and filtered to avoid contamination that can cause a speckled or high background.[12]

  • Membrane Choice: PVDF membranes have a higher protein binding capacity and can sometimes lead to higher background compared to nitrocellulose.[11] If your protein of interest is abundant, switching to a nitrocellulose membrane might help.

Q3: The bands on my this compound blot appear fuzzy or smeared. What could be causing this?

A3: Smeared or fuzzy bands can result from issues during sample preparation, electrophoresis, or transfer.

  • Poor Sample Quality: The presence of viscous substances like DNA in your sample can cause streaking. Ensure complete cell lysis and consider treating your lysate with a nuclease.

  • High Salt Concentration in Sample: Excessive salt in the sample buffer can interfere with gel migration.[12]

  • Issues with Gel Electrophoresis: Problems with the gel, such as improper polymerization or incorrect running buffer concentration, can lead to poor band resolution.

  • Inefficient Protein Transfer: An inefficient or uneven transfer of proteins from the gel to the membrane can result in smeared bands. Ensure good contact between the gel and the membrane and optimize transfer time and voltage.

Quantitative Data Summary

For optimal results in your this compound Western blotting experiments, refer to the following table for recommended starting parameters. Note that these may need to be optimized for your specific experimental conditions.

ParameterRecommendationPotential Issue if Not Optimized
Protein Load 20-30 µg of cell lysate per wellToo High: Non-specific bands, high background.[8] Too Low: Weak or no signal.
Gel Percentage 12% SDS-PAGEToo Low: Poor resolution of low MW proteins. Too High: Slow migration of high MW proteins.
Primary Antibody Dilution 1:1000 (check datasheet)[3]Too Concentrated: Non-specific bands, high background.[9][11] Too Dilute: Weak or no signal.
Secondary Antibody Dilution 1:5000 - 1:20,000 (check datasheet)Too Concentrated: High background, non-specific bands.[11] Too Dilute: Weak or no signal.
Blocking Time 1 hour at RT or overnight at 4°CToo Short: Incomplete blocking leading to high background.[11]
Washing Steps 3-5 washes of 5-10 minutes eachInsufficient: High background due to unbound antibodies.[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to troubleshooting this compound Western blotting.

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Use a standard protein assay (e.g., BCA or Bradford assay) to determine the protein concentration of the lysate.

    • Normalize all samples to the same concentration with lysis buffer.

Protocol 2: SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Mix the desired amount of protein lysate with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 12%).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11][13]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.[9]

  • Washing:

    • Wash the membrane three to five times with TBST for 5-10 minutes each time to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing steps as in step 6.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

Visual Troubleshooting Guides

The following diagrams illustrate key experimental workflows and troubleshooting logic to help you identify and resolve issues with non-specific bands in your this compound Western blots.

WesternBlotWorkflow cluster_prep Sample Preparation cluster_wb Western Blotting lysis Cell Lysis quant Protein Quantification lysis->quant denature Sample Denaturation quant->denature sds SDS-PAGE denature->sds transfer Protein Transfer sds->transfer block Blocking transfer->block p_ab Primary Ab Incubation block->p_ab s_ab Secondary Ab Incubation p_ab->s_ab detect Detection s_ab->detect TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Non-Specific Bands Observed in this compound Western Blot c1 Antibody Issues start->c1 c2 Blocking/Washing Issues start->c2 c3 Sample/Loading Issues start->c3 c4 Other (e.g., PTMs) start->c4 s1a Optimize Primary Ab Dilution c1->s1a s1b Try a Different (Monoclonal) Ab c1->s1b s1c Run Secondary Ab Only Control c1->s1c s2a Increase Blocking Time/Temp c2->s2a s2b Increase Wash Duration/Volume c2->s2b s2c Use Fresh Buffers c2->s2c s3a Reduce Protein Load c3->s3a s3b Ensure Protease Inhibitors Added c3->s3b s4a Consult Literature for PTMs c4->s4a

References

improving the efficiency of cyclin H shRNA knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using shRNA to knock down cyclin H expression.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound shRNA experiments, from initial design to final validation.

Q1: My this compound knockdown efficiency is low or non-existent. What are the common causes?

A: Low knockdown efficiency is a frequent issue in shRNA experiments. The problem can typically be traced back to one of four key areas: shRNA design, delivery method, cell line characteristics, or experimental validation.

  • Suboptimal shRNA Design: Not all shRNA sequences are effective. It is recommended to test 3-4 different shRNA sequences targeting different regions of the this compound mRNA to identify the most potent one.[1] Algorithms for shRNA design should be used to select sequences with favorable characteristics (e.g., appropriate GC content) and to avoid off-target effects.[2]

  • Inefficient Delivery: The shRNA is not getting into the cells effectively.

    • For Plasmid Transfection: Optimize transfection parameters such as the lipid reagent-to-DNA ratio, cell density at the time of transfection, and incubation times.[3] Difficult-to-transfect cells may require alternative methods like electroporation.

  • Cell Line-Specific Factors: Some cell lines are inherently resistant to transfection or transduction. The cellular machinery required for shRNA processing (e.g., Dicer, RISC) may also vary between cell types.[7]

Q2: How do I select stably transduced cells effectively?

A: Most shRNA vectors contain a selectable marker, such as a puromycin resistance gene. To select for cells that have successfully integrated the shRNA construct, you must first determine the optimal antibiotic concentration.

  • Perform a Kill Curve: Before starting your experiment, you must perform a puromycin (or other antibiotic) kill curve. This involves treating your specific parental cell line with a range of antibiotic concentrations to find the lowest concentration that kills 100% of the non-transduced cells within 3-7 days.[3] Using a concentration that is too high can lead to toxicity in the transduced cells, while a concentration that is too low will result in incomplete selection.

Q3: I'm observing significant cell death or toxicity after transduction. What should I do?

A: Cell toxicity can arise from several sources:

  • Toxicity from the Delivery Vehicle: High concentrations of transfection reagents or high viral titers (MOI) can be toxic. Reduce the amount of reagent or the MOI used.

  • Toxicity from Selection Agent: Ensure you are using the optimal concentration of puromycin as determined by a kill curve.

  • Toxicity from the shRNA Itself: Overexpression of shRNA can saturate the endogenous miRNA pathway, leading to off-target effects and cytotoxicity. Using a weaker, cell type-specific promoter (e.g., a Pol II promoter instead of the strong Pol III promoters like U6 or H1) can sometimes mitigate this.

  • Essential Gene Knockdown: this compound is a critical component of the transcription and cell cycle machinery. Its depletion can lead to cell cycle arrest and apoptosis. Monitor your cells for phenotypic changes and consider using an inducible shRNA system for more controlled knockdown.

Q4: How can I be sure my observed phenotype is due to this compound knockdown and not off-target effects?

A: Off-target effects are a significant concern in RNAi experiments. The following controls are essential to ensure the specificity of your results:

  • Scrambled/Non-Targeting Control: Use a control shRNA with a sequence that does not target any known gene in your model system. This control accounts for the general effects of shRNA overexpression and the delivery process.[3]

  • Rescue Experiment: This is the gold standard for proving specificity. After knocking down the endogenous this compound, introduce a version of the this compound cDNA that has been engineered to be resistant to your shRNA (e.g., by introducing silent mutations in the shRNA target site). If the phenotype is reversed upon expression of the shRNA-resistant cDNA, it confirms the effect was due to the loss of this compound.[7]

Data Presentation

Table 1: General Success Rates for shRNA Knockdown

This table provides a general expectation for the success of shRNA experiments when testing multiple constructs.

Number of shRNAs Tested per GeneExpected Number with >70% KnockdownTypical Success Rate
3 - 42 - 3~50-75%[1][9]
Table 2: Effects of this compound Knockdown on CAK Complex Stability

Data from studies in mouse embryonic stem cells shows that the depletion of this compound leads to a reduction in the protein levels of its binding partners, CDK7 and MAT1, indicating that this compound is critical for the stability of the entire CAK complex.[10]

ConditionThis compound LevelCDK7 Protein LevelMAT1 Protein Level
Control (Scrambled shRNA)NormalNormalNormal
This compound shRNA #1ReducedReducedReduced
This compound shRNA #2ReducedReducedReduced

Experimental Protocols

Protocol 1: Lentiviral-Based shRNA Knockdown of this compound

This protocol provides a generalized workflow for producing lentivirus and transducing a target cell line to achieve stable knockdown of this compound.

Part A: Lentivirus Production in HEK293T Cells

  • Cell Plating: 24 hours before transfection, plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection. Use antibiotic-free DMEM with 10% FBS.

  • Transfection Mixture Preparation: In separate tubes, prepare the following DNA mixture in a serum-free medium (e.g., Opti-MEM):

    • 10 µg of your shRNA-Cyclin H plasmid (or scrambled control)

    • 7.5 µg of a packaging plasmid (e.g., psPAX2)

    • 2.5 µg of an envelope plasmid (e.g., pMD2.G)

  • Transfection: Add a transfection reagent (e.g., Lipofectamine 2000 or PEI) to the DNA mixture according to the manufacturer's protocol. Incubate for 20-30 minutes at room temperature to allow complexes to form. Add the mixture dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the transfection medium with fresh, complete growth medium.

  • Virus Harvest: Harvest the supernatant containing the lentiviral particles at 48 hours and 72 hours post-transfection. Pool the harvests.

Part B: Transduction of Target Cells

  • Cell Plating: 24 hours before transduction, plate your target cells in a 6-well plate so they will be 50-60% confluent on the day of infection.[2]

  • Incubation: Incubate the cells for 24 hours. After 24 hours, replace the virus-containing medium with a fresh complete medium.

  • Antibiotic Selection: 48-72 hours post-transduction, begin selection by adding a fresh medium containing the optimal concentration of puromycin (determined via a kill curve).

  • Expansion and Validation: Replace the selective medium every 2-3 days. Once resistant colonies or a stable population emerges, expand the cells. Validate this compound knockdown at both the mRNA level (qRT-PCR) and protein level (Western Blot) at different time points (e.g., 3, 5, and 7 days after selection begins).

Protocol 2: Validation of this compound Knockdown by Western Blot
  • Cell Lysis: Lyse the stably selected cells (and control cells) using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for this compound. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

Mandatory Visualizations

Diagram 1: this compound Signaling Pathways

This diagram illustrates the dual role of the this compound/CDK7/MAT1 (CAK) complex in regulating both cell cycle progression and transcription.

CyclinH_Pathway cluster_CellCycle Cell Cycle Control cluster_Transcription Transcription Initiation cluster_Regulation Negative Regulation CAK CAK Complex (this compound, CDK7, MAT1) CDKs Other CDKs (CDK1, CDK2, CDK4/6) CAK->CDKs Phosphorylates & Activates TFIIH TFIIH Complex CAK->TFIIH Associates with Progression Cell Cycle Progression (G1/S, G2/M Transitions) CDKs->Progression Drives RNAPII RNA Polymerase II (CTD Domain) TFIIH->RNAPII Phosphorylates CTD of Transcription Gene Transcription RNAPII->Transcription Initiates Mediator Mediator Complex (CDK8/Cyclin C) Mediator->TFIIH Phosphorylates this compound in TFIIH to Repress Activity

Caption: Dual roles of the this compound-containing CAK complex.

Diagram 2: Experimental Workflow for shRNA Knockdown

This diagram outlines the key steps involved in a lentiviral shRNA knockdown experiment, from vector production to final analysis.

shRNA_Workflow A 1. Lentivirus Production (HEK293T Transfection) B 2. Viral Harvest & Titer A->B C 3. Target Cell Transduction (with Polybrene) B->C D 4. Antibiotic Selection (e.g., Puromycin) C->D E 5. Expansion of Stable Cells D->E F 6. Validation of Knockdown E->F I 7. Phenotypic Assays E->I G qRT-PCR (mRNA Level) F->G Assess H Western Blot (Protein Level) F->H Assess

Caption: Workflow for lentiviral-mediated shRNA gene knockdown.

References

Technical Support Center: Selecting and Using Validated Cyclin H Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a validated antibody for Cyclin H for Western Blotting (WB) and Immunoprecipitation (IP). It includes troubleshooting guides and FAQs to address specific issues that may be encountered during these experiments.

Validated this compound Antibodies for WB and IP

The selection of a highly specific and validated antibody is critical for the success of Western Blotting and Immunoprecipitation experiments. Below is a summary of commercially available this compound antibodies that have been validated for these applications.

Antibody Name Catalog No. Manufacturer Host Clonality WB Dilution IP Dilution Reactivity Observed MW (kDa)
This compound Antibody2927Cell Signaling TechnologyRabbitPolyclonal1:10001:100H, M, R36
This compound Antibody (D-10)sc-1662Santa Cruz BiotechnologyMouseMonoclonalRecommendedRecommendedH, M, R37
This compound Rabbit pAbA0995ABclonalRabbitPolyclonal1:500 - 1:20000.5-4µg per IPH36
This compound AntibodyA95348Boster BioRabbitPolyclonal1:500 - 1:1000Not specifiedH, M, RNot specified
This compound AntibodyAM00342AbceptaMouseMonoclonal1:10001:500Not specified38
This compound Rabbit Polyclonal antibody109668-T10NovoPro Bioscience Inc.RabbitPolyclonal1:500 - 1:50001:500 - 1:5000H, M, R38

Note: "H" refers to Human, "M" to Mouse, and "R" to Rat reactivity. The recommended dilutions are starting points and may require optimization for your specific experimental conditions.

Signaling Pathway of this compound

This compound is a key component of the CDK-activating kinase (CAK) complex, which plays a crucial role in cell cycle control and transcription.[1][2][3][4] The CAK complex, consisting of CDK7, this compound, and MAT1, activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop.[1][2][3] This activation is essential for cell cycle progression.[1][3] The CAK complex also associates with the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, linking cell cycle control with transcriptional regulation.[1][2][3]

CyclinH_Pathway This compound Signaling Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_CDKs Cell Cycle CDKs CDK7 CDK7 CyclinH This compound CDK7->CyclinH binds CDK1 CDK1 CDK7->CDK1 phosphorylates & activates CDK2 CDK2 CDK7->CDK2 phosphorylates & activates CDK4 CDK4 CDK7->CDK4 phosphorylates & activates CDK6 CDK6 CDK7->CDK6 phosphorylates & activates TFIIH TFIIH CDK7->TFIIH associates with MAT1 MAT1 CyclinH->MAT1 binds CyclinH->CDK1 phosphorylates & activates CyclinH->CDK2 phosphorylates & activates CyclinH->CDK4 phosphorylates & activates CyclinH->CDK6 phosphorylates & activates CyclinH->TFIIH associates with MAT1->CDK1 phosphorylates & activates MAT1->CDK2 phosphorylates & activates MAT1->CDK4 phosphorylates & activates MAT1->CDK6 phosphorylates & activates MAT1->TFIIH associates with Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4->Cell_Cycle_Progression CDK6->Cell_Cycle_Progression RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II phosphorylates Transcription Transcription RNA_Pol_II->Transcription

Caption: this compound in the CAK complex regulates cell cycle and transcription.

Experimental Protocols

Western Blotting Protocol for this compound

This protocol provides a general guideline for detecting this compound by Western Blot.

WB_Workflow Western Blotting Workflow for this compound start Start cell_lysis 1. Cell Lysis (e.g., RIPA buffer with protease inhibitors) start->cell_lysis quantification 2. Protein Quantification (e.g., BCA assay) cell_lysis->quantification sds_page 3. SDS-PAGE (Load 20-30 µg protein) quantification->sds_page transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk or BSA in TBST for 1 hr) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-Cyclin H, e.g., 1:1000 overnight at 4°C) blocking->primary_ab washing1 7. Washing (3x with TBST) primary_ab->washing1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) washing1->secondary_ab washing2 9. Washing (3x with TBST) secondary_ab->washing2 detection 10. Detection (ECL substrate) washing2->detection imaging 11. Imaging (Chemiluminescence imager or X-ray film) detection->imaging end End imaging->end

Caption: Step-by-step workflow for this compound Western Blotting.

Detailed Steps:

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[5][7][8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6][9]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][9]

  • Washing: Repeat the washing step.[6][9]

  • Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[6][9]

Immunoprecipitation Protocol for this compound

This protocol provides a general guideline for the immunoprecipitation of this compound.

IP_Workflow Immunoprecipitation Workflow for this compound start Start cell_lysis 1. Cell Lysis (Non-denaturing buffer with protease inhibitors) start->cell_lysis preclearing 2. Pre-clearing Lysate (with Protein A/G beads) cell_lysis->preclearing ip_antibody 3. Immunoprecipitation (Add anti-Cyclin H antibody, incubate overnight) preclearing->ip_antibody capture 4. Immune Complex Capture (Add Protein A/G beads) ip_antibody->capture washing 5. Washing (Multiple washes with lysis buffer) capture->washing elution 6. Elution (e.g., boiling in sample buffer) washing->elution analysis 7. Analysis (Western Blot) elution->analysis end End analysis->end

Caption: Step-by-step workflow for this compound Immunoprecipitation.

Detailed Steps:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1X Cell Lysis Buffer) to preserve protein-protein interactions.[10]

  • Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.[10][11]

  • Immunoprecipitation: Add the primary this compound antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[12]

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[12]

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.[11][12]

  • Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in Laemmli sample buffer and boiling.[12]

  • Analysis: Analyze the eluted proteins by Western Blotting using an antibody against this compound or an interacting partner.[12]

Troubleshooting and FAQs

This section addresses common issues encountered during Western Blotting and Immunoprecipitation of this compound.

Western Blotting

Q1: Why am I not seeing any band for this compound?

  • A1: Low Protein Expression: this compound may be expressed at low levels in your cell type.[6] Try to load more protein (up to 50 µg) onto the gel.[9]

  • A2: Inefficient Antibody Binding: The primary antibody concentration may be too low.[13] Try increasing the antibody concentration or extending the incubation time to overnight at 4°C.[13][14]

  • A3: Poor Protein Transfer: Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[6][15] For high molecular weight proteins, you may need to optimize the transfer time and voltage.[13]

Q2: Why am I seeing multiple bands in my Western Blot?

  • A1: Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[6] Ensure you are using a validated antibody and consider using a monoclonal antibody for higher specificity.[6] Titrate the antibody to find the optimal concentration that minimizes non-specific binding.[15]

  • A2: Protein Degradation: The presence of bands at a lower molecular weight than expected may indicate protein degradation.[6] Always use fresh protease inhibitors in your lysis buffer.[11]

  • A3: Post-Translational Modifications: Multiple bands could represent different post-translationally modified forms of this compound.[6]

Q3: Why is the background on my Western Blot so high?

  • A1: Insufficient Blocking: The blocking step may not be adequate.[6] Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[6]

  • A2: Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[6] Increase the number and duration of washes.[14][15]

  • A3: High Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[14] Try reducing the antibody concentrations.

Immunoprecipitation

Q1: Why am I unable to immunoprecipitate this compound?

  • A1: Low Protein Abundance: The concentration of this compound in your lysate may be too low for successful IP.[11] Increase the amount of starting cell lysate.[11]

  • A2: Ineffective Antibody: The antibody may not be suitable for IP. Not all antibodies that work for Western Blotting are effective in recognizing the native protein conformation required for IP.[12] Use an antibody specifically validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies.[12]

  • A3: Incorrect Lysis Buffer: A harsh lysis buffer (like RIPA) can disrupt the antibody-antigen interaction.[10] Use a milder, non-denaturing lysis buffer for IP.[10]

Q2: Why do I have high background in my IP eluate?

  • A1: Non-specific Binding to Beads: Proteins may be binding non-specifically to the Protein A/G beads.[16] Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[10][11]

  • A2: Too Much Antibody: Using an excessive amount of antibody can lead to non-specific binding.[12][16] Titrate your antibody to determine the optimal amount for your experiment.

  • A3: Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.[16] Increase the number of washes or the detergent concentration in your wash buffer.[12]

Q3: Why are the heavy and light chains of the IP antibody obscuring my protein of interest in the Western Blot?

  • A1: Co-migration: The heavy (around 50 kDa) and light (around 25 kDa) chains of the denatured IP antibody can co-migrate with proteins of similar molecular weights.[10]

  • A2: Use Chain-Specific Secondary Antibodies: To avoid detecting the IP antibody chains, use secondary antibodies that specifically recognize the native (non-reduced) primary antibody or are specific for either the heavy or light chains.[10]

  • A3: Crosslinking the Antibody: Covalently crosslinking the IP antibody to the beads before incubation with the lysate can prevent its elution with the target protein.[11]

References

issues with the stability of the purified cyclin H protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stability issues with purified cyclin H protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound and how does this impact its stability?

A1: this compound is a crucial regulatory subunit of Cyclin-Dependent Kinase 7 (CDK7). It forms a stable trimeric complex with CDK7 and MAT1 (Ménage à Trois 1), known as the CDK-Activating Kinase (CAK) complex. This complex plays a dual role in transcription initiation as part of the general transcription factor TFIIH and in cell cycle control by activating other CDKs.[1][2] The stability of this compound is intrinsically linked to its association with CDK7 and MAT1; the trimeric complex is significantly more stable than the individual subunits.[3][4] In fact, this compound is critical for the stability of both MAT1 and CDK7.[3][4]

Q2: My purified this compound is precipitating out of solution. What are the common causes?

A2: Precipitation is a common sign of protein aggregation. For this compound, this can be caused by several factors including:

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to instability.

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.

  • Temperature Stress: Freeze-thaw cycles or prolonged storage at inappropriate temperatures can denature the protein.

  • Absence of Stabilizing Partners: Purified this compound without its binding partners (CDK7 and MAT1) is inherently less stable.[3][4]

  • Contaminants: Presence of proteases or other impurities from the purification process can lead to degradation and subsequent aggregation.

Q3: What are the recommended storage conditions for purified this compound?

A3: For optimal stability, purified this compound, preferably as part of the CAK complex, should be stored at -80°C in a buffer containing cryoprotectants. A typical storage buffer might include 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.5 mM EDTA, 0.02% Triton X-100, and 50% glycerol. Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.

Q4: Can post-translational modifications (PTMs) affect the stability of my purified this compound?

A4: Yes, PTMs can significantly impact protein stability, though specific PTMs directly regulating purified this compound stability in vitro are not extensively documented. In general, phosphorylation can alter a protein's conformation and interactions, potentially affecting its stability.[2][5] For instance, phosphorylation within the CAK complex is known to regulate its activity and substrate specificity.[6]

Troubleshooting Guides

Issue 1: Protein Aggregation and Precipitation

If you observe turbidity, visible precipitates, or loss of protein concentration after purification or storage, follow this troubleshooting guide.

Troubleshooting Workflow for this compound Aggregation

cluster_0 Problem: this compound Aggregation/Precipitation cluster_1 Initial Checks cluster_2 Buffer Optimization cluster_3 Purification & Handling cluster_4 Resolution start Observe Aggregation check_concentration Is protein concentration too high? start->check_concentration check_buffer Review buffer composition (pH, salt) start->check_buffer check_storage Assess storage conditions (temp, freeze-thaw) start->check_storage optimize_ph Test different pH values around pI check_concentration->optimize_ph If yes, dilute and re-assess check_buffer->optimize_ph check_storage->optimize_ph If improper, use fresh aliquot optimize_salt Vary salt concentration (e.g., 100-500 mM NaCl) optimize_ph->optimize_salt additives Incorporate stabilizing additives optimize_salt->additives purification_protocol Refine purification protocol (e.g., add protease inhibitors) additives->purification_protocol end Stable, soluble this compound additives->end If successful complex_formation Co-express and purify with CDK7 and MAT1 purification_protocol->complex_formation complex_formation->end

Caption: A stepwise guide to troubleshooting this compound aggregation.

Detailed Steps:

  • Assess Protein Concentration: High protein concentrations can promote aggregation. Try diluting your protein stock and assess its stability.

  • Optimize Buffer Conditions:

    • pH: The pH of the buffer should be optimized to maintain the protein's native charge and prevent aggregation. Generally, a pH at least one unit away from the protein's isoelectric point (pI) is recommended.

    • Ionic Strength: Salt concentration can influence protein solubility. Test a range of NaCl or KCl concentrations (e.g., 50 mM to 500 mM) to find the optimal ionic strength.[7]

    • Additives: Include stabilizing agents in your buffer. See the table below for common additives and their recommended concentrations.

  • Improve Purification and Handling:

    • Protease Inhibitors: Add a protease inhibitor cocktail during purification to prevent degradation, which can expose hydrophobic regions and lead to aggregation.

    • Co-expression: Since this compound is most stable as part of the CAK complex, co-expressing and co-purifying it with CDK7 and MAT1 is the most effective strategy to ensure its stability.[1][3][4]

  • Storage: Aliquot the purified protein into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Issue 2: Loss of Biological Activity

If your purified this compound (as part of the CAK complex) shows reduced or no kinase activity, consider the following:

  • Confirm Complex Integrity: Run an SDS-PAGE and Western blot to confirm the presence of all three components of the CAK complex (CDK7, this compound, and MAT1). Degradation of any subunit can lead to loss of activity.

  • Check for Proper Folding: Aggregation (even if not visible) can indicate misfolding. Perform size-exclusion chromatography to assess the oligomeric state of the complex.

  • Assess ATP and Substrate Quality: Ensure that the ATP solution is fresh and at the correct concentration. Verify the integrity and purity of the substrate protein (e.g., GST-CDK2 or a peptide substrate).

  • Review Assay Buffer Conditions: The kinase assay buffer should contain essential components like MgCl2 and DTT. Ensure the pH is optimal for kinase activity (typically around 7.5).[8][9]

Data Presentation

Table 1: Common Buffer Additives to Enhance Protein Stability

AdditiveRecommended ConcentrationMechanism of Action
Glycerol5-50% (v/v)Cryoprotectant, increases solvent viscosity, stabilizes protein structure.
Trehalose/Sucrose0.25-1 MPreferential exclusion, stabilizes native protein conformation.
L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches.
DTT/β-mercaptoethanol1-10 mMReducing agents, prevent the formation of incorrect disulfide bonds.
EDTA1-5 mMChelates divalent cations that can promote oxidation or be cofactors for proteases.
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.01-0.1% (v/v)Prevent non-specific hydrophobic interactions and aggregation.

Table 2: Quantitative Data on CAK Complex Stability and Activity

Quantitative data on the stability of isolated, purified this compound is limited in the literature, as it is most commonly studied within the stable CAK complex.

ParameterValueConditionsReference
Specific Activity of CDK7/Cyclin H14.8 nmol/min/mgADP-Glo™ Kinase Assay with Myelin Basic Protein as substrate.[8]
CTD/CDK2 Phosphorylation Ratio (CDK7-CycH)0.88Recombinant complex from Sf9 cells.[6]
CTD/CDK2 Phosphorylation Ratio (CDK7-CycH-MAT1)4.06Recombinant complex from Sf9 cells.[6]

Experimental Protocols

Protocol 1: Expression and Purification of the CDK7/Cyclin H/MAT1 Complex

This protocol is adapted from a uniform procedure for purifying CDK complexes expressed in insect cells.[6]

  • Baculovirus Expression:

    • Co-infect Spodoptera frugiperda (Sf9) insect cells with recombinant baculoviruses expressing His-tagged CDK7, this compound, and MAT1.

    • Harvest cells 48-72 hours post-infection.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1% Nonidet P-40, protease inhibitor cocktail).

    • Lyse the cells by sonication or dounce homogenization on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the complex with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Ion Exchange Chromatography (Optional Polishing Step):

    • Buffer exchange the eluted fractions into a low-salt buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

    • Load the sample onto a cation exchange column (e.g., Mono S).

    • Elute the complex using a linear salt gradient (e.g., 50 mM to 1 M NaCl).

  • Size-Exclusion Chromatography and Storage:

    • Further purify and buffer exchange the complex into the final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a size-exclusion chromatography column.

    • Collect fractions containing the trimeric complex, assess purity by SDS-PAGE, and store at -80°C.

Protocol 2: In Vitro Kinase Assay for CAK Activity

This protocol is a general method for measuring the kinase activity of the purified CDK7/Cyclin H/MAT1 complex.[8][9]

  • Prepare Kinase Reaction Mix:

    • In a microcentrifuge tube on ice, prepare a master mix containing kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35).

  • Set up Reactions:

    • To individual wells of a 96-well plate, add:

      • Kinase reaction buffer.

      • Substrate (e.g., 1 µg of GST-CDK2).

      • Purified CDK7/Cyclin H/MAT1 complex (e.g., 50-100 ng).

      • Water to bring the volume to 20 µL.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for luminescence-based assays) to each well to a final concentration of 100 µM.

  • Incubation:

    • Incubate the plate at 30°C for 30 minutes.

  • Terminate Reaction and Detect:

    • For Radioactive Assay: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the incorporated radioactivity.

    • For Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescent signal with a plate reader.[8][10]

Mandatory Visualization

Signaling Pathway of the CDK7/Cyclin H/MAT1 (CAK) Complex

cluster_0 CAK Complex Formation cluster_1 Cell Cycle Control cluster_2 Transcription Regulation CDK7 CDK7 CAK CDK7/Cyclin H/MAT1 (CAK Complex) CDK7->CAK CyclinH This compound CyclinH->CAK MAT1 MAT1 MAT1->CAK CDK1 CDK1/Cyclin B CAK->CDK1 P (T-loop) CDK2 CDK2/Cyclin E/A CAK->CDK2 P (T-loop) CDK4_6 CDK4/6/Cyclin D CAK->CDK4_6 P (T-loop) TFIIH TFIIH Core CAK->TFIIH associates with CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle RNAPII RNA Polymerase II CTD TFIIH->RNAPII P (Ser5/Ser7) Transcription Transcription Initiation RNAPII->Transcription

Caption: Dual roles of the CAK complex in cell cycle and transcription.

References

Technical Support Center: Optimizing Lysis Buffer for Cyclin H Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their lysis buffer for successful co-immunoprecipitation (Co-IP) of Cyclin H and its interacting partners.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the lysis buffer for Co-IP?

The main objective is to effectively solubilize cellular proteins and disrupt cell membranes to release the target protein complex (this compound and its binders) while preserving the native protein-protein interactions. An ideal lysis buffer minimizes protein denaturation and degradation.[1][2]

Q2: My target protein, this compound, is located in the nucleus. Does this require a specific type of lysis buffer?

Yes, for nuclear proteins like this compound, the lysis buffer must be capable of disrupting both the plasma and nuclear membranes to release the protein. This often requires careful selection of detergents. While stronger, ionic detergents can be used for more stringent lysis, they may disrupt the protein-protein interactions you are trying to study.[2][3][4] Therefore, optimization is key.

Q3: What are the critical components of a Co-IP lysis buffer?

A typical Co-IP lysis buffer contains a buffering agent to maintain pH, salts to control ionic strength, detergents to solubilize proteins, and inhibitors to prevent protein degradation.

  • Buffering Agent: Maintains a stable pH, typically around physiological pH (7.4). Common choices include Tris-HCl, HEPES, and phosphate buffers.[5]

  • Salts: Modulate the ionic strength of the buffer. Sodium chloride (NaCl) is commonly used.[6]

  • Detergents: Solubilize cellular membranes and proteins. The choice of detergent is critical for preserving protein interactions.[2][7]

  • Protease and Phosphatase Inhibitors: Prevent the degradation and altered phosphorylation state of your target proteins upon cell lysis.[1][8]

Q4: How do I choose the right detergent for my this compound Co-IP?

The choice of detergent depends on the strength of the protein-protein interaction and the subcellular localization of the complex.

  • Non-ionic detergents (e.g., NP-40, Triton X-100) are milder and generally preferred for Co-IP as they are less likely to disrupt protein-protein interactions.[2][7][8]

  • Ionic detergents (e.g., SDS, sodium deoxycholate) are harsher and can denature proteins and disrupt interactions. They are often components of buffers like RIPA, which may be necessary for complete lysis of nuclear proteins but should be used with caution and at low concentrations for Co-IP.[3][4]

  • Zwitterionic detergents (e.g., CHAPS) can be a good compromise, offering effective solubilization with less denaturation than ionic detergents.

It is often necessary to empirically test a range of detergents and concentrations to find the optimal condition for your specific this compound complex.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound Co-IP experiments, with a focus on lysis buffer optimization.

Problem Potential Cause (Lysis Buffer Related) Troubleshooting Recommendation
Weak or No Signal of Co-immunoprecipitated Partner Lysis buffer is too harsh, disrupting the protein-protein interaction.• Switch to a milder, non-ionic detergent like NP-40 or Triton X-100.[8] • Decrease the concentration of the current detergent. • Avoid using strong ionic detergents like SDS if possible.[3]
Incomplete lysis, especially of the nucleus, leading to poor recovery of this compound.• Increase the concentration of a non-ionic detergent. • Consider adding a low concentration of a zwitterionic (e.g., CHAPS) or mild ionic detergent (e.g., sodium deoxycholate). • Ensure sufficient mechanical disruption (e.g., douncing, sonication) on ice.[3]
Incorrect ionic strength of the buffer.• Optimize the salt concentration (e.g., NaCl). Start with 150 mM and test a range from 100 mM to 500 mM. High salt can disrupt electrostatic interactions.[9][10]
High Background / Non-specific Binding Lysis buffer is not stringent enough, leading to non-specific protein binding to the beads or antibody.• Increase the detergent concentration. • Increase the salt concentration in the lysis and wash buffers to reduce non-specific electrostatic interactions.[10] • Consider adding a different, mild detergent to the wash buffer.
Protein aggregation.• Ensure fresh protease inhibitors are added to the lysis buffer.[8] • Keep samples on ice at all times to minimize protein degradation and aggregation.[8] • Centrifuge the lysate at a high speed to pellet aggregates before immunoprecipitation.[8]
Inconsistent Results Variability in lysis buffer preparation.• Prepare a large batch of lysis buffer to ensure consistency across experiments. • Always add protease and phosphatase inhibitors fresh just before use.[8]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (see table below for starting recommendations) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the clarified lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[7]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to this compound to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (often the same as the lysis buffer or a slightly modified version).[7]

  • Elution:

    • Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

Western Blotting Protocol
  • SDS-PAGE: Separate the eluted protein complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the suspected interacting protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation

Table 1: Recommended Starting Concentrations for Lysis Buffer Components
ComponentFunctionStarting ConcentrationRange for Optimization
Tris-HCl (pH 7.4) Buffering Agent50 mM20-100 mM
NaCl Ionic Strength150 mM100-500 mM
NP-40 or Triton X-100 Non-ionic Detergent0.5% (v/v)0.1-1.0% (v/v)
EDTA Chelating Agent1 mM0.5-5 mM
Protease Inhibitor Cocktail Prevent Protein Degradation1X-
Phosphatase Inhibitor Cocktail Prevent Dephosphorylation1X-

Visualizations

Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash & Elute start Cells lysis Add Optimized Lysis Buffer start->lysis centrifuge1 Centrifuge to Pellet Debris lysis->centrifuge1 lysate Clarified Lysate centrifuge1->lysate preclear Pre-clear (Optional) lysate->preclear add_ab Add Anti-Cyclin H Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute end Analyze by Western Blot elute->end

Caption: Workflow for this compound Co-Immunoprecipitation.

Lysis Buffer Optimization Logic

Lysis_Buffer_Optimization cluster_troubleshooting Troubleshooting Path start Initial Co-IP Result weak_signal Weak/No Signal start->weak_signal Problem high_bg High Background start->high_bg Problem milder_detergent Use Milder Detergent weak_signal->milder_detergent optimize_salt_low Decrease Salt Concentration weak_signal->optimize_salt_low increase_wash_stringency Increase Wash Stringency high_bg->increase_wash_stringency optimize_salt_high Increase Salt Concentration high_bg->optimize_salt_high preclear_lysate Pre-clear Lysate high_bg->preclear_lysate increase_detergent Increase Detergent Concentration end Optimized Protocol milder_detergent->end optimize_salt_low->end increase_wash_stringency->end optimize_salt_high->end preclear_lysate->end

Caption: Decision tree for optimizing lysis buffer conditions.

References

Technical Support Center: Optimizing Cyclin H Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve high-quality staining in Cyclin H immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background noise in immunofluorescence?

High background fluorescence can obscure the specific signal from your target protein, making data interpretation difficult. The most common culprits include:

  • Suboptimal Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to non-specific binding.[1][2]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites allows antibodies to adhere to unintended targets.

  • Ineffective Washing: Failure to thoroughly wash away unbound antibodies can result in a generally high background signal.[1]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can interfere with the signal from your labeled antibodies.[3]

Q2: My target protein, this compound, is located in the nucleus. Does this require special considerations?

Yes, staining for nuclear proteins like this compound requires effective permeabilization of the cell and nuclear membranes to allow the antibody to reach its target.[4] Without proper permeabilization, you may see weak or no signal.

Q3: How can I be sure that the signal I'm seeing is specific to this compound?

To confirm the specificity of your staining, it is crucial to include proper controls in your experiment. A key control is a sample stained only with the secondary antibody (no primary antibody). If you observe staining in this control, it indicates non-specific binding of the secondary antibody.[2]

Troubleshooting High Background Staining

This guide provides solutions to common issues encountered during this compound immunofluorescence that can lead to high background noise.

Problem Possible Cause Recommended Solution
High background across the entire sample Primary or secondary antibody concentration is too high.Titrate both primary and secondary antibodies to determine the optimal dilution that provides the best signal-to-noise ratio.[2][4]
Insufficient blocking.Increase the blocking incubation time or try a different blocking agent. Normal serum from the same species as the secondary antibody is often a good choice.[2][4]
Inadequate washing.Increase the number and duration of wash steps between antibody incubations.[1]
Speckled or punctate background Aggregated antibodies.Centrifuge antibody solutions before use to pellet any aggregates.
Precipitates in buffers.Filter-sterilize all buffers before use.
High background in specific cellular compartments (e.g., cytoplasm) Incomplete permeabilization leading to antibody trapping.Optimize the concentration and incubation time of your permeabilization agent.
Cross-reactivity of the secondary antibody.Run a secondary antibody-only control. If staining is present, consider using a pre-adsorbed secondary antibody.[4]
Autofluorescence Endogenous fluorescent molecules within the cells or tissue.Include an unstained sample in your experiment to assess the level of autofluorescence.[3] Consider using a quenching agent like Sodium Borohydride or Sudan Black B.[3]

Experimental Protocols and Data Presentation

Recommended Starting Conditions for this compound Immunofluorescence

Since optimal conditions can vary between cell lines and antibodies, the following tables provide recommended starting ranges for key experimental parameters. These should be used as a starting point for your own optimization.

Table 1: Antibody Dilution and Incubation

Antibody Recommended Starting Dilution Range Incubation Time Incubation Temperature
Primary (anti-Cyclin H) 1:50 - 1:5001-2 hours or overnightRoom Temperature or 4°C
Secondary (fluorescently-conjugated) 1:200 - 1:10001 hourRoom Temperature (in the dark)

Note: The optimal dilution for your specific primary antibody should be determined by titration. Datasheets for commercial antibodies often provide a recommended starting dilution for other applications like Western Blotting, which can be a useful reference.[5][6]

Table 2: Key Reagent Concentrations and Incubation Times

Step Reagent Concentration/Duration Purpose
Fixation Paraformaldehyde4% in PBS for 10-15 minutesPreserves cellular structure.
Permeabilization Triton X-100 or NP-400.1-0.5% in PBS for 10-15 minutesAllows antibody access to the nucleus.
Blocking Normal Serum or BSA5-10% Normal Serum or 1-5% BSA in PBS for 1 hourReduces non-specific antibody binding.[7]
Washing PBS or PBST (PBS + 0.1% Tween-20)3 washes of 5 minutes eachRemoves unbound antibodies.

Detailed Methodologies

Standard Immunofluorescence Protocol for this compound

This protocol provides a general framework for staining cultured cells for nuclear this compound.

  • Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is crucial for nuclear targets.[8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the anti-Cyclin H primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

This compound Signaling Pathway

CyclinH_Signaling cluster_CAK CAK Complex Assembly CDK7 CDK7 CAK_complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_complex CyclinH This compound CyclinH->CAK_complex MAT1 MAT1 MAT1->CAK_complex TFIIH Transcription Factor IIH (TFIIH) CAK_complex->TFIIH associates with CDKs CDK1, CDK2, CDK4, CDK6 CAK_complex->CDKs Phosphorylation_CDK Phosphorylation RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylation_RNA Phosphorylation Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Transcription Transcription Initiation RNA_Pol_II->Transcription

Caption: Role of this compound in the CAK complex and TFIIH.

Experimental Workflow for this compound Immunofluorescence

IF_Workflow Start Start: Seed Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Cyclin H) Blocking->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (3x) SecondaryAb->Wash2 Counterstain Counterstain & Mount (e.g., DAPI, Antifade Medium) Wash2->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: Step-by-step workflow for this compound immunofluorescence.

References

Technical Support Center: Troubleshooting Kinase Assays with Inactive Cyclin H/CDK7 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting kinase assays involving the Cyclin H/CDK7 complex. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components and the mechanism of activation for the CDK7 kinase complex?

A1: The active CDK7 kinase complex is a heterotrimer consisting of three subunits: Cyclin-Dependent Kinase 7 (CDK7), this compound, and the RING finger protein MAT1 (Ménage-à-Trois 1).[1][2][3][4] CDK7 is the catalytic subunit, but its activity is dependent on its association with this compound and MAT1.[2][3] Activation of the CDK7 complex can be a multi-step process. The binding of this compound to CDK7 is a primary step. The subsequent association of MAT1 stabilizes the complex and can activate CDK7 even without T-loop phosphorylation.[1][3][4] However, for robust activity and stability in vivo, phosphorylation of the T-loop of CDK7, specifically at residues Ser164 and Thr170, is important.[2][5][6] This dual regulation allows CDK7 to act as a CDK-activating kinase (CAK) and as a component of the general transcription factor TFIIH.[1][2]

Q2: My CDK7/Cyclin H complex is inactive in my kinase assay. What are the potential reasons?

A2: An inactive CDK7/Cyclin H complex in a kinase assay can stem from several factors:

  • Missing MAT1 Subunit: For full activation and proper substrate recognition, the presence of the MAT1 protein is often crucial.[1][3][7] Assays using only the CDK7/Cyclin H dimer may show significantly reduced or no activity towards certain substrates.

  • Improper Protein Folding or Degradation: The recombinant proteins may have been subjected to multiple freeze-thaw cycles, improper storage, or may have degraded over time, leading to a loss of activity.[8] It is crucial to ensure the integrity of the kinase and its regulatory partners.

  • Lack of T-loop Phosphorylation: While MAT1 can activate CDK7, phosphorylation on the T-loop (Thr170) can further stimulate its kinase activity, particularly towards substrates like the C-terminal domain (CTD) of RNA Polymerase II.[2][5][6]

  • Incorrect Buffer Conditions: The composition of the kinase buffer is critical for enzyme activity. Factors like pH, ionic strength, and the presence of essential co-factors like MgCl₂ can significantly impact kinase function.[8]

  • Substrate Issues: The substrate itself might be degraded, impure, or used at an inappropriate concentration.[8]

Q3: I am observing very low or no signal in my kinase assay. How can I troubleshoot this?

A3: Low or no signal is a common issue in kinase assays. Here is a systematic approach to troubleshooting:

  • Verify Enzyme Activity:

    • Positive Control: Always include a positive control with a known active kinase and substrate to validate the assay setup.

    • Enzyme Integrity: Ensure the CDK7/Cyclin H/MAT1 complex has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[8] If possible, verify the activity of the enzyme stock using a standard substrate.

  • Check Assay Components:

    • Buffer Composition: Confirm that all buffer components are at the correct concentrations. A typical kinase buffer might include HEPES (pH 7.5), MgCl₂, DTT, and a non-ionic detergent.[8]

    • ATP Integrity: ATP solutions can degrade over time. Use a fresh stock of ATP for your reactions.[8]

    • Substrate Quality: Check the integrity and concentration of your substrate. Ensure peptide substrates are fully dissolved in the assay buffer.[8]

  • Optimize Reaction Conditions:

    • Enzyme Concentration: The concentration of the kinase should be optimized to produce a robust signal without rapidly depleting the substrate.

    • Reaction Time: The kinase reaction should be within the linear range. A time-course experiment can help determine the optimal reaction time.[8]

Q4: My negative controls show a high background signal. What could be the cause?

A4: A high background signal can mask the true kinase activity. Potential causes include:

  • Contaminated Reagents: Buffer components or the substrate could be contaminated with ATP or other interfering substances.[8]

  • Assay Plate Issues: Some microplates can exhibit inherent phosphorescence. Testing different plates or pre-reading the plate before adding reagents can help.[8]

  • Compound Interference: If you are screening inhibitors, the compounds themselves might interfere with the detection method. Run a control with the compound and detection reagents in the absence of the kinase reaction.[9]

  • High ATP Concentration: In assays that measure ADP production, a high ATP concentration can lead to a high background signal.[9]

Troubleshooting Guides

Guide 1: Low or No Kinase Activity

This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent kinase activity.

Troubleshooting Workflow for Low Kinase Activity

LowActivityTroubleshooting start Low or No Kinase Activity check_enzyme 1. Verify Enzyme Integrity & Activity start->check_enzyme positive_control Run Positive Control (Known Active Kinase) check_enzyme->positive_control check_reagents 2. Check Reagent Quality buffer_ph Verify Buffer pH & Composition (HEPES, MgCl2, DTT) check_reagents->buffer_ph atp_freshness Use Fresh ATP Stock check_reagents->atp_freshness substrate_integrity Confirm Substrate Integrity & Concentration check_reagents->substrate_integrity check_conditions 3. Optimize Assay Conditions enzyme_titration Titrate Enzyme Concentration check_conditions->enzyme_titration time_course Perform Time-Course Experiment check_conditions->time_course positive_control->check_reagents If control works enzyme_storage Check Enzyme Storage & Handling (-80°C, avoid freeze-thaw) positive_control->enzyme_storage If control fails substrate_integrity->check_conditions success Activity Restored time_course->success

Caption: A flowchart for troubleshooting low kinase activity.

Problem Potential Cause Recommended Action
No activity in any well, including positive control.Inactive enzyme due to improper storage or degradation.Use a fresh aliquot of the enzyme. Verify storage conditions (-80°C). Avoid repeated freeze-thaw cycles.[8]
Incorrect buffer composition.Prepare fresh buffer and double-check the pH and concentration of all components, especially MgCl₂.[8]
Degraded ATP.Use a new stock of ATP.[8]
Low signal in experimental wells, but positive control is robust.Sub-optimal enzyme or substrate concentration.Perform a titration of the CDK7 complex and the specific substrate to find the optimal concentrations.
Incorrect reaction time.Conduct a time-course experiment to ensure the reaction is in the linear phase.[8]
Inactive specific substrate.Verify the integrity and purity of your substrate.
Activity is present but lower than expected.Missing MAT1 subunit.Ensure the kinase complex includes CDK7, this compound, and MAT1 for optimal activity and correct substrate recognition.[1][3]
Sub-optimal T-loop phosphorylation.If possible, use a CDK7 complex that is phosphorylated on Thr170 of the T-loop, especially for CTD substrates.[2][5]
Guide 2: High Background Signal

This guide will help you identify and mitigate the causes of high background signals in your kinase assay.

Troubleshooting Workflow for High Background Signal

HighBackgroundTroubleshooting start High Background Signal check_controls 1. Analyze Control Wells start->check_controls no_enzyme_control High signal in 'No Enzyme' control? check_controls->no_enzyme_control no_substrate_control High signal in 'No Substrate' control? no_enzyme_control->no_substrate_control No compound_interference Investigate compound interference with detection reagents no_enzyme_control->compound_interference Yes reagent_contamination Check for ATP contamination in substrate/buffer no_substrate_control->reagent_contamination Signal at background levels autophosphorylation Assess kinase autophosphorylation no_substrate_control->autophosphorylation Yes plate_issue 2. Evaluate Assay Plate reagent_contamination->plate_issue compound_interference->plate_issue autophosphorylation->plate_issue plate_phosphorescence Test for plate phosphorescence (pre-read plate) plate_issue->plate_phosphorescence optimize_reagents 3. Optimize Reagent Concentrations plate_phosphorescence->optimize_reagents atp_concentration Reduce ATP concentration (if applicable to assay format) optimize_reagents->atp_concentration success Background Reduced atp_concentration->success

Caption: A flowchart for troubleshooting high background signal.

Problem Potential Cause Recommended Action
High signal in "no enzyme" control wells.Compound interference with the detection system.Run a control with only the compound and detection reagents to confirm interference.[9]
ATP contamination in buffer or substrate stocks.Use fresh, high-quality reagents. Test individual components for ATP contamination.[8]
High signal in "no substrate" control wells.Kinase autophosphorylation.This is expected to some degree. The signal should be significantly lower than in the presence of the substrate.[9] If it is excessively high, consider reducing the enzyme concentration.
Generally high background across the entire plate.Assay plate phosphorescence.Pre-read the plate before adding reagents. Consider testing plates from different manufacturers.[8]
High ATP concentration in ADP-Glo™ or similar assays.If your assay measures ADP production, a high initial ATP concentration can lead to a high background. Consider optimizing the ATP concentration, ideally keeping it near the Km value.[9][10][11]

Experimental Protocols

Protocol 1: In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the activity of the CDK7/Cyclin H/MAT1 complex by quantifying the amount of ADP produced.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[10]

  • ATP

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Enzyme Preparation: Dilute the CDK7/Cyclin H/MAT1 enzyme complex to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction stays within the linear range.[10]

  • Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the Kinase Assay Buffer. The ATP concentration should ideally be close to the Kₘ value for CDK7.[11]

  • Kinase Reaction:

    • Add 5 µL of vehicle (DMSO in Kinase Assay Buffer) or your test compound to the wells of the assay plate.

    • Add 5 µL of the diluted CDK7 enzyme to each well.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes). This may require optimization.[10]

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent (equal to the volume in the well) to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Measure luminescence using a plate reader.[10]

Data Analysis:

  • Plot the luminescence signal (proportional to kinase activity) against the concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.[10]

Signaling Pathways and Workflows

CDK7 Activation and Substrate Phosphorylation

CDK7_Activation_Pathway cluster_activation CDK7 Activation cluster_function Downstream Functions CDK7 CDK7 CDK7_CycH CDK7/Cyclin H (partially active) CDK7->CDK7_CycH CyclinH This compound CyclinH->CDK7_CycH MAT1 MAT1 CAK_complex Active CAK Complex (CDK7/CycH/MAT1) MAT1->CAK_complex CDK7_CycH->CAK_complex CDK_activation CDK Activation (e.g., CDK1, CDK2) CAK_complex->CDK_activation phosphorylates Transcription Transcription Initiation (RNA Pol II CTD Phos.) CAK_complex->Transcription phosphorylates T_loop_P T-loop Phosphorylation (Thr170) T_loop_P->CAK_complex enhances activity Cell_Cycle Cell Cycle Progression CDK_activation->Cell_Cycle Gene_Expression Gene Expression Transcription->Gene_Expression

Caption: The activation pathway of CDK7 and its downstream functions.

References

Technical Support Center: Ensuring Specificity in Cyclin H Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and validating control experiments for Cyclin H (CCNH) knockdown studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound knockdown experiment?

A1: A robust this compound knockdown experiment should include several controls to ensure the observed effects are specific to the depletion of this compound.

  • Positive Controls: These validate the experimental setup and efficiency of the knockdown.

Q2: How can I be sure that the observed phenotype is due to this compound knockdown and not an off-target effect?

A2: Off-target effects, where the siRNA or shRNA affects unintended genes, are a significant concern in RNAi experiments.[2][3] Several strategies can be employed to validate the specificity of the knockdown:

Q3: What is a "rescue" experiment and how do I design one for this compound knockdown?

  • Designing an siRNA/shRNA-resistant this compound construct:

  • Co-transfection: Co-transfect the cells with your this compound siRNA/shRNA and the resistant this compound expression vector.

  • Phenotypic analysis: Assess whether the expression of the resistant this compound can reverse the phenotype observed with the knockdown alone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant reduction in this compound protein levels despite efficient transfection. Inefficient siRNA/shRNA sequence.Test at least two or three different siRNA/shRNA sequences targeting different regions of the this compound mRNA.[4]
Suboptimal transfection conditions.Optimize the concentration of the siRNA/shRNA and the transfection reagent.[4][11] Also, ensure cell density is optimal at the time of transfection (around 70%).[12]
Significant cell death observed in both control and knockdown samples. Transfection reagent toxicity.Titrate the transfection reagent to find the lowest effective concentration. Consider using a different transfection reagent.
Phenotype observed with one this compound siRNA but not with another. The first siRNA is causing off-target effects.Trust the results from the multiple siRNAs that show a consistent phenotype. The single siRNA with the differing phenotype should be discarded as likely having off-target effects.[4]
Rescue experiment fails to reverse the phenotype. The rescue construct is not expressed at appropriate levels.Verify the expression of the rescue construct via Western blot or qPCR. It may be necessary to use a stronger or weaker promoter to achieve physiological expression levels.[7]
The observed phenotype is due to an off-target effect.Re-evaluate the specificity of your siRNA/shRNA using the methods described in the FAQs.

Experimental Protocols

Western Blot for this compound Knockdown Validation
  • Cell Lysis: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
  • RNA Extraction: 48 hours post-transfection, extract total RNA from cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with primers specific for this compound and a housekeeping gene (e.g., GAPDH or ACTB) using a SYBR Green master mix.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of this compound mRNA.

Visualizations

CyclinH_Signaling_Pathway cluster_TFIIH Transcription Factor II H (TFIIH) cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Initiation CDK7 CDK7 CyclinH This compound CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4_6 CDK4/6 CDK7->CDK4_6 Activates MAT1 MAT1 XPB XPB XPD XPD p62 p62 p52 p52 p44 p44 p34 p34 p8 p8 CAK_in_TFIIH CAK Complex RNAPII RNA Polymerase II CAK_in_TFIIH->RNAPII Phosphorylates CTD Knockdown_Validation_Workflow cluster_analysis Analysis start Start: Design siRNA/shRNA for this compound transfect Transfect cells with: - this compound siRNA/shRNA - Negative Control siRNA - Mock start->transfect harvest Harvest cells after 48-72 hours transfect->harvest qPCR qRT-PCR for mRNA levels harvest->qPCR western Western Blot for protein levels harvest->western phenotype Phenotypic Assay harvest->phenotype evaluate Evaluate Specificity: - Consistent phenotype? - Knockdown confirmed? qPCR->evaluate western->evaluate phenotype->evaluate evaluate->start No, redesign siRNA rescue Perform Rescue Experiment evaluate->rescue Yes end Conclusion: Phenotype is specific to this compound knockdown rescue->end Rescue_Experiment_Logic cluster_knockdown This compound Knockdown cluster_rescue Rescue Condition siRNA This compound siRNA mRNA Endogenous This compound mRNA siRNA->mRNA Degrades protein This compound Protein mRNA->protein Translates to phenotype Observed Phenotype protein->phenotype Leads to rescue_construct siRNA-resistant This compound plasmid rescue_mRNA Resistant This compound mRNA rescue_construct->rescue_mRNA Transcribes to rescue_protein Rescued This compound Protein rescue_mRNA->rescue_protein Translates to rescue_phenotype Reversed Phenotype rescue_protein->rescue_phenotype Reverses siRNA_rescue This compound siRNA siRNA_rescue->rescue_mRNA Does not degrade

References

Technical Support Center: Generating Stable Cell Lines Expressing Cyclin H Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in generating stable cell lines that express cyclin H mutants.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the generation of stable cell lines expressing this compound mutants.

Q1: After transfection with my this compound mutant construct and antibiotic selection, I'm not getting any viable colonies. What could be the issue?

A1: This is a common and challenging issue, often pointing towards the critical role of this compound in fundamental cellular processes. Several factors could be at play:

  • Disruption of the CDK-Activating Kinase (CAK) Complex: this compound is an essential component of the CAK complex, along with CDK7 and MAT1.[1] This complex is crucial for both cell cycle progression and transcription.[2][3] Your this compound mutant may be acting in a dominant-negative fashion, interfering with the assembly or function of the endogenous CAK complex. This can lead to cell cycle arrest or apoptosis, thus preventing the formation of stable colonies.[4][5]

  • Toxicity of the Mutant Protein: Overexpression of a mutant this compound could be toxic to the cells. This might be due to improper folding, aggregation, or off-target interactions.

  • Inefficient Transfection or Selection: While less specific to this compound, it's crucial to rule out general issues with your protocol.

Troubleshooting Steps:

  • Perform a Transient Transfection Analysis: Before moving to stable cell line generation, perform a transient transfection to verify the expression of your mutant this compound protein via Western blot.[4] This will confirm that your construct is viable and that the protein can be produced in the cells.

  • Assess Cell Viability Post-Transfection: Monitor cell morphology and viability (e.g., using a Trypan Blue exclusion assay) in the 48-72 hours following transient transfection. Significant cell death compared to a control (e.g., empty vector or wild-type this compound) would suggest toxicity.

  • Optimize Antibiotic Concentration (Kill Curve): Ensure you are using the optimal concentration of your selection antibiotic. A "kill curve" experiment will help determine the minimum concentration required to kill all non-transfected cells within a reasonable timeframe (typically 7-10 days).

  • Consider an Inducible Expression System: To circumvent the potential toxicity or dominant-negative effects of constitutive expression, consider using an inducible system (e.g., Tet-On/Tet-Off). This will allow you to expand your cell population before inducing the expression of the mutant this compound for your experiments.

Q2: I have successfully generated stable colonies, but I cannot detect the expression of my mutant this compound protein. Why?

A2: This situation suggests that the cells that survived the selection process are those that are not expressing your gene of interest, or are expressing it at undetectable levels.

  • Gene Silencing: The integrated transgene may have been silenced over time. This can be influenced by the integration site in the genome and the promoter used in your expression vector.[6]

  • Low Expression Levels: The promoter driving your mutant this compound might not be strong enough in your chosen cell line, leading to expression levels below the detection limit of your assay.

  • Protein Instability: The mutation in this compound might render the protein unstable, leading to its rapid degradation. The interaction with CDK7 and MAT1 is crucial for the stability of the entire CAK complex.[7] A mutation could disrupt these interactions and mark the protein for degradation.

Troubleshooting Steps:

  • Use a Different Promoter: If you suspect promoter silencing or weak activity, try a different constitutive promoter (e.g., EF1α instead of CMV).[6]

  • Analyze mRNA Levels: Use RT-qPCR to check for the presence of the mutant this compound transcript. If you detect mRNA but no protein, the issue is likely at the translational or post-translational level (e.g., protein degradation).

  • Proteasome Inhibition: To test for protein instability, treat your cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting and performing a Western blot. A significant increase in your mutant protein band would indicate that it is being actively degraded.

  • Screen Multiple Clones: It is crucial to isolate and screen multiple independent clones, as the level of expression can vary significantly between them due to different integration sites.

Q3: My stable cell line expressing a this compound mutant shows a significantly slower growth rate compared to the parental cell line. Is this expected?

A3: Yes, a reduced proliferation rate is a plausible outcome when expressing a mutant of a core cell cycle regulator.

  • Partial Disruption of CAK Function: The mutant this compound may not completely abolish CAK function but could reduce its efficiency. Since the CAK complex is responsible for activating other CDKs that drive the cell cycle, a partially active complex could lead to a prolonged cell cycle.[3][8]

  • Activation of Cell Cycle Checkpoints: The presence of a dysfunctional protein in a critical complex might trigger cellular stress responses and activate cell cycle checkpoints, leading to a delay in progression.

Troubleshooting Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A significant accumulation in a particular phase would indicate a cell cycle arrest or delay at that point.

  • Characterize Multiple Clones: Analyze the growth rate of several independent clones. This will help you determine if the observed phenotype is consistent and not an artifact of a specific clonal population.

  • Lower the Expression Level: If using an inducible system, you can try titrating the inducer concentration to achieve a lower, less detrimental level of mutant this compound expression that still allows for functional studies.

Key Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol is essential to determine the minimum antibiotic concentration required to eliminate non-transfected cells.

Materials:

  • Your chosen mammalian cell line

  • Complete growth medium

  • Selection antibiotic (e.g., G418, Puromycin, Hygromycin B)

  • 24-well plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Seed your cells in a 24-well plate at a density that will not reach 100% confluency during the experiment.

  • Prepare a series of antibiotic concentrations in your complete growth medium. A typical range for G418 is 100-1000 µg/mL. Include a "no antibiotic" control.

  • The next day, replace the medium in each well with the medium containing the different antibiotic concentrations.

  • Incubate the cells and observe them daily. Replace the antibiotic-containing medium every 2-3 days.

  • Record the cell viability for each concentration every 2 days for 10-14 days.

  • The optimal concentration is the lowest one that results in complete cell death within 7-10 days, while the cells in the "no antibiotic" control well continue to proliferate.

Protocol 2: Generation of Stable Cell Lines by Plasmid Transfection

Materials:

  • Expression plasmid containing your this compound mutant and a selectable marker.

  • Your chosen mammalian cell line.

  • Transfection reagent (e.g., Lipofectamine).

  • Complete growth medium.

  • Selection medium (complete growth medium with the optimal antibiotic concentration).

  • Cloning cylinders or a fluorescence-activated cell sorter (FACS).

Procedure:

  • One day before transfection, seed your cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.

  • Transfect the cells with your plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • 48 hours post-transfection, split the cells into 10 cm dishes at various dilutions (e.g., 1:10, 1:20).

  • Allow the cells to adhere overnight, then replace the medium with the selection medium.

  • Replace the selection medium every 3-4 days.

  • Monitor the plates for the formation of resistant colonies over the next 2-4 weeks.

  • Once colonies are visible, isolate them using cloning cylinders or by FACS.

  • Expand each clone and verify the expression of your mutant this compound by Western blot and/or RT-qPCR.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data directly comparing the expression levels and stability of various this compound mutants in stable cell lines. Researchers are encouraged to generate this data internally for their specific mutants of interest.

Table 1: Example Data for Characterizing this compound Mutant Stable Clones

Clone IDMutant this compound mRNA Level (relative to housekeeping gene)Mutant this compound Protein Level (relative to loading control)Doubling Time (hours)
WT-Cyclin H1.001.0024 ± 2
Mutant A - Clone 10.850.1548 ± 4
Mutant A - Clone 20.92Not Detected25 ± 3
Mutant B - Clone 11.100.7536 ± 3
Mutant B - Clone 20.980.6838 ± 4

Visualizations

CAK_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription CDK7 CDK7 CyclinH This compound CDK1 CDK1 CDK7->CDK1 Phosphorylates & Activates CDK2 CDK2 CDK7->CDK2 Phosphorylates & Activates CDK4 CDK4 CDK7->CDK4 Phosphorylates & Activates CDK6 CDK6 CDK7->CDK6 Phosphorylates & Activates RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates MAT1 MAT1 Mutant_CyclinH Mutant this compound Mutant_CyclinH->CyclinH Competes with & Disrupts Complex

Caption: The CAK complex and potential disruption by a mutant this compound.

Stable_Cell_Line_Workflow cluster_Troubleshooting1 Troubleshooting Point 1 cluster_Troubleshooting2 Troubleshooting Point 2 NoColonies No viable colonies? CheckToxicity Check for toxicity/ dominant-negative effects NoColonies->CheckToxicity NoExpression No protein expression? CheckSilencing Check for gene silencing/ protein instability NoExpression->CheckSilencing Start Start: Plasmid with This compound Mutant + Selectable Marker Transfection Transfect into Mammalian Cells Start->Transfection Selection Apply Antibiotic Selection Transfection->Selection ColonyFormation Colony Formation Selection->ColonyFormation ColonyFormation->NoColonies Isolation Isolate Clones ColonyFormation->Isolation Expansion Expand Clones Isolation->Expansion Verification Verify Expression (Western Blot, RT-qPCR) Expansion->Verification Verification->NoExpression End End: Characterized Stable Cell Line Verification->End

Caption: Workflow for generating stable cell lines with troubleshooting points.

References

optimizing fixation and permeabilization for cyclin H staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize fixation and permeabilization for successful Cyclin H immunofluorescence staining.

Frequently Asked Questions (FAQs)

Q1: What is the typical cellular localization of this compound?

This compound is a nuclear protein.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it is involved in regulating the cell cycle and transcription.[3][4][5] Therefore, your staining protocol must effectively permeabilize the nuclear membrane to allow antibody access.

Q2: Which fixation method should I choose for this compound staining?

The choice of fixative is critical for preserving cellular structure and antigenicity. The two most common methods are chemical cross-linking with formaldehyde and organic solvent fixation with methanol.

  • Formaldehyde (4%) : This is the most common method and is recommended for many antibodies. It works by cross-linking proteins, which provides excellent preservation of cellular morphology.[6][7] However, this cross-linking can sometimes mask the epitope your antibody is supposed to recognize.[7]

  • Methanol (ice-cold) : This method works by dehydrating and precipitating proteins.[8] It simultaneously fixes and permeabilizes the cells.[7][8] While it can be advantageous for some antibodies by exposing epitopes that might be hidden by formaldehyde fixation, it can also alter protein structure and is not ideal for preserving the morphology of soluble proteins.[6][7][8]

For a nuclear protein like this compound, starting with a 4% formaldehyde fixation is generally recommended to best preserve the nuclear morphology.

Q3: When and why do I need a separate permeabilization step?

A separate permeabilization step is required after using a cross-linking fixative like formaldehyde.[6] Formaldehyde stabilizes the cell structure but leaves the membranes intact, preventing large molecules like antibodies from reaching intracellular targets.[6][7] Permeabilization creates pores in the cellular and nuclear membranes, allowing antibodies to access the nuclear this compound protein.[7] If you use an organic solvent like methanol for fixation, a separate permeabilization step is usually not necessary as the solvent dissolves lipids in the membranes.[8][9]

Q4: Which permeabilization agent is best for a nuclear target like this compound?

For nuclear proteins, a non-ionic detergent like Triton X-100 is the most common and effective choice. It is a relatively strong detergent that permeabilizes all cellular membranes, including the nuclear membrane.[6][10] Other milder detergents, like saponin, are less suitable for nuclear targets as they may not be strong enough to efficiently permeabilize the nuclear membrane.[10]

Optimization of Fixation & Permeabilization Conditions

The following tables summarize typical starting concentrations and incubation times for fixation and permeabilization reagents. These may need to be optimized for your specific cell type and antibody.

Table 1: Fixation Reagents

ReagentTypeConcentrationIncubation TimeTemperatureNotes
Paraformaldehyde (PFA) Cross-linking Aldehyde4% in PBS10-20 minutesRoom TemperatureExcellent for preserving morphology. Requires a separate permeabilization step.[6]
Methanol Organic Solvent90-100% (ice-cold)10-20 minutes-20°C or 4°CFixes and permeabilizes simultaneously. Can alter protein structure.[8][10]

Table 2: Permeabilization Reagents (for use after formaldehyde fixation)

ReagentTypeConcentrationIncubation TimeTemperatureNotes
Triton X-100 Non-ionic Detergent0.1-0.3% in PBS10-15 minutesRoom TemperatureMost common agent for nuclear proteins. Permeabilizes all membranes.[10][11][12]
Saponin Mild Non-ionic Detergent0.1% in PBS10 minutesRoom TemperatureReversible permeabilization. May not be sufficient for nuclear targets.[10]

Recommended Experimental Protocol

This protocol is a starting point for staining this compound in cultured cells using formaldehyde fixation and Triton X-100 permeabilization.

Protocol: Formaldehyde Fixation with Triton X-100 Permeabilization

  • Cell Preparation : Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing : Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).[12]

  • Fixation :

    • Add 4% Paraformaldehyde (PFA) in PBS to the coverslips.

    • Incubate for 15 minutes at room temperature.[12]

  • Washing : Wash the cells twice with 1x PBS to remove the fixative.[12]

  • Permeabilization :

    • Add 0.2% Triton X-100 in PBS to the coverslips.

    • Incubate for 10-15 minutes at room temperature.[11][12]

  • Washing : Wash the cells twice with 1x PBS.[12]

  • Blocking :

    • Add a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) to the coverslips.

    • Incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.[12][13]

  • Primary Antibody Incubation :

    • Dilute the primary anti-Cyclin H antibody in an antibody dilution buffer (e.g., 1% BSA in PBS) to the recommended concentration.

    • Incubate with the cells overnight at 4°C in a humidified chamber.[12]

  • Washing : Wash the cells three times for 5 minutes each with PBS.[12]

  • Secondary Antibody Incubation :

    • Dilute the fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the antibody dilution buffer.

    • Incubate for 1 hour at room temperature, protected from light.[12]

  • Washing : Wash the cells three times for 5 minutes each with PBS, protected from light.[12]

  • Counterstaining (Optional) : Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging : Visualize the staining using a fluorescence microscope with the appropriate filters.

Visual Workflow and Troubleshooting Guides

Immunofluorescence Staining Workflow

IF_Workflow cluster_prep Sample Preparation cluster_fixperm Fixation & Permeabilization cluster_staining Antibody Staining cluster_final Final Steps A 1. Prepare Cells on Coverslips B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Wash with PBS C->D E 5. Permeabilize with Triton X-100 D->E F 6. Wash with PBS E->F G 7. Block Non-Specific Sites F->G H 8. Incubate with Primary Antibody G->H I 9. Wash H->I J 10. Incubate with Secondary Antibody I->J K 11. Wash J->K L 12. Counterstain (e.g., DAPI) K->L M 13. Mount Coverslip L->M N 14. Image with Microscope M->N

Caption: General workflow for immunofluorescence staining of this compound.

Troubleshooting Common Issues

Troubleshooting_Tree Problem_NoSignal Problem: Weak or No Signal Cause_NoSignal_Perm Cause: Insufficient Permeabilization Problem_NoSignal->Cause_NoSignal_Perm Cause_NoSignal_Fix Cause: Over-fixation Masking Epitope Problem_NoSignal->Cause_NoSignal_Fix Cause_NoSignal_Ab Cause: Primary Antibody Issue Problem_NoSignal->Cause_NoSignal_Ab Cause_NoSignal_SecAb Cause: Secondary Antibody Issue Problem_NoSignal->Cause_NoSignal_SecAb Problem_HighBG Problem: High Background Cause_HighBG_Ab Cause: Antibody Concentration Too High Problem_HighBG->Cause_HighBG_Ab Cause_HighBG_Block Cause: Insufficient Blocking Problem_HighBG->Cause_HighBG_Block Cause_HighBG_Wash Cause: Insufficient Washing Problem_HighBG->Cause_HighBG_Wash Cause_HighBG_SecAb Cause: Secondary Ab Non-specific Binding Problem_HighBG->Cause_HighBG_SecAb Sol_NoSignal_Perm Solution: Increase Triton X-100 concentration or incubation time. Cause_NoSignal_Perm->Sol_NoSignal_Perm Sol_NoSignal_Fix Solution: Reduce PFA fixation time or try methanol fixation. Cause_NoSignal_Fix->Sol_NoSignal_Fix Sol_NoSignal_Ab Solution: Increase antibody concentration or incubation time. Check antibody validation. Cause_NoSignal_Ab->Sol_NoSignal_Ab Sol_NoSignal_SecAb Solution: Ensure secondary antibody is compatible with primary. Check fluorophore. Cause_NoSignal_SecAb->Sol_NoSignal_SecAb Sol_HighBG_Ab Solution: Titrate primary/secondary antibody to a lower concentration. Cause_HighBG_Ab->Sol_HighBG_Ab Sol_HighBG_Block Solution: Increase blocking time or try a different blocking agent. Cause_HighBG_Block->Sol_HighBG_Block Sol_HighBG_Wash Solution: Increase number and duration of wash steps. Cause_HighBG_Wash->Sol_HighBG_Wash Sol_HighBG_SecAb Solution: Run a secondary-only control. Use a pre-adsorbed secondary. Cause_HighBG_SecAb->Sol_HighBG_SecAb

Caption: Decision tree for troubleshooting common immunofluorescence issues.

Detailed Troubleshooting Guide

Problem: Weak or No Signal

  • Possible Cause: Inadequate Permeabilization. The antibody cannot access the nuclear this compound.

    • Solution: Ensure your permeabilization agent is appropriate for a nuclear target (Triton X-100 is recommended).[10] Try increasing the incubation time or using a slightly higher concentration (e.g., 0.3%).[10] If using methanol fixation, this is unlikely to be the issue.[9]

  • Possible Cause: Antigen Masking by Fixation. Formaldehyde cross-linking can sometimes hide the antibody's binding site.[7]

    • Solution: Try reducing the fixation time with 4% PFA to 10 minutes. Alternatively, test an alternative fixation method like ice-cold methanol, which denatures proteins and may expose the epitope.[6][8]

  • Possible Cause: Primary or Secondary Antibody Issues. The antibody concentration may be too low, it may not be validated for immunofluorescence, or the secondary may be incompatible.[14][15]

    • Solution: Increase the primary antibody concentration or extend the overnight incubation.[15] Always check that the antibody is validated for the application.[9] Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[15]

Problem: High Background or Non-Specific Staining

  • Possible Cause: Antibody Concentration is Too High. Excess primary or secondary antibody can bind non-specifically to the sample.[14][15]

    • Solution: Titrate your antibodies by performing a dilution series to find the optimal concentration that provides a strong signal with low background.[13][15]

  • Possible Cause: Insufficient Blocking. Non-specific sites on the cells are not adequately blocked, leading to antibody binding.

    • Solution: Increase the blocking incubation time to 1-2 hours.[12] Consider using a blocking buffer containing normal serum from the same species as the secondary antibody.[13][14]

  • Possible Cause: Inadequate Washing. Unbound antibodies are not sufficiently washed away.

    • Solution: Increase the number and duration of washing steps, especially after the primary and secondary antibody incubations.[14][16]

  • Possible Cause: Secondary Antibody Cross-Reactivity. The secondary antibody may be binding non-specifically to the sample.

    • Solution: Run a control where you omit the primary antibody. If you still see staining, the secondary antibody is the source of the background.[15][17] Using a pre-adsorbed secondary antibody can help reduce this issue.[13]

References

Technical Support Center: Expression and Purification of Functional Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression and purification of functional cyclin H.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing functional this compound?

A1: The main challenges associated with expressing functional this compound are:

  • Protein Insolubility: this compound has a tendency to misfold and form insoluble aggregates, known as inclusion bodies, particularly when expressed at high levels in E. coli.[1]

  • Low Yield: Obtaining high yields of soluble and functional this compound can be difficult, often due to its insolubility and potential toxicity to the host cells at high concentrations.[2]

  • Complex Formation: this compound functions as part of the CDK-activating kinase (CAK) complex, which also includes Cyclin-Dependent Kinase 7 (CDK7) and MAT1 (Ménage à trois 1).[3][4] For full functionality and stability, it is often necessary to co-express all three components, which adds complexity to the experimental setup.[5][6]

  • Instability: Purified this compound, especially when not in a complex with its binding partners, can be unstable, leading to degradation or aggregation over time.[7]

Q2: Which expression system is best for producing functional this compound?

A2: The optimal expression system depends on the specific research goal.

  • E. coli : This is a cost-effective and rapid system for protein expression. However, due to the challenges of insolubility, expressing this compound in E. coli often results in the formation of inclusion bodies.[1] This necessitates additional downstream processing steps, including solubilization and refolding, which can be complex and may not always yield functional protein.[8][9] Codon optimization of the this compound gene for E. coli is highly recommended to improve expression levels.[10][11]

  • Insect Cells (Baculovirus Expression Vector System - BEVS): This system is frequently used for producing functional CAK complexes.[6] Insect cells provide a cellular environment that is more amenable to the proper folding and post-translational modifications of eukaryotic proteins, often resulting in higher yields of soluble and active this compound-containing complexes.[12]

Q3: My this compound is expressed as inclusion bodies in E. coli. What should I do?

A3: If this compound is found in inclusion bodies, you will need to perform solubilization and refolding steps.

  • Solubilization: Inclusion bodies can be solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl).[8][13] The addition of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, is also crucial to break any incorrect disulfide bonds.

  • Refolding: After solubilization, the denatured protein must be refolded into its native conformation. This is typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[8][9] The refolding buffer often contains additives like L-arginine to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

Q4: How can I improve the solubility of this compound during expression?

A4: Several strategies can be employed to enhance the solubility of this compound:

  • Lower Induction Temperature: Reducing the induction temperature (e.g., to 18-25°C) can slow down the rate of protein synthesis, which may promote proper folding and reduce aggregation.[14]

  • Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of this compound can significantly improve its solubility.[15][16][17][18][19]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound and prevent its aggregation.

  • Optimize Host Strain: Using specialized E. coli strains, such as Rosetta(DE3) or ArcticExpress(DE3), which are designed to enhance the expression of eukaryotic proteins or facilitate protein folding at low temperatures, can be beneficial.[10][11][20][21]

Q5: How can I assess the functionality of my purified this compound?

A5: The functionality of this compound is primarily determined by its ability to bind to and activate CDK7.

  • In Vitro Kinase Assay: The most definitive functional assay is an in vitro kinase assay using the reconstituted CAK complex (this compound, CDK7, and MAT1).[22] The activity of the complex can be measured by its ability to phosphorylate a known substrate, such as the C-terminal domain (CTD) of RNA polymerase II or CDK2.[5][22]

  • Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to quantitatively measure the binding affinity between purified this compound and CDK7.[23][24][25][26]

  • ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) kits are also available for the quantification of this compound.[27]

Troubleshooting Guides

Problem 1: Low or No Expression of this compound
Possible Cause Recommended Solution
Codon Bias Synthesize a codon-optimized version of the human this compound gene for the chosen expression host (e.g., E. coli).[10][11]
Plasmid Integrity Verify the integrity of your expression vector by restriction digest and sequencing to ensure the this compound gene is in-frame and free of mutations.
Inefficient Induction Optimize the inducer concentration (e.g., IPTG) and the induction time and temperature. Perform a time-course experiment to determine the optimal induction period.[2]
Protein Toxicity Use a tightly regulated expression system and a lower inducer concentration to minimize basal expression before induction. Consider using a host strain designed for toxic protein expression, such as C41(DE3) or C43(DE3).[11]
mRNA Instability Use an E. coli strain with reduced RNase activity, such as BL21(DE3) with the rne131 mutation.[28]
Problem 2: this compound is in Inclusion Bodies
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature to 18-25°C and reduce the inducer concentration to slow down protein synthesis.[14]
Suboptimal Folding Environment Co-express with CDK7 and MAT1, as the complex is more stable and soluble.[5] Alternatively, use solubility-enhancing fusion tags like MBP, GST, or SUMO.[15][16][17][18][19]
Incorrect Disulfide Bonds During solubilization and refolding, ensure the presence of a reducing agent (e.g., DTT) in the solubilization buffer and a proper redox shuffling system (e.g., glutathione couple) in the refolding buffer.
Protein Aggregation During Refolding Perform refolding at a low protein concentration. Use additives in the refolding buffer that suppress aggregation, such as L-arginine.[9] Consider on-column refolding to minimize protein-protein interactions.[29]
Problem 3: Low Yield of Purified this compound
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell lysis by optimizing the lysis method (e.g., sonication, high-pressure homogenization) and using appropriate lysis buffers.[14]
Poor Binding to Affinity Resin Ensure the affinity tag is accessible. If the tag is sterically hindered, consider moving it to the other terminus or adding a longer linker. Verify that the buffer conditions (pH, salt concentration) are optimal for binding.
Protein Degradation Add protease inhibitors to all buffers during purification and keep the protein cold.[14]
Loss During Chromatography Steps Analyze flow-through and wash fractions by SDS-PAGE to identify where the protein is being lost. Optimize buffer conditions for each chromatography step to ensure efficient binding and elution.
Protein Precipitation The protein may be precipitating on the column or after elution. Try different buffer conditions (pH, salt concentration) or add stabilizing agents like glycerol or non-ionic detergents.

Quantitative Data Summary

The following table summarizes representative purification data for the His-tagged CDK7/CycH/MAT1 complex co-expressed in insect cells, adapted from published literature. This provides an estimate of the yields and purity that can be expected.

Purification Step Total Protein (mg) Target Protein (mg) Yield (%) Purity (%)
Cell Lysate 50051001
Ni-NTA Affinity Chromatography 102.55025
Mono S Cation Exchange 1.51.224>95

Note: These values are illustrative and can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged CAK Complex from Insect Cells
  • Co-infection: Co-infect Sf9 insect cells with baculoviruses encoding His-tagged this compound, CDK7, and MAT1.

  • Cell Lysis: Harvest cells 48-72 hours post-infection. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Nonidet P-40, protease inhibitors). Lyse cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound complex with elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Ion Exchange Chromatography: For higher purity, subject the eluted fraction to cation exchange chromatography (e.g., Mono S column) using a salt gradient.

  • Analysis: Analyze fractions from each step by SDS-PAGE and Coomassie staining to assess purity and yield.

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
  • Inclusion Body Isolation: After cell lysis of E. coli expressing this compound, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT). Incubate with stirring for 1-2 hours at room temperature.

  • Clarification: Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding by Dialysis: Place the solubilized protein in a dialysis bag and dialyze against a series of refolding buffers with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea). The refolding buffer should contain L-arginine (e.g., 0.4 M) and a glutathione redox system (e.g., 5 mM reduced glutathione, 0.5 mM oxidized glutathione).

  • Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and analyze its solubility and purity by SDS-PAGE.

Visualizations

CAK_Signaling_Pathway cluster_TFIIH Transcription Factor II H (TFIIH) cluster_Substrates Substrates CDK7 CDK7 CyclinH This compound CAK_Active Active CAK CDK7->CAK_Active Assembly MAT1 MAT1 CyclinH->CAK_Active MAT1->CAK_Active Assembly TFIIH_Core TFIIH Core RNAPII RNA Pol II CTD TFIIH_Core->RNAPII Phosphorylates Ser5/7 Transcription Transcription Initiation RNAPII->Transcription CDKs Cell Cycle CDKs (CDK1, 2, 4, 6) CellCycle Cell Cycle Progression CDKs->CellCycle CAK_Active->TFIIH_Core Associates with CAK_Active->CDKs Phosphorylates T-loop

Caption: Signaling pathway of the CAK complex in transcription and cell cycle control.

Experimental_Workflow cluster_Expression Expression cluster_Purification Purification cluster_Validation Functional Validation Cloning Gene Cloning & Codon Optimization Transformation Host Transformation (E. coli / Insect Cells) Cloning->Transformation Induction Protein Expression Induction Transformation->Induction Lysis Cell Lysis Induction->Lysis InclusionBody Inclusion Body Solubilization & Refolding (if necessary) Lysis->InclusionBody Insoluble AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Lysis->AffinityChrom Soluble InclusionBody->AffinityChrom FurtherPurification Further Purification (e.g., IEX, SEC) AffinityChrom->FurtherPurification PurityAnalysis Purity Analysis (SDS-PAGE) FurtherPurification->PurityAnalysis FunctionalAssay Functional Assay (Kinase Assay, Binding) PurityAnalysis->FunctionalAssay

Caption: Experimental workflow for this compound expression, purification, and validation.

References

Validation & Comparative

A Researcher's Guide to Validating Commercial Cyclin H Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology and drug development, the specificity and reliability of antibodies are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available Cyclin H antibodies, offering a side-by-side analysis of their performance based on available validation data. Detailed experimental protocols and visual workflows are included to assist in the rigorous validation of these critical reagents.

This compound is a key regulatory subunit of the Cyclin-Dependent Kinase-Activating Kinase (CAK) complex, which plays a crucial role in both cell cycle progression and transcriptional regulation. The CAK complex, which also includes Cyclin-Dependent Kinase 7 (CDK7) and MAT1, activates other CDKs, thereby controlling cell cycle transitions.[1][2] Furthermore, as a component of the general transcription factor TFIIH, the CAK complex is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, linking the cell cycle machinery with transcription.[1][2][3] Given its central role, ensuring the specificity of antibodies targeting this compound is essential for unambiguous experimental results.

Comparison of Commercial this compound Antibodies

The following table summarizes the specifications and validated applications of this compound antibodies from several leading commercial vendors. This information has been compiled from publicly available datasheets and provides a basis for selecting an antibody suitable for your specific experimental needs.

VendorCatalog NumberHost SpeciesClonalityValidated ApplicationsRecommended DilutionsImmunogen
Proteintech 10718-1-APRabbitPolyclonalWB, IHC, IF/ICC, FCWB: 1:1000, IHC: 1:1000-1:4000, IF/ICC: 1:200-1:800, FC: 0.25 µg per 10^6 cellsNot specified
Cell Signaling Tech 2927RabbitPolyclonalWB, IPWB: 1:1000, IP: 1:100Synthetic peptide near the carboxy-terminus of human this compound[1]
Abcepta Not specifiedMouseMonoclonalWB, IPWB: 1:1000, IP: 1:500Not specified
Invitrogen PA5-23209RabbitPolyclonalWB, ICC/IF, IHCNot specifiedNot specified
Abclonal A0995RabbitPolyclonalWB, IP, ELISAWB: 1:500-1:2000, IP: 0.5-4µg per immunoprecipitationRecombinant protein (or fragment)
Abclonal A21703RabbitPolyclonalWB, ELISAWB: 1:500-1:2000Recombinant protein (or fragment)
Biorbyt orb10153RabbitPolyclonalWB, IHC, ELISAWB: 1:500-1:1000, IHC: 1:50-1:100, ELISA: 1:10000Synthetic peptide from human this compound (amino acids 262-311)[4]

Experimental Validation Protocols

To ensure the specificity of a chosen this compound antibody, it is crucial to perform in-house validation using standardized protocols. Below are detailed methodologies for three common applications: Western Blot (WB), Immunoprecipitation (IP), and Immunohistochemistry (IHC).

Western Blot (WB) Protocol

Western blotting is used to detect the presence and relative abundance of this compound protein in a complex mixture. A specific antibody should detect a band at the expected molecular weight of this compound (~36-38 kDa).[1][3]

1. Cell Lysis and Protein Quantification:

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with the primary this compound antibody (at the vendor-recommended dilution) overnight at 4°C with gentle agitation.[5]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) Protocol

Immunoprecipitation is used to isolate this compound and its interacting partners from a cell lysate. A specific antibody will pull down this compound, which can then be detected by Western blotting.

1. Cell Lysate Preparation:

  • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.

  • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.

2. Immunocomplex Formation:

  • Incubate the pre-cleared lysate with the primary this compound antibody (using the vendor-recommended amount) overnight at 4°C on a rotator.[6]

  • Add protein A/G beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[6]

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using the this compound antibody to confirm the successful immunoprecipitation.

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of this compound expression and subcellular localization within tissues. This compound is expected to show nuclear localization.[3]

1. Tissue Preparation:

  • Fix paraffin-embedded tissue sections and rehydrate them through a series of graded ethanol washes.

  • Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a heat source (e.g., microwave, pressure cooker).[7]

2. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C.

  • Wash with PBS or TBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Wash with PBS or TBS.

3. Visualization:

  • Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine).

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections, clear, and mount with a coverslip.

Visualizing this compound Signaling and Experimental Workflows

To further aid in understanding the biological context and experimental design, the following diagrams were generated using Graphviz.

CyclinH_Signaling_Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor IIH (TFIIH) CDK7 CDK7 CyclinH This compound MAT1 MAT1 TFIIH_core Core TFIIH Subunits RNAPII RNA Polymerase II (CTD) TFIIH_core->RNAPII Phosphorylates CAK_complex_node->TFIIH_core CDKs CDK1, CDK2, CDK4, CDK6 CAK_complex_node->CDKs Phosphorylates CellCycle Cell Cycle Progression CDKs->CellCycle Drives Transcription Transcription Initiation RNAPII->Transcription Initiates Antibody_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis & Confirmation select_antibody Select Commercial This compound Antibody gather_info Review Datasheet and Published Literature select_antibody->gather_info western_blot Western Blot (WB) gather_info->western_blot immunoprecipitation Immunoprecipitation (IP) gather_info->immunoprecipitation immunohistochemistry Immunohistochemistry (IHC) gather_info->immunohistochemistry check_mw Confirm Band at ~36-38 kDa in WB western_blot->check_mw check_pulldown Verify this compound Pulldown in IP immunoprecipitation->check_pulldown check_localization Assess Nuclear Staining in IHC immunohistochemistry->check_localization specificity_confirmed Antibody Specificity Validated check_mw->specificity_confirmed check_pulldown->specificity_confirmed check_localization->specificity_confirmed

References

A Comparative Guide to the Functional Roles of Cyclin H and Cyclin T1 in HIV Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between Cyclin H and Cyclin T1 in the context of Human Immunodeficiency Virus (HIV) transcription. Understanding the distinct roles of these two critical host cell factors is paramount for developing targeted therapeutic strategies against HIV. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the molecular pathways and experimental workflows.

Introduction

The transcription of the integrated HIV-1 provirus is a tightly regulated process that is highly dependent on the host cell's transcriptional machinery. Two key cyclin-dependent kinase (CDK) complexes, the Positive Transcription Elongation Factor b (P-TEFb) and the Transcription Factor IIH (TFIIH), play pivotal, yet functionally distinct, roles in this process. Cyclin T1 is an essential component of the P-TEFb complex, while this compound is a core subunit of the TFIIH-associated CDK-activating kinase (CAK) complex. This guide elucidates their differential contributions to HIV-1 transcription, supported by experimental evidence.

Core Functional Differences: this compound vs. Cyclin T1

The primary distinction between this compound and Cyclin T1 in HIV transcription lies in the stage of the transcription cycle they influence and their interaction with the viral transactivator protein, Tat.

  • Cyclin T1: As a subunit of P-TEFb, alongside CDK9, Cyclin T1 is a direct and essential co-factor for the HIV-1 Tat protein.[1][2][3] The Tat/P-TEFb complex is recruited to the Trans-Activation Response (TAR) RNA element present at the 5' end of nascent viral transcripts.[4][5] This recruitment is crucial for the transition from abortive to productive transcription elongation. The CDK9 component of the P-TEFb complex, once activated, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby enabling processive transcription of the full-length viral genome.[6][7] The interaction between Tat and Cyclin T1 is highly specific and is a key determinant of the species-specific activity of Tat.[8]

  • This compound: In contrast, this compound, in complex with CDK7 and MAT1, forms the CAK complex, which is a module of the general transcription factor TFIIH.[9] TFIIH is fundamentally involved in transcription initiation. The CDK7 kinase phosphorylates the Serine 5 residue of the RNAPII CTD, a modification that is critical for promoter clearance and the initiation of transcription.[9][10] Additionally, CDK7 can phosphorylate and activate CDK9, the kinase partner of Cyclin T1, thereby indirectly promoting the elongation phase of transcription.[11][12] However, this compound does not directly interact with the HIV-1 Tat protein.

Quantitative Data Summary

The following table summarizes the expected outcomes from key experiments designed to probe the functions of this compound and Cyclin T1 in HIV transcription. While direct side-by-side quantitative comparisons in a single study are not abundant, the collective experimental evidence strongly supports their distinct roles.

Experimental Assay Targeting Cyclin T1 Targeting this compound Primary Transcriptional Stage Affected
HIV-1 LTR-Luciferase Reporter Assay Strong inhibition of Tat-dependent transcription.[13]Moderate inhibition of overall transcription, less pronounced effect on Tat-mediated activation.[14]Elongation
In Vitro Transcription Assay Abolishes Tat-mediated rescue of stalled RNAPII.Prevents efficient promoter clearance and initiation.Elongation vs. Initiation
Co-immunoprecipitation with HIV-1 Tat Direct and robust interaction detected.[8]No direct interaction detected.Protein-Protein Interaction
Chromatin Immunoprecipitation (ChIP) Depletion reduces RNAPII processivity downstream of the promoter.Depletion reduces RNAPII recruitment and presence at the promoter.RNAPII Occupancy
CDK9 Kinase Activity Assay Knockdown of Cyclin T1 destabilizes CDK9 and reduces its overall activity.[13]Inhibition of CDK7 (this compound's partner) reduces activating phosphorylation of CDK9.[11]Kinase Activity Regulation

Signaling Pathways and Experimental Workflows

To visually represent the distinct roles of this compound and Cyclin T1, the following diagrams have been generated using the Graphviz DOT language.

HIV_Transcription_Pathway cluster_initiation Transcription Initiation cluster_elongation Transcription Elongation Promoter HIV-1 LTR Promoter RNAPII_init RNA Polymerase II (hypophosphorylated) Promoter->RNAPII_init Recruitment TFIIH TFIIH Complex (contains this compound, CDK7) TFIIH->RNAPII_init Phosphorylates CTD (Ser5) Promoter Clearance PTEFb P-TEFb Complex (Cyclin T1, CDK9) TFIIH->PTEFb CDK7 activates CDK9 (T-loop phosphorylation) RNAPII_init->TFIIH Binding Stalled_RNAPII Stalled RNAPII RNAPII_init->Stalled_RNAPII Early Elongation & Stalling TAR_RNA TAR RNA Stalled_RNAPII->TAR_RNA transcribes Elongating_RNAPII Processive RNAPII (hyperphosphorylated) Stalled_RNAPII->Elongating_RNAPII becomes Tat HIV-1 Tat Tat->TAR_RNA binds Tat->PTEFb recruits PTEFb->Stalled_RNAPII Phosphorylates CTD (Ser2) & NELF/DSIF PTEFb->TAR_RNA binds Full_Transcript Full-length viral RNA Elongating_RNAPII->Full_Transcript transcribes

Caption: HIV-1 Transcription Pathway highlighting the roles of this compound (within TFIIH) in initiation and Cyclin T1 (within P-TEFb) in elongation.

CoIP_Workflow start Cell Lysate (expressing Flag-Tat & Cyclins) incubation Incubate with anti-Flag antibody start->incubation beads Add Protein A/G beads to capture antibody incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot elution->analysis end Detect Cyclin T1 (no this compound expected) analysis->end

Caption: Workflow for Co-immunoprecipitation to demonstrate the interaction between HIV-1 Tat and Cyclin T1.

Luciferase_Assay_Workflow transfection Co-transfect cells with: 1. HIV-1 LTR-Luciferase plasmid 2. Tat expression plasmid 3. siRNA for Cyclin T1 or this compound incubation Incubate for 24-48 hours transfection->incubation lysis Lyse cells incubation->lysis measurement Measure Luciferase activity lysis->measurement result Quantify Tat-dependent transcription measurement->result

Caption: Experimental workflow for a Luciferase Reporter Assay to quantify the impact of Cyclin T1 or this compound knockdown on Tat-mediated transcription.

Detailed Experimental Protocols

Co-immunoprecipitation (Co-IP) for Tat-Cyclin T1 Interaction

Objective: To demonstrate the direct physical interaction between the HIV-1 Tat protein and Cyclin T1.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with expression plasmids for Flag-tagged HIV-1 Tat and either HA-tagged Cyclin T1 or HA-tagged this compound using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Cell Lysis:

    • After 48 hours, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes and then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the HA-tag (to detect Cyclin T1 or this compound) and the Flag-tag (to confirm Tat immunoprecipitation).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Expected Result: A band corresponding to HA-Cyclin T1 will be detected in the eluate from the Flag-Tat immunoprecipitation, while HA-Cyclin H will not. This demonstrates a specific interaction between Tat and Cyclin T1.

HIV-1 LTR-Luciferase Reporter Assay

Objective: To quantify the effect of Cyclin T1 or this compound knockdown on Tat-mediated transcription from the HIV-1 LTR.

Methodology:

  • Cell Culture and siRNA Transfection:

    • Seed HeLa or Jurkat cells in 24-well plates.

    • Transfect the cells with siRNAs targeting either Cyclin T1, this compound, or a non-targeting control siRNA using a suitable RNAi transfection reagent.

  • Plasmid Transfection:

    • After 24 hours, co-transfect the siRNA-treated cells with an HIV-1 LTR-firefly luciferase reporter plasmid and a Tat expression plasmid. A Renilla luciferase plasmid under a constitutive promoter should be co-transfected as an internal control for transfection efficiency.

  • Cell Lysis and Luciferase Measurement:

    • After another 24-48 hours, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold-change in luciferase activity in the presence of Tat relative to the absence of Tat for each siRNA condition.

Expected Result: Knockdown of Cyclin T1 will result in a dramatic reduction in Tat-mediated activation of the HIV-1 LTR. Knockdown of this compound will have a more modest effect on overall LTR activity.

In Vitro Kinase Assay for CDK7-mediated CDK9 Activation

Objective: To demonstrate that CDK7 (the kinase partner of this compound) can phosphorylate and activate CDK9 (the kinase partner of Cyclin T1).

Methodology:

  • Protein Purification:

    • Purify recombinant CDK7/Cyclin H/MAT1 (CAK complex) and CDK9/Cyclin T1 (P-TEFb complex) proteins. A kinase-dead mutant of CDK9 can be used as a negative control.

  • Kinase Reaction:

    • Set up a kinase reaction buffer containing ATP (including γ-³²P-ATP), purified CDK9/Cyclin T1, and the CAK complex.

    • Incubate the reaction at 30°C for 30 minutes.

  • Analysis of CDK9 Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Expose the membrane to a phosphor screen to detect the incorporation of ³²P into CDK9.

    • Perform a parallel Western blot using an antibody specific for phosphorylated T-loop of CDK9 to confirm the site of phosphorylation.

  • CDK9 Activity Assay:

    • In a separate experiment, pre-incubate CDK9/Cyclin T1 with or without the CAK complex and cold ATP.

    • Then, add a known CDK9 substrate (e.g., a GST-fused RNAPII CTD fragment) and γ-³²P-ATP.

    • Measure the incorporation of ³²P into the substrate to determine the effect of pre-incubation with the CAK complex on CDK9 kinase activity.

Expected Result: The CAK complex will phosphorylate CDK9, and this phosphorylation will lead to an increase in the kinase activity of CDK9 towards its substrate.

Conclusion

The functional roles of this compound and Cyclin T1 in HIV-1 transcription are distinct and complementary. This compound, as part of TFIIH, is crucial for the initiation of transcription. In contrast, Cyclin T1 is the pivotal factor for the elongation phase, acting as the direct recruitment platform for the viral Tat protein to the nascent viral RNA. This detailed understanding allows for the rational design of therapeutic interventions. For instance, inhibitors targeting the Tat-Cyclin T1 interaction would specifically block viral transcription elongation with potentially fewer off-target effects on general host cell transcription compared to broad-spectrum CDK inhibitors. Future research in this area will continue to refine our understanding of these complex interactions and pave the way for novel anti-HIV strategies.

References

A Comparative Guide to Cyclin H and Cyclin D1 in G1 Phase Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The progression through the G1 phase of the cell cycle is a critical control point for cell proliferation, and its dysregulation is a hallmark of cancer. Two key players in this phase are cyclin H and cyclin D1. While both are essential for the G1 to S phase transition, they operate through distinct mechanisms with different primary functions. This guide provides an objective comparison of their roles, supported by experimental data and detailed methodologies.

Core Functional Comparison

Cyclin D1, in partnership with Cyclin-Dependent Kinase 4 and 6 (CDK4/6), acts as a primary sensor of extracellular mitogenic signals. Its direct role is to phosphorylate the Retinoblastoma protein (Rb), thereby initiating the release of E2F transcription factors that drive the expression of genes necessary for S phase entry.[1][2][3]

In contrast, this compound, as a regulatory subunit of CDK7, forms the CDK-Activating Kinase (CAK) complex.[4][5][6] The primary role of the this compound/CDK7 complex in the G1 phase is to activate other CDKs, including CDK4, CDK6, and CDK2, through phosphorylation of their T-loop domain.[4][5] This activation is a prerequisite for their kinase activity. Therefore, this compound plays a more upstream and general activating role in the cell cycle machinery, in contrast to the direct, signal-responsive role of cyclin D1.

Quantitative Analysis of G1 Phase Progression

While direct quantitative comparisons of the effects of this compound and cyclin D1 overexpression on G1 length are not extensively documented in a head-to-head manner, studies on individual cyclins provide valuable insights. Overexpression of cyclin D1 has been shown to shorten the G1 phase and accelerate the G1/S transition.[7][8][9][10] This effect is attributed to the increased phosphorylation of Rb and subsequent activation of E2F-responsive genes.

The impact of this compound on G1 length is indirect. As a component of CAK, its presence is essential for the activation of the very CDKs that cyclin D1 partners with. Therefore, depletion of this compound would lead to a G1 arrest due to the inability to activate CDK4/6 and CDK2.

ParameterEffect of Cyclin D1 OverexpressionEffect of this compound DepletionSupporting Evidence
G1 Phase Length ShortenedLengthened/Arrested[7][8][9][10]
Rb Phosphorylation Increased (direct)Decreased (indirect)[11][12][13]
E2F-dependent Gene Expression IncreasedDecreased[14][15][16][17]
CDK4/6 Activity Increased (by providing the regulatory subunit)Decreased (due to lack of activating phosphorylation)[4][5]
CDK2 Activity Indirectly increased (via E2F-mediated cyclin E expression)Decreased (due to lack of activating phosphorylation)[4][9]

Signaling Pathways and Regulatory Mechanisms

The signaling pathways governing this compound and cyclin D1 activity are fundamentally different, reflecting their distinct roles.

Cyclin D1 Signaling Pathway

Cyclin D1 expression is tightly regulated by extracellular growth factors through various signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[18] These pathways converge on transcription factors that drive the expression of the CCND1 gene. Once synthesized, cyclin D1 binds to CDK4/6, and this complex is the primary driver of Rb phosphorylation in early to mid-G1.

Cyclin_D1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Transcription Factors (e.g., AP-1, Myc) Transcription Factors (e.g., AP-1, Myc) Ras/MAPK Pathway->Transcription Factors (e.g., AP-1, Myc) PI3K/Akt Pathway->Transcription Factors (e.g., AP-1, Myc) Cyclin D1 Gene (CCND1) Cyclin D1 Gene (CCND1) Transcription Factors (e.g., AP-1, Myc)->Cyclin D1 Gene (CCND1) Cyclin D1 Protein Cyclin D1 Protein Cyclin D1 Gene (CCND1)->Cyclin D1 Protein Cyclin D1/CDK4/6 Complex Cyclin D1/CDK4/6 Complex Cyclin D1 Protein->Cyclin D1/CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D1/CDK4/6 Complex Rb (active) Rb (active) Cyclin D1/CDK4/6 Complex->Rb (active) pRb (inactive) p-Rb (inactive) Cyclin D1/CDK4/6 Complex->pRb (inactive) Phosphorylation E2F (sequestered) E2F (sequestered) Rb (active)->E2F (sequestered) E2F (active) E2F (active) pRb (inactive)->E2F (active) Release S-phase Genes S-phase Genes E2F (active)->S-phase Genes Transcription G1/S Transition G1/S Transition S-phase Genes->G1/S Transition

Caption: Cyclin D1 Signaling Pathway in G1.
This compound Signaling Pathway

This compound, as part of the CAK complex, has a more ubiquitous role. Its activity is generally considered to be constitutive throughout the cell cycle, ensuring a basal level of CDK activation potential. The CAK complex is also a component of the general transcription factor TFIIH, linking cell cycle control with transcription.[4] Regulation of this compound itself is less dependent on transient mitogenic signals and more integrated with the core cell cycle machinery.

Cyclin_H_Pathway This compound This compound CDK7 CDK7 G1 CDKs (CDK4, CDK6, CDK2) G1 CDKs (CDK4, CDK6, CDK2) MAT1 MAT1 CDK7->G1 CDKs (CDK4, CDK6, CDK2) Cyclin H_TFIIH This compound CDK7_TFIIH CDK7 Other TFIIH subunits Other TFIIH subunits RNA Polymerase II RNA Polymerase II CDK7_TFIIH->RNA Polymerase II Active G1 CDKs Active G1 CDKs G1 CDKs (CDK4, CDK6, CDK2)->Active G1 CDKs G1 Progression G1 Progression Active G1 CDKs->G1 Progression Phosphorylated RNA Pol II Phosphorylated RNA Pol II RNA Polymerase II->Phosphorylated RNA Pol II Transcription Initiation Transcription Initiation Phosphorylated RNA Pol II->Transcription Initiation

Caption: Dual Roles of the this compound/CDK7 Complex.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of G0/G1, S, and G2/M populations.[19][20][21][22][23]

Western Blot Analysis of Cyclin Expression and Rb Phosphorylation

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cyclin D1, anti-cyclin H, anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[10][12][24][25][26]

In Vitro Kinase Assays

These assays measure the activity of specific CDKs.

Materials:

  • Recombinant active Cyclin D1/CDK4 or Cyclin D1/CDK6 complex

  • Rb protein or a peptide substrate (e.g., a fragment of Rb)

  • Kinase buffer

  • ATP (can be radiolabeled with ³²P or used in a luminescence-based assay)

  • Method for detection (e.g., autoradiography for ³²P-ATP, or a luminescence plate reader for ADP-Glo™ assay)

Procedure (using ADP-Glo™ as an example):

  • Set up the kinase reaction in a multi-well plate containing kinase buffer, the CDK4/6 complex, and the Rb substrate.

  • Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

  • Measure the luminescence, which is proportional to the kinase activity.[11][15]

Materials:

  • Recombinant active this compound/CDK7/MAT1 complex

  • A substrate peptide (e.g., a peptide containing the T-loop sequence of a target CDK)

  • Kinase buffer

  • ATP

  • Detection reagents (similar to the CDK4/6 assay)

Procedure (using ADP-Glo™ as an example):

  • The setup is similar to the CDK4/6 assay, with the recombinant CAK complex and its specific substrate.

  • The reaction is initiated with ATP and incubated.

  • The amount of ADP produced is quantified using the ADP-Glo™ system, providing a measure of CDK7 kinase activity.[19][20][21][22][24]

Conclusion

References

differential substrate specificity of CDK7 in the presence of cyclin H versus other cyclins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Differential Substrate Specificity of Cyclin-Dependent Kinase 7

For researchers, scientists, and drug development professionals, understanding the nuances of kinase regulation is paramount. Cyclin-dependent kinase 7 (CDK7) stands as a critical enzyme with a dual role in orchestrating both cell cycle progression and gene transcription. Its ability to phosphorylate a diverse range of substrates is not intrinsic but is exquisitely controlled by its interacting partners. While CDK7's canonical partner is Cyclin H, its substrate preference is dramatically reshaped by the association with MAT1 and the larger TFIIH complex. This guide provides a detailed comparison of the substrate specificity of these different CDK7 complexes, supported by experimental data and detailed methodologies.

The CDK7-Cyclin H Holoenzyme: A Tale of Two Complexes

Under physiological conditions, CDK7 predominantly forms a stable and active complex with this compound. The concept of comparing CDK7's activity with a panel of other cyclins (such as D, E, A, or B) is not well-supported by current literature, as stable and functional complexes of CDK7 with these other cyclins are not commonly observed. The crucial determinant of CDK7's substrate specificity lies in the assembly of the CDK7/Cyclin H duo into two major functional forms: the trimeric CDK-activating kinase (CAK) complex and the multi-subunit general transcription factor TFIIH.

The Free CDK-Activating Kinase (CAK) Complex: A Cell Cycle Conductor

In its "free" form, CDK7, this compound, and the assembly factor MAT1 (Ménage à Trois 1) constitute the CAK complex. In this conformation, CDK7 primarily acts as a CDK-activating kinase, phosphorylating the T-loops of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, a crucial step for their activation and subsequent cell cycle progression.[1][2]

The TFIIH-Associated Complex: A Transcription Maestro

CDK7, along with this compound and MAT1, is also a core component of the general transcription factor TFIIH.[3][4] When embedded within the ten-subunit TFIIH complex, the substrate preference of CDK7 undergoes a significant shift. Its kinase activity is redirected towards the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), a key event in transcription initiation and elongation.[2][3][4] This functional switch is critical for the regulation of gene expression.

Quantitative Comparison of Substrate Phosphorylation

The alteration in substrate preference between the different forms of the CDK7/Cyclin H complex has been quantified in vitro. The following table summarizes the key findings:

Complex CompositionPrimary Substrate TargetRelative Phosphorylation Ratio (CTD/CDK2)Key Modulatory FactorReference
CDK7-Cyclin HCDK20.88-[3]
CDK7-Cyclin H-MAT1 (CAK)RNA Polymerase II CTD4.06MAT1[3]
TFIIH-associated CAKRNA Polymerase II CTDSignificantly higher than free CAKCore TFIIH subunits[3][4]

Data is based on in vitro kinase assays comparing the phosphorylation of GST-CDK2 and a GST-CTD fusion protein.

Visualizing the Regulatory Switch

The following diagrams illustrate the key regulatory interactions and the resulting shift in CDK7 substrate specificity.

CDK7_Substrate_Specificity cluster_free_CAK Free CAK Complex cluster_TFIIH TFIIH Complex CDK7_H CDK7-Cyclin H CDK2 CDK2 CDK7_H->CDK2 Phosphorylates CDK7_H_MAT1 CDK7-Cyclin H-MAT1 CDK7_H->CDK7_H_MAT1 + MAT1 MAT1 MAT1 MAT1->CDK7_H_MAT1 Activated_CDK2 Activated CDK2 (Cell Cycle Progression) CDK7_H_MAT1->Activated_CDK2 Phosphorylates CDK7_H_MAT1_TFIIH TFIIH-associated CDK7-Cyclin H-MAT1 CDK7_H_MAT1->CDK7_H_MAT1_TFIIH + Core TFIIH TFIIH Core TFIIH TFIIH->CDK7_H_MAT1_TFIIH RNAPII_CTD RNAPII CTD Phospho_RNAPII_CTD Phosphorylated RNAPII CTD (Transcription) CDK7_H_MAT1_TFIIH->Phospho_RNAPII_CTD Phosphorylates Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase dilutions - Substrate/ATP mix start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well plate reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction with ADP-Glo™ Reagent incubation->stop_reaction detect_adp Add Kinase Detection Reagent stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Analyze Data and Compare Activities read_luminescence->analyze_data end End analyze_data->end

References

A Tale of Two Interventions: Phenotypic Comparison of Cyclin H Knockdown versus CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise consequences of targeting specific components of key cellular pathways is paramount. This guide provides an objective comparison of two distinct but related interventions targeting the Cyclin-Dependent Kinase 7 (CDK7) complex: direct inhibition of the kinase itself and knockdown of its essential regulatory partner, Cyclin H.

Cyclin-Dependent Kinase 7 (CDK7) stands at a critical juncture of cell cycle control and transcription.[1] As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[2] Concurrently, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation and elongation.[3][4] Given this dual role, both CDK7 and its regulatory partner this compound are attractive targets in oncology.[4] This guide dissects the phenotypic consequences of targeting these two components, providing a framework for understanding their distinct and overlapping effects.

Unveiling the Phenotypic Landscape: A Tabular Comparison

The following tables summarize the key phenotypic outcomes observed upon this compound knockdown and CDK7 inhibition, based on experimental data from various cell lines.

Table 1: Effects on Transcription

Phenotypic EndpointThis compound KnockdownCDK7 InhibitionSupporting Evidence
Global Transcription Variable effects reported; can lead to upregulation of developmental genes in embryonic stem cells.General suppression of transcription, particularly affecting genes with super-enhancers.[5]
RNA Pol II CTD Phosphorylation May not significantly alter total Ser2/Ser5 phosphorylation levels, suggesting compensation by other kinases.Potent and widespread reduction in Ser5 and Ser7 phosphorylation of the RNA Pol II CTD.[5]
Specific Gene Expression Upregulation of differentiation-associated genes in embryonic stem cells.Downregulation of key oncogenes such as MYC and its target genes.[4][5]

Table 2: Effects on Cell Cycle Progression

Phenotypic EndpointThis compound KnockdownCDK7 InhibitionSupporting Evidence
Cell Cycle Arrest Can induce G0/G1 arrest in some contexts, particularly in response to loss of anchorage. In embryonic stem cells, differentiation can occur without significant cell cycle changes.Potent induction of cell cycle arrest, commonly at the G1/S or G2/M transitions, depending on the cell type.[5][6]
CDK Activation Leads to decreased CDK-activating kinase (CAK) activity, resulting in reduced phosphorylation of other CDKs.Directly prevents the phosphorylation and activation of other cell cycle CDKs (CDK1, CDK2, CDK4, CDK6).[2][6]
Apoptosis Can induce apoptosis in some cancer cell lines.A common outcome in many cancer cell lines, often following cell cycle arrest and transcriptional inhibition.[4]

Table 3: Effects on Protein Stability and Other Phenotypes

Phenotypic EndpointThis compound KnockdownCDK7 InhibitionSupporting Evidence
CDK7/MAT1 Stability Depletion of this compound leads to the degradation of both CDK7 and MAT1 proteins.Does not directly affect the protein stability of CDK7 or other complex members.[7]
CtBP2 Stability Decreases the stability of C-terminal Binding Protein 2 (CtBP2), a protein implicated in cancer cell migration.Not reported to directly affect CtBP2 stability.[8]
Cancer Cell Migration & Invasion Can suppress cancer cell migration and invasion, potentially through its effect on CtBP2.Can inhibit cancer cell migration and invasion.[8]

Visualizing the Molecular Mechanisms

To further elucidate the pathways affected by these interventions, the following diagrams, generated using the DOT language, illustrate the central role of the CDK7-Cyclin H complex and the distinct points of disruption.

cluster_TFIIH Transcription Factor IIH (TFIIH) cluster_CAK CDK-Activating Kinase (CAK) CDK7_TFIIH CDK7 CyclinH_TFIIH This compound CDK7_TFIIH->CyclinH_TFIIH RNAPolII RNA Polymerase II CDK7_TFIIH->RNAPolII Phosphorylates CTD MAT1_TFIIH MAT1 CyclinH_TFIIH->MAT1_TFIIH Core_TFIIH Core TFIIH Subunits MAT1_TFIIH->Core_TFIIH CDK7_CAK CDK7 CyclinH_CAK This compound CDK7_CAK->CyclinH_CAK CellCycleCDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7_CAK->CellCycleCDKs Phosphorylates & Activates MAT1_CAK MAT1 CyclinH_CAK->MAT1_CAK Transcription Transcription Initiation & Elongation RNAPolII->Transcription CellCycleProgression Cell Cycle Progression CellCycleCDKs->CellCycleProgression cluster_interventions Points of Intervention cluster_complex CDK7-Cyclin H-MAT1 Complex siRNA This compound Knockdown (siRNA) CyclinH This compound siRNA->CyclinH Targets mRNA Inhibitor CDK7 Inhibition (Small Molecule) CDK7 CDK7 Inhibitor->CDK7 Binds to active site CDK7->CyclinH Transcription Transcription CDK7->Transcription Regulates CellCycle Cell Cycle Progression CDK7->CellCycle Regulates MAT1 MAT1 CyclinH->MAT1 ProteinDegradation CDK7/MAT1 Degradation CyclinH->ProteinDegradation Depletion leads to

References

Validating On-Target Effects of Cyclin H shRNA: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of RNA interference (RNAi) is paramount to generating reliable and translatable results. This guide provides a comprehensive comparison of experimental outcomes when using cyclin H short hairpin RNA (shRNA), demonstrating the critical importance of rescue experiments in validating on-target effects.

The knockdown of this compound, a crucial component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, can induce various cellular phenotypes. However, to confidently attribute these phenotypes to the depletion of this compound and not to off-target effects of the shRNA, a rescue experiment is the definitive control. This involves re-introducing a form of this compound that is resistant to the shRNA and observing the reversal of the knockdown phenotype.

Experimental Data Summary

The following tables summarize the quantitative data from a typical this compound shRNA validation study. These experiments involve the transfection of cells with a control shRNA, a this compound-targeting shRNA, and the co-transfection of the this compound shRNA with an shRNA-resistant this compound expression vector (the rescue condition).

Table 1: Quantification of this compound Protein Levels by Western Blot

Treatment GroupNormalized this compound Protein Level (relative to Control)Standard Deviation
Control shRNA1.00± 0.08
This compound shRNA0.25± 0.05
This compound shRNA + Rescue Construct0.92± 0.10

Data are representative of densitometric analysis of Western blot bands, normalized to a loading control (e.g., GAPDH or β-actin).

Table 2: Assessment of Cell Viability via MTT Assay

Treatment GroupCell Viability (% of Control)Standard Deviation
Control shRNA100%± 5.2%
This compound shRNA65%± 4.8%
This compound shRNA + Rescue Construct95%± 6.1%

Cell viability was measured 72 hours post-transfection. Data are presented as a percentage relative to the control shRNA-treated cells.

Table 3: Quantification of Downstream Target Protein (CtBP2) Levels

A key downstream effect of this compound/CDK7 activity is the stabilization of the C-terminal binding protein 2 (CtBP2). Depletion of this compound leads to the proteasomal degradation of CtBP2.[1][2]

Treatment GroupNormalized CtBP2 Protein Level (relative to Control)Standard Deviation
Control shRNA1.00± 0.09
This compound shRNA0.40± 0.06
This compound shRNA + Rescue Construct0.88± 0.11

Data are representative of densitometric analysis of Western blot bands, normalized to a loading control.

Experimental Workflow and Signaling Pathway Visualization

To elucidate the experimental process and the underlying molecular interactions, the following diagrams are provided.

G cluster_0 Cell Culture & Transfection cluster_1 Analysis Plate Cells Plate Cells Transfect shRNA Transfect with: - Control shRNA - this compound shRNA - this compound shRNA + Rescue Plate Cells->Transfect shRNA Incubate Incubate for 48-72 hours Transfect shRNA->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Western Blot Western Blot Analysis (this compound, CtBP2, Loading Control) Harvest Cells->Western Blot MTT Assay Cell Viability Assay (MTT) Harvest Cells->MTT Assay Data Analysis Quantify and Compare Results Western Blot->Data Analysis MTT Assay->Data Analysis

Caption: Experimental workflow for validating this compound shRNA on-target effects.

G cluster_0 CAK Complex Formation & Activity cluster_1 Downstream Effects This compound This compound CAK Complex Active CAK Complex (this compound/CDK7/MAT1) This compound->CAK Complex CDK7 CDK7 CDK7->CAK Complex MAT1 MAT1 MAT1->CAK Complex CDKs CDK1, CDK2, CDK4, CDK6 CAK Complex->CDKs Phosphorylates & Activates TFIIH TFIIH Complex CAK Complex->TFIIH Component of CtBP2 CtBP2 CAK Complex->CtBP2 Stabilizes Cell Cycle Cell Cycle Progression CDKs->Cell Cycle RNA Pol II RNA Polymerase II TFIIH->RNA Pol II Phosphorylates Transcription Transcription Initiation RNA Pol II->Transcription CtBP2 Stability CtBP2 Protein Stability CtBP2->CtBP2 Stability shRNA This compound shRNA shRNA->this compound Inhibits

Caption: this compound signaling pathways in cell cycle and transcription.

Detailed Experimental Protocols

Cell Culture and Transfection with shRNA and Rescue Construct
  • Cell Seeding: Plate the chosen cell line (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Preparation:

    • For each well, prepare a mix of transfection reagent and plasmid DNA in serum-free medium according to the manufacturer's protocol.

    • Control Group: Transfect with a non-targeting (scrambled) shRNA plasmid.

    • Knockdown Group: Transfect with the this compound-targeting shRNA plasmid.

    • Rescue Group: Co-transfect with the this compound shRNA plasmid and the shRNA-resistant this compound expression plasmid. The rescue plasmid should contain silent mutations in the shRNA target sequence that do not alter the amino acid sequence of the this compound protein.

  • Transfection and Incubation: Add the transfection complexes to the cells and incubate for 48-72 hours at 37°C in a CO2 incubator.

Quantitative Western Blot Analysis
  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against this compound, CtBP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of this compound and CtBP2 to the loading control.

Cell Viability (MTT) Assay
  • Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate as described above.

  • MTT Addition: After the 48-72 hour incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control shRNA group.

References

Cyclin H Expression: A Comparative Analysis in Normal and Cancerous Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin H, a crucial regulatory subunit of the Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) complex, plays a pivotal role in the intricate processes of cell cycle progression and transcriptional regulation. Emerging evidence has highlighted a significant dysregulation of this compound expression in various malignancies, suggesting its potential as a prognostic biomarker and a therapeutic target. This guide provides a comprehensive comparison of this compound expression levels in normal versus cancerous tissues, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Expression

The expression of this compound is consistently altered in a variety of cancers when compared to their normal tissue counterparts. The following table summarizes the quantitative and qualitative findings from multiple studies.

Cancer TypeNormal TissueCancer TissueMethod of AnalysisKey FindingsReference(s)
Breast Cancer Normal Breast TissueBreast CarcinomaqRT-PCR, IHCmRNA levels are, on average, 1.9-fold higher in tumors. Protein levels are also elevated. High expression is paradoxically associated with a better prognosis in ER-positive breast cancer.[1][2]
Ovarian Cancer Normal Ovarian TissueOvarian CarcinomaIHCSlightly expressed in grade 1 tumors, but highly expressed in grade 2 and grade 3 tumors. High expression is positively correlated with tumor grade, FIGO stage, and poor five-year survival.[3][4]
Lung Cancer Normal Lung TissueLung Adenocarcinoma & Squamous Cell CarcinomaqRT-PCR (from TCGA and CPTAC databases)mRNA expression is significantly increased in lung cancer tissues and cell lines. Higher expression is associated with a lower survival rate.[1][5][6]
Colorectal Cancer Normal Colon TissueColorectal CarcinomaDatabase Analysis (Oncomine)While direct quantitative data for this compound is not specified, its partner, CDK7, shows varied expression, being highly expressed in some patient samples and downregulated in others. Dysregulation of the cell cycle, involving various cyclins and CDKs, is a hallmark of colorectal cancer.[7][8][9][10]
Prostate Cancer Normal Prostate TissueProstate AdenocarcinomaIHC, qRT-PCRWhile direct quantification for this compound is not detailed, its functional partners, CDK1, CDK3, CDK5, and CDK16, are expressed at higher levels in prostate cancer tissues compared to benign prostatic hyperplasia. Overexpression of cyclins like Cyclin D1 is also a common feature.[11][12][13][14]

Signaling Pathway and Experimental Workflow

To understand the context of this compound expression, it is essential to visualize its role in cellular signaling and the general workflow for its detection.

Experimental Workflow for this compound Expression Analysis cluster_tissue Tissue Procurement cluster_processing Sample Processing cluster_analysis Expression Analysis Normal_Tissue Normal Tissue Fixation Fixation & Paraffin Embedding Normal_Tissue->Fixation RNA_Extraction RNA Extraction Normal_Tissue->RNA_Extraction Protein_Extraction Protein Extraction Normal_Tissue->Protein_Extraction Cancer_Tissue Cancer Tissue Cancer_Tissue->Fixation Cancer_Tissue->RNA_Extraction Cancer_Tissue->Protein_Extraction IHC Immunohistochemistry (IHC) Fixation->IHC qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot IHC_result Protein Localization & Abundance IHC->IHC_result qRT_PCR_result mRNA Quantification qRT_PCR->qRT_PCR_result WB_result Protein Detection & Quantification Western_Blot->WB_result

A generalized workflow for analyzing this compound expression.

Role of the CAK Complex in Cell Cycle and Transcription cluster_cak CDK-Activating Kinase (CAK) Complex cluster_cell_cycle Cell Cycle Control cluster_transcription Transcriptional Regulation CDK7 CDK7 Cyclin_H This compound CDKs CDK1, CDK2, CDK4, CDK6 CDK7->CDKs Phosphorylation (Activation) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation MAT1 MAT1 Cyclin_H->CDKs Phosphorylation (Activation) Cyclin_H->RNAPII Phosphorylation MAT1->CDKs Phosphorylation (Activation) MAT1->RNAPII Phosphorylation G1_S_Transition G1/S Transition CDKs->G1_S_Transition G2_M_Transition G2/M Transition CDKs->G2_M_Transition Gene_Transcription Gene Transcription RNAPII->Gene_Transcription

The central role of the this compound-containing CAK complex.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound expression.

Immunohistochemistry (IHC)

This protocol is a generalized procedure for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides through a graded series of ethanol (100% twice, 95%, 70%, and 50%) for 3 minutes each.

    • Rinse with distilled water.[15][16]

  • Antigen Retrieval:

    • Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).

    • Heat to 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature for 20 minutes.[15]

  • Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (phosphate-buffered saline).

    • Apply a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[15][17]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C in a humidified chamber.[17][18]

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Wash with PBS.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate (SABC) and incubate for 30 minutes.[16]

  • Visualization:

    • Apply a DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired color intensity is reached (typically 1-10 minutes).

    • Wash with distilled water.[15][16]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes to visualize nuclei.

    • Rinse with running tap water.

    • Dehydrate through a graded series of ethanol and xylene.

    • Coverslip with mounting medium.[15][16]

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying this compound mRNA expression levels.

  • RNA Extraction:

    • Extract total RNA from fresh frozen or FFPE tissue samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA purity and concentration using a spectrophotometer.[2][19]

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MuLV Reverse Transcriptase) and random hexamer primers.[2][20]

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for this compound, a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan), and qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.[2]

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR system with a typical thermal profile:

      • Initial denaturation at 95°C for 2-10 minutes.

      • 40 cycles of:

        • Denaturation at 95°C for 10-15 seconds.

        • Annealing/Extension at 60°C for 30-60 seconds.[20]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.

    • Calculate the relative expression of this compound using the 2-ΔΔCt method.[2]

Western Blotting

This protocol provides a general procedure for the detection and semi-quantification of this compound protein.

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.[21][22]

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[22]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation.[21][23]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.[22]

  • Analysis:

    • Quantify band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

References

structural comparison of cyclin H with other members of the cyclin family

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of Cyclin H reveals both conserved architectural features and unique elements that set it apart from its canonical cell cycle counterparts. This guide provides a comprehensive comparison of this compound with other key members of the cyclin family, supported by structural data and detailed experimental protocols.

This compound, a vital component of the CDK-activating kinase (CAK) complex, plays a crucial role in both cell cycle regulation and transcription.[1][2] Unlike the more extensively studied cyclins A, B, D, and E, which primarily drive cell cycle progression, this compound's dual functionality is reflected in its distinct structural characteristics.[3][4] This comparison guide elucidates the key structural similarities and differences between this compound and other cyclins, providing valuable insights for researchers in cell biology and drug development.

The Conserved Core: The Cyclin Box Fold

At the heart of every cyclin lies the cyclin box, a conserved domain of approximately 100 amino acids characterized by a canonical fold of five alpha-helices.[3] This domain is essential for binding to and activating their partner cyclin-dependent kinases (CDKs). Structurally, the cyclin box is duplicated, forming two tandem repeats known as the N-terminal and C-terminal cyclin box folds.[5]

This compound shares this fundamental architecture with other members of the cyclin family.[5] The core of the this compound molecule is comprised of two five-helix repeats, demonstrating a clear evolutionary link to the canonical cyclins.[5] Structural alignments have revealed a high degree of homology between the cyclin box of this compound and that of cyclin A, a well-characterized cell cycle cyclin.[5]

Distinguishing Features of this compound

Despite the conserved core, this compound possesses unique structural elements that are critical for its specific functions. The most notable distinctions are found in the N- and C-terminal regions that flank the cyclin box folds.[5]

This compound features extended N- and C-terminal helices that are absent or configured differently in other cyclins like cyclin A.[5] These terminal helices in this compound pack against the first cyclin box repeat and are indispensable for the functional activation of its primary kinase partner, CDK7.[5] Deletion of these helices renders this compound inactive, highlighting their crucial role in mediating the specific interaction with CDK7 and the assembly of the trimeric CAK complex, which also includes MAT1.[1][5]

In contrast, the corresponding regions in cyclin A are more integrated into the interface between the two cyclin box repeats.[5] This structural variance likely contributes to the distinct CDK partnerships and substrate specificities observed between this compound and other cyclins.

Quantitative Structural Comparison

To provide a clearer picture of the structural relationships, the following table summarizes the available quantitative data from structural alignment studies. The root-mean-square deviation (RMSD) is a measure of the average distance between the atoms (usually the alpha-carbons) of superimposed proteins. A lower RMSD value indicates a higher degree of structural similarity.

Cyclin Comparison Structural Region RMSD (Å) Reference
This compound vs. Cyclin AOverall Cyclin Fold1.8[5]
This compound vs. Cyclin AKinase Interface Residues1.3[5]
Cyclin A vs. Cyclin B vs. Cyclin EN-terminal Cyclin Box0.59[6]
This compound vs. Cyclin BNot Available-
This compound vs. Cyclin DNot Available-
This compound vs. Cyclin ENot Available-

Signaling Pathway and Structural Logic

The unique structural features of this compound are directly linked to its role in the CDK-activating kinase (CAK) complex and its subsequent functions in transcription and cell cycle control.

Cyclin_H_Function cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_Functions Downstream Functions Cyclin_H This compound CDK7 CDK7 Cyclin_H->CDK7 Binds and Activates Transcription Transcription Initiation (via TFIIH) CDK7->Transcription Phosphorylates RNA Pol II Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7->Cell_Cycle_CDKs Phosphorylates T-loop MAT1 MAT1 MAT1->CDK7 Stabilizes

Figure 1. Logical diagram of this compound's role within the CAK complex and its downstream effects.

Experimental Protocols

The structural and functional understanding of this compound and its comparison to other cyclins are based on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification of this compound

Recombinant this compound for structural and functional studies is typically produced in E. coli or insect cells.

Workflow for this compound Expression and Purification:

Protein_Purification_Workflow start Transformation of E. coli with this compound expression vector culture Large-scale culture growth start->culture induction Induction of protein expression (e.g., with IPTG) culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarification of lysate by centrifugation lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) clarification->chromatography purification Further purification (e.g., ion exchange, size exclusion) chromatography->purification end Pure this compound protein purification->end

Figure 2. A generalized workflow for the expression and purification of recombinant this compound.

Detailed Protocol:

  • Expression: Human this compound cDNA is cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells), often with an affinity tag (e.g., His-tag) for purification. The vector is then transformed into the expression host.

  • Cell Growth and Induction: The cells are grown in large-scale cultures to a specific optical density. Protein expression is then induced, for example, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.

  • Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by methods such as sonication or French press.

  • Purification: The lysate is clarified by high-speed centrifugation. The supernatant containing the soluble recombinant this compound is then subjected to affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

X-ray Crystallography of a Cyclin-CDK Complex

Determining the three-dimensional structure of a protein complex like this compound-CDK7 is achieved through X-ray crystallography.

Workflow for X-ray Crystallography:

Xray_Crystallography_Workflow start Purified and concentrated Cyclin-CDK complex crystallization Crystallization screening (vapor diffusion) start->crystallization optimization Optimization of crystallization conditions crystallization->optimization crystal_harvesting Crystal harvesting and cryo-protection optimization->crystal_harvesting diffraction X-ray diffraction data collection (synchrotron) crystal_harvesting->diffraction phasing Phase determination (e.g., molecular replacement) diffraction->phasing model_building Model building and refinement phasing->model_building end 3D structure of the Cyclin-CDK complex model_building->end

Figure 3. A simplified workflow for determining the crystal structure of a Cyclin-CDK complex.

Detailed Protocol:

  • Crystallization: The purified Cyclin-CDK complex is concentrated to a high concentration (typically 5-20 mg/mL). Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion, testing a wide range of precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The diffraction data are processed, and the phases are determined, often by molecular replacement using a known structure of a homologous protein as a search model.

  • Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using specialized software to improve its fit to the experimental data and to ensure proper stereochemistry.

In Vitro Kinase Assay

To assess the functional activity of Cyclin-CDK complexes and compare their substrate specificity, in vitro kinase assays are performed.

Detailed Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a kinase buffer (typically including MgCl2 and ATP), the purified active Cyclin-CDK complex, and a specific substrate (e.g., a peptide or a full-length protein).

  • Initiation and Incubation: The reaction is initiated by the addition of ATP (often radiolabeled with ³²P). The reaction is then incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the phosphorylation of the substrate is detected. For radiolabeled ATP, this is often done by separating the reaction products by SDS-PAGE and visualizing the phosphorylated substrate by autoradiography. Alternatively, non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection can be used.

Conclusion

References

comparing the interactome of cyclin H in different cellular contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protein-protein interaction networks (interactomes) of human Cyclin H in distinct cellular contexts. This compound is a central regulatory protein that, despite its stable expression throughout the cell cycle, engages in functionally diverse complexes that dictate its role in fundamental cellular processes, including cell cycle progression, transcription, and DNA repair. Understanding how the this compound interactome is remodeled in different physiological and pathological states is critical for elucidating its function and developing targeted therapeutics.

Core Functional Contexts of this compound

This compound primarily functions as a subunit of two major complexes:

  • The CDK-Activating Kinase (CAK) Complex: A heterotrimeric complex composed of Cyclin-Dependent Kinase 7 (CDK7), this compound, and MAT1 (Ménage à Trois 1)[1]. In this context, the complex acts as a master regulator of the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6[2].

  • The General Transcription Factor IIH (TFIIH): A large, 10-subunit complex essential for transcription initiation and nucleotide excision repair (NER)[3]. The CAK complex serves as a dissociable module of the larger TFIIH holoenzyme[3]. Within TFIIH, the kinase activity of CDK7/Cyclin H is directed towards the C-terminal domain (CTD) of RNA Polymerase II to facilitate promoter escape[1]. There is evidence that the CAK module is released from the core TFIIH complex during the DNA repair process[4].

Beyond these canonical roles, the this compound interactome is rewired in pathological states, notably in cancer, where it forms novel associations that contribute to disease progression.

Comparative Analysis of this compound Interactors

While a single comprehensive quantitative dataset comparing the this compound interactome across different contexts is not yet available in published literature, a comparative summary can be synthesized from numerous studies. The following table delineates the key interactors of this compound, categorized by their functional context.

Interacting ProteinGene NamePrimary Cellular ContextFunctional Role of Interaction
CDK7 CDK7Core CAK & TFIIHCatalytic subunit partner; forms the core kinase module.[1]
MAT1 MNAT1Core CAK & TFIIHAssembly and stabilizing factor for the CAK complex.[3]
XPB ERCC3TFIIH HoloenzymeCore TFIIH subunit (3'-5' DNA helicase); MAT1 anchors CAK to the core via XPB.[3]
XPD ERCC2TFIIH HoloenzymeCore TFIIH subunit (5'-3' DNA helicase); MAT1 interacts with and regulates XPD.[3]
p62, p52, p44, p34, p8 GTF2H1, GTF2H2, GTF2H3, GTF2H4, GTF2H5TFIIH HoloenzymeCore subunits of TFIIH that form the ring-like structure of the complex.[3]
CtBP2 CTBP2Cancer (Breast, Esophageal)Stabilizes the CtBP2 oncoprotein, preventing its degradation and promoting cell migration and invasion.[5][6]
ELL ELLTranscription RestartInteracts with CDK7 to participate in transcription restart after DNA repair.[7]
XPC XPCDNA Nucleotide Excision RepairForms a strong interaction with the TFIIH complex during the initial damage recognition steps of NER.[8]

Visualizing this compound Functional States

The following diagrams illustrate the key complexes and logical relationships within the this compound interactome.

CAK_Complex cluster_CAK CDK-Activating Kinase (CAK) Complex CDK7 CDK7 CCNH This compound CDK7->CCNH MAT1 MAT1 MAT1->CDK7 MAT1->CCNH

Diagram 1. The core heterotrimeric CAK complex.

TFIIH_Assembly cluster_CAK Free CAK Module (Cell Cycle Control) cluster_Core Core TFIIH cluster_Holoenzyme TFIIH Holoenzyme (Transcription & DNA Repair) CAK CDK7-Cyclin H-MAT1 Holo Full TFIIH Complex CAK->Holo Associates Core XPB, XPD, p62, p52, p44, p34, p8 Core->Holo Associates Holo->CAK Dissociates

Diagram 2. Relationship between the free CAK module and the TFIIH holoenzyme.

Experimental Protocols: Interactome Analysis

The identification of protein-protein interactions for this compound is most commonly achieved through Affinity Purification followed by Mass Spectrometry (AP-MS). This technique involves using an antibody or other affinity reagent to isolate a protein of interest (the "bait," e.g., this compound) and its bound partners (the "prey") from a cell lysate.

Representative Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a generalized workflow for identifying this compound interactors from cultured human cells (e.g., HEK293T, HeLa).

1. Cell Culture and Lysis:

  • Culture cells stably or transiently expressing an epitope-tagged this compound (e.g., FLAG-CCNH, HA-CCNH) to high density. Include a control cell line expressing the empty vector or a non-specific tagged protein.

  • Harvest cells by centrifugation and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

2. Immunoprecipitation (Affinity Purification):

  • Pre-clear the supernatant by incubating with a control resin (e.g., Protein A/G beads) for 1 hour at 4°C.

  • Transfer the pre-cleared lysate to a fresh tube containing affinity beads conjugated to an antibody against the epitope tag (e.g., anti-FLAG M2 magnetic beads).

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait protein and its interactors to bind to the beads.

  • Pellet the beads using a magnetic stand or centrifugation.

  • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specific binders.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads. This can be done competitively (e.g., using a 3xFLAG peptide) for native elution or denaturingly (e.g., by boiling in SDS-PAGE sample buffer).

  • For MS analysis, perform in-solution or on-bead tryptic digestion:

    • Reduce disulfide bonds with DTT (dithiothreitol).
    • Alkylate cysteine residues with iodoacetamide.
    • Digest proteins overnight with mass spectrometry-grade trypsin.

  • Acidify the resulting peptide mixture with formic acid to stop the digestion.

  • Desalt and concentrate the peptides using C18 StageTips or ZipTips.

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the purified peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.

  • Identify proteins from the resulting MS/MS spectra using a database search algorithm (e.g., MaxQuant, Sequest) against a human protein database.

  • Perform quantitative analysis (e.g., label-free quantification or SILAC) to determine the enrichment of proteins in the this compound pulldown compared to the control.

  • Filter results against a database of common contaminants (e.g., CRAPome) and apply statistical scoring (e.g., SAINT) to identify high-confidence interacting proteins[9].

AP_MS_Workflow node1 Cell Culture (e.g., FLAG-CCNH expressing cells) node2 Cell Lysis (Non-denaturing buffer) node1->node2 node3 Immunoprecipitation (Anti-FLAG Magnetic Beads) node2->node3 node4 Washing Steps (Remove non-specific binders) node3->node4 node5 Elution & Tryptic Digestion node4->node5 node6 LC-MS/MS Analysis node5->node6 node7 Data Analysis (Protein ID & Quantification) node6->node7 node8 High-Confidence Interactor List node7->node8

Diagram 3. Experimental workflow for AP-MS analysis of the this compound interactome.

Conclusion and Future Directions

The interactome of this compound is highly dynamic and context-dependent. Its core associations with CDK7 and MAT1 are fundamental to its function, but its incorporation into the TFIIH complex or its interaction with cancer-specific factors like CtBP2 dramatically alters its functional output. This guide highlights the key differences between these states, providing a framework for understanding the multifaceted roles of this compound.

For drug development professionals, the context-specific interactions of this compound represent promising therapeutic targets. Inhibiting the interaction between the CAK complex and CtBP2, for example, could offer a targeted strategy for cancers where this axis is dysregulated, potentially with fewer side effects than broad inhibition of CDK7 kinase activity[4][6]. Future research employing quantitative proteomics to directly compare these interactomes in isogenic cell lines will be invaluable for precisely mapping the protein networks that define this compound's diverse biological and pathological functions.

References

Cyclin H: A Comprehensive Guide to its Validation as a Therapeutic Target in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Cyclin H as a therapeutic target in oncology, evaluating its performance against other therapeutic alternatives. Experimental data, detailed protocols, and pathway visualizations are presented to support further research and drug development initiatives.

Executive Summary

This compound, a crucial component of the Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) complex, has emerged as a promising therapeutic target in various cancers. Its overexpression is frequently correlated with poor prognosis and tumor progression. This guide summarizes the current evidence validating this compound as a target, compares it with other CDK inhibitors, and provides detailed experimental methodologies for its investigation.

This compound as a Therapeutic Target

This compound, in complex with CDK7 and MAT1, forms the CAK complex, which plays a dual role in cell cycle regulation and transcriptional control.[1] The CAK complex activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops, thereby promoting cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, initiating transcription. This dual function makes this compound a critical node in cancer cell proliferation and survival.

Elevated expression of this compound and its catalytic partner CDK7 has been observed in several cancer types, including breast, ovarian, and esophageal squamous cell carcinoma, often correlating with higher tumor grade and reduced patient survival.[1][2][3] Preclinical studies have demonstrated that the inhibition of the this compound/CDK7 complex can lead to cell cycle arrest, primarily at the G1/S transition, and suppress tumor growth in xenograft models.[1]

Data Presentation: this compound Expression and Inhibitor Potency

Table 1: Expression of this compound (CCNH) in Cancer vs. Normal Tissues
Cancer TypeMethodFindingReference
Breast CancerqRT-PCR, IHCElevated mRNA and protein expression in tumors vs. normal breast tissue.[2][4]
Ovarian CancerIHCHighly expressed in grade 2 and 3 tumors compared to grade 1.[1]
Esophageal Squamous Cell CarcinomaWestern Blot, IHCElevated protein levels in ESCC tissues compared to adjacent normal tissues.[3]
Table 2: Comparison of Preclinical CDK Inhibitors Targeting the this compound/CDK7 Complex and Other CDKs
InhibitorTarget(s)IC50 (nM)Development PhaseReference
CDK7 Inhibitors
THZ1CDK7 (covalent)3.2Preclinical
ICEC0942 (CT7001)CDK740Phase I
SY-1365CDK784Phase I
Pan-CDK Inhibitors
(R)-roscovitine (Seliciclib)CDK1, CDK2, CDK5, CDK7, CDK9~200-700Phase II[5]
AT7519CDK1, CDK2, CDK4, CDK5, CDK9<10 - 190Phase I[5]
BAY-1000394CDK1, CDK2, CDK3, CDK4, CDK7, CDK95 - 25Phase I[5]
CDK4/6 Inhibitors
PalbociclibCDK4, CDK611 (CDK4), 16 (CDK6)Approved[6][7]
RibociclibCDK4, CDK610 (CDK4), 39 (CDK6)Approved[6][7]
AbemaciclibCDK4, CDK62 (CDK4), 10 (CDK6)Approved[6][7]

Signaling Pathways and Experimental Workflows

This compound in Cell Cycle and Transcription Regulation

The following diagram illustrates the central role of the this compound/CDK7/MAT1 (CAK) complex in both cell cycle progression and transcription.

cluster_cell_cycle Cell Cycle Control cluster_transcription Transcription Regulation CyclinD_CDK46 Cyclin D-CDK4/6 G1_S G1/S Transition CyclinD_CDK46->G1_S CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1_S CyclinA_CDK2 Cyclin A-CDK2 G2_M G2/M Transition CyclinA_CDK2->G2_M CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->G2_M RNAPII RNA Polymerase II Transcription Gene Transcription RNAPII->Transcription TFIIH TFIIH TFIIH->RNAPII P CAK This compound-CDK7-MAT1 (CAK) CAK->CyclinD_CDK46 P CAK->CyclinE_CDK2 P CAK->CyclinA_CDK2 P CAK->CyclinB_CDK1 P CAK->TFIIH Start Hypothesis: This compound is a cancer target shRNA shRNA-mediated This compound Knockdown Start->shRNA WesternBlot Western Blot: Confirm Knockdown shRNA->WesternBlot CellProliferation Cell Proliferation Assay (e.g., CCK-8) shRNA->CellProliferation CellCycle Cell Cycle Analysis (Flow Cytometry) shRNA->CellCycle Xenograft In Vivo Xenograft Model WesternBlot->Xenograft CellProliferation->Xenograft CellCycle->Xenograft Validation Target Validated Xenograft->Validation

References

comparative analysis of cyclin H orthologs across different species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Cyclin H orthologs, focusing on their molecular characteristics, functional roles, and the experimental methodologies used for their characterization. It is intended for researchers, scientists, and drug development professionals working in cell cycle regulation, transcription, and oncology.

Introduction to this compound

This compound is a highly conserved regulatory protein that belongs to the cyclin family.[1] It functions as a crucial subunit of Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-Activating Kinase (CAK) complex, along with a third subunit, MAT1 (Ménage à Trois 1).[2][3] This trimeric complex plays a dual role essential for cellular function. As a free complex, CAK is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop, thereby driving cell cycle progression.[3][4] Additionally, the CAK complex is a fundamental component of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation phases of transcription.[1][3] Given its central role in both cell division and gene expression, this compound and its associated kinase activity are significant targets in cancer research and drug development.

Comparative Analysis of this compound Orthologs

This compound is remarkably conserved across different species, highlighting its fundamental importance in eukaryotic biology. The comparison between human and mouse orthologs reveals a high degree of similarity at the protein level.

FeatureHuman this compoundMouse this compound
Common Name HumanMouse
Gene Symbol CCNH[3]Ccnh[5]
UniProt ID --INVALID-LINK--[6]--INVALID-LINK--[5]
NCBI Gene ID [7](83](--INVALID-LINK--)
Protein Length 323 amino acids[6]323 amino acids[5]
Sequence Identity 100% identical to mouse ortholog100% identical to human ortholog

Signaling Pathways Involving this compound

This compound operates at the crossroads of cell cycle control and transcription. The following diagram illustrates the dual functionality of the this compound-containing CAK complex.

Cyclin_H_Signaling_Pathway cluster_CAK CAK Complex cluster_TFIIH TFIIH Complex CDK7 CDK7 CycH This compound CycH->CDK7 MAT1 MAT1 CycH->MAT1 CDKs CDK1, CDK2, CDK4, CDK6 CycH->CDKs Phosphorylates T-Loop RNAPII RNA Pol II (CTD) CycH->RNAPII Phosphorylates CTD CoreTFIIH Core TFIIH (XPB, XPD, etc.) CoreTFIIH->RNAPII Binds Promoter CellCycle Cell Cycle Progression CDKs->CellCycle Drives Transcription Transcription Initiation RNAPII->Transcription Initiates Experimental_Workflow start Start: Identify Putative This compound Ortholog db_mining Database Mining (NCBI, UniProt, Ensembl) start->db_mining seq_analysis Sequence Analysis (Alignment, Domain Prediction) db_mining->seq_analysis cloning Gene Cloning & Expression Vector Construction seq_analysis->cloning expression Recombinant Protein Expression & Purification cloning->expression interaction_study Interaction Studies (Co-IP, Yeast-2-Hybrid) expression->interaction_study functional_assay Functional Assays expression->functional_assay partner_id Identify Interaction Partners (e.g., CDK7, MAT1 orthologs) interaction_study->partner_id end End: Characterize Ortholog Function & Conservation partner_id->end kinase_assay In Vitro Kinase Assay functional_assay->kinase_assay cell_cycle_analysis Cell-based Assays (Cell Cycle, Transcription) functional_assay->cell_cycle_analysis kinase_assay->end cell_cycle_analysis->end

References

Cyclin H Antibody Specificity: A Comparative Guide to Cross-Reactivity with Other Cyclins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of Cyclin H antibody specificity, with a focus on potential cross-reactivity with other members of the cyclin family, such as Cyclin A, B, D, and E. The information presented herein is based on manufacturer-provided data and established experimental protocols for antibody validation.

This compound is a crucial regulatory subunit of the Cyclin-Dependent Kinase (CDK)-Activating Kinase (CAK) complex, which plays a pivotal role in cell cycle control and transcription. The CAK complex, consisting of this compound, CDK7, and MAT1, activates other CDKs, thereby driving the progression of the cell cycle.[1] Given the structural similarities among cyclin family members, the potential for antibody cross-reactivity is a significant concern that can lead to erroneous data interpretation.

Comparison of Commercial this compound Antibodies

Several manufacturers state that their this compound antibodies do not exhibit cross-reactivity with other cyclin proteins. While quantitative binding affinity data is often not publicly available, these claims are typically based on internal validation studies using techniques such as Western blotting. Below is a summary of the stated specificity for a selection of commercially available this compound antibodies.

Antibody Name/CloneManufacturerStated Cross-Reactivity with Other CyclinsHost Species
This compound Antibody #2927Cell Signaling TechnologyDoes not cross-react with other family members at physiological levels.[1]Rabbit
This compound Antibody (D-10)Santa Cruz BiotechnologyNon cross-reactive with catalytic subunit (Cdk7).Mouse
This compound Antibody (C-18)OmnimabsNon cross-reactive with catalytic subunit (Cdk7).Rabbit

Experimental Protocols for Cross-Reactivity Assessment

To ensure the specificity of a this compound antibody and rule out cross-reactivity with other cyclins, rigorous experimental validation is essential. The following are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) tailored for this purpose.

Western Blotting Protocol for Cross-Reactivity Testing

Western blotting is a widely used technique to assess antibody specificity. This protocol is designed to test a this compound antibody against a panel of recombinant cyclin proteins or cell lysates known to express different cyclins.

1. Sample Preparation:

  • Recombinant Proteins: Obtain purified recombinant full-length this compound, Cyclin A, Cyclin B, Cyclin D1, and Cyclin E1 proteins. Prepare serial dilutions of each protein (e.g., 100 ng, 50 ng, 25 ng) in Laemmli sample buffer.

  • Cell Lysates: Prepare whole-cell lysates from cell lines known to express high levels of specific cyclins. For example, use cell lines synchronized at different stages of the cell cycle to enrich for specific cyclins. Determine the total protein concentration of each lysate.

2. SDS-PAGE:

  • Load equal amounts (e.g., 20-30 µg of total protein for lysates or the prepared dilutions of recombinant proteins) onto a 12% SDS-polyacrylamide gel.

  • Include a lane with a pre-stained protein ladder to determine molecular weights.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the manufacturer's recommended dilution (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

6. Interpretation:

  • A highly specific this compound antibody will show a strong band at the expected molecular weight for this compound (approximately 36 kDa) and no significant bands for the other cyclins.

ELISA Protocol for Quantitative Cross-Reactivity Analysis

ELISA can provide a more quantitative assessment of antibody cross-reactivity by measuring the binding of the antibody to immobilized antigens.

1. Antigen Coating:

  • Dilute recombinant this compound, Cyclin A, Cyclin B, Cyclin D1, and Cyclin E1 proteins to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of each diluted antigen to separate wells of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

2. Washing and Blocking:

  • Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).

  • Block the wells by adding 200 µL of Blocking Buffer (e.g., 5% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Primary Antibody Incubation:

  • Prepare serial dilutions of the this compound antibody in the Blocking Buffer.

  • Aspirate the Blocking Buffer and add 100 µL of the diluted primary antibody to the wells.

  • Incubate for 2 hours at room temperature.

4. Washing:

  • Aspirate the antibody solution and wash the wells three times with Wash Buffer.

5. Secondary Antibody Incubation:

  • Add 100 µL of an HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.

  • Incubate for 1 hour at room temperature.

6. Washing:

  • Aspirate the secondary antibody solution and wash the wells three times with Wash Buffer.

7. Detection:

  • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

8. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Compare the signal intensity for this compound to the signals obtained for the other cyclins. A significantly lower signal for other cyclins indicates high specificity.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Cyclin_H_Signaling_Pathway cluster_CAK CAK Complex Cyclin_H This compound CDK7 CDK7 MAT1 MAT1 cdc2 cdc2 (CDK1) CDK7->cdc2 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4 CDK4 CDK7->CDK4 Activates Cell_Cycle_Progression Cell Cycle Progression cdc2->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4->Cell_Cycle_Progression Cyclin_B Cyclin B Cyclin_B->cdc2 Cyclin_A_E Cyclin A/E Cyclin_A_E->CDK2 Cyclin_D Cyclin D Cyclin_D->CDK4

Caption: this compound in the CAK complex activates other CDKs to drive cell cycle progression.

Antibody_Cross_Reactivity_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis cluster_Conclusion Conclusion A1 Prepare Recombinant Cyclins (H, A, B, D, E) B1 Western Blot A1->B1 B2 ELISA A1->B2 A2 Prepare Cell Lysates (Expressing different cyclins) A2->B1 C1 Compare Band Intensity B1->C1 C2 Compare Absorbance Signal B2->C2 D1 Determine Specificity and Cross-Reactivity C1->D1 C2->D1

Caption: Workflow for assessing antibody cross-reactivity using Western Blot and ELISA.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclin H: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory reagents is a critical component of ensuring a safe and environmentally responsible research environment. For proteins involved in pivotal cellular processes, such as Cyclin H, adherence to established disposal protocols is paramount. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Standard PPE Requirements:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

Step 1: Risk Assessment and Waste Segregation

The initial and most critical step is to assess the nature of the this compound waste. The disposal pathway is determined by whether the protein solution is non-hazardous, chemically hazardous, or biohazardous.

  • Non-Hazardous this compound Waste: This includes solutions of this compound in benign buffers (e.g., PBS, Tris) with no other hazardous components.

  • Chemically Hazardous this compound Waste: This category comprises this compound mixed with hazardous chemicals, such as solvents, detergents, or heavy metals.[4]

  • Biohazardous this compound Waste: This includes this compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[4]

All solid waste that has come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be segregated from regular laboratory trash and disposed of as biohazardous waste.[5]

Step 2: Inactivation and Disposal Procedures

Based on the waste category, follow the appropriate inactivation and disposal protocol.

For non-hazardous this compound solutions, inactivation is a recommended precautionary measure before disposal.[4]

Inactivation Methods for Non-Hazardous Liquid Waste

MethodProtocolMinimum Contact Time
Chemical Inactivation Add bleach to the liquid waste to achieve a final concentration of 1-10%. Ensure thorough mixing.30 minutes
Heat Inactivation Heat the solution to 100°C.30 minutes
Autoclaving Autoclave the liquid waste at 121°C.30 minutes

Data compiled from general protein disposal guidelines.[4][5]

Caution: Do not add bleach to waste that will be autoclaved, as this can release hazardous chlorine gas.[5]

Following inactivation, the decontaminated liquid can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations.[4][5]

Chemically hazardous this compound waste must not be drain disposed.

  • Collection: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical constituents of the waste.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical names of all components, including "this compound".[6]

  • Storage: Store the sealed container in a designated satellite accumulation area.[6]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal by certified hazardous waste personnel.[4][6]

All solid waste contaminated with this compound and liquid waste from biohazardous sources must be treated as biohazardous waste.

  • Segregation: Separate biohazardous waste from other waste streams.[5]

  • Containerization: Place solid waste in designated biohazard bags.[5] Liquid waste should be collected in a labeled, leak-proof container.

  • Treatment: Biohazardous waste must be decontaminated, typically by autoclaving or incineration, by a licensed biomedical waste disposal company.[4][5]

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4][5]

Spill Cleanup Protocol

In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.

  • Alert Personnel: Immediately notify others in the vicinity.[5]

  • Containment: Cover the spill with absorbent material.[5]

  • Decontamination: Gently pour a 10% bleach solution over the absorbent material, working from the outside in. Allow a contact time of at least 30 minutes.[5]

  • Disposal: Collect the absorbent material and dispose of it as biohazardous waste.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated risk_assessment Step 1: Risk Assessment start->risk_assessment non_hazardous Non-Hazardous (e.g., in PBS, Tris) risk_assessment->non_hazardous Liquid chemically_hazardous Chemically Hazardous (e.g., with solvents) risk_assessment->chemically_hazardous Liquid biohazardous Biohazardous (e.g., from BSL-2 organisms, all solid waste) risk_assessment->biohazardous Liquid or Solid inactivate Step 2: Inactivate (Bleach, Heat, or Autoclave) non_hazardous->inactivate collect_chem Step 2: Collect in Hazardous Waste Container chemically_hazardous->collect_chem collect_bio Step 2: Collect in Biohazard Bag/Container biohazardous->collect_bio drain_disposal Step 3: Drain Disposal (with copious water) inactivate->drain_disposal ehs_pickup_chem Step 3: EHS Pickup collect_chem->ehs_pickup_chem autoclave_incinerate Step 3: Autoclave or Incinerate via Bio-waste Service collect_bio->autoclave_incinerate

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and proper disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize your institution's specific chemical hygiene plan and hazardous waste management guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclin H

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with cyclin H. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This guide serves as a preferred resource for handling this and similar proteins, offering procedural steps that directly address operational and disposal questions.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related protein complexes like CDK7/Cyclin H1 are classified with GHS hazard statements for mild skin and eye irritation.[1] Given its role in fundamental cellular processes, it is prudent to assume that unintended exposure could have biological effects. A thorough risk assessment should be conducted before undertaking any new procedures involving this compound.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense in minimizing exposure to laboratory reagents. All PPE should meet appropriate governmental standards (e.g., ANSI, NIOSH).[7]

PPE Item Specifications and Use Cases
Hand Protection Chemically resistant nitrile gloves are recommended. Double-gloving is advised, especially when handling stock solutions or performing procedures with a higher risk of splashing.[7] Promptly change gloves if they become contaminated.
Eye Protection Safety goggles with side shields or a full-face shield should be worn to protect against splashes.[1][8]
Protective Clothing A chemically resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned.
Respiratory Protection For handling powdered forms of proteins or when there is a risk of aerosol generation, an N95 respirator or higher is strongly recommended.[7] All handling of powders should be performed in a certified chemical fume hood or a ventilated balance enclosure.[7][9]

Experimental Protocols: Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure risk and maintain the protein's stability.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[7]

  • Inventory: Log the compound into your chemical inventory system.

  • Storage Conditions: Store the protein at -20°C or -80°C for long-term stability, as recommended by the supplier.[7] Avoid repeated freeze-thaw cycles.[9]

Preparing Stock Solutions

This procedure must be performed in a chemical fume hood.[7][9]

  • Pre-dissolution: Before opening, bring the vial to room temperature to prevent condensation.

  • Weighing: If working with a powdered form, use a ventilated balance enclosure and dedicated spatulas.[7]

  • Dissolution: Slowly add the appropriate solvent to the pre-weighed solid to avoid splashing.[7] Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[7]

  • Storage of Solutions: Store stock solutions in aliquots at -80°C for up to 6 months, unless otherwise specified by the manufacturer.[7]

G cluster_workflow Experimental Workflow for Handling this compound receiving Receiving and Inspection storage Storage (-20°C or -80°C) receiving->storage Store Appropriately prep Solution Preparation (in Fume Hood) storage->prep Equilibrate to Room Temp experiment Experimental Use prep->experiment Use in Experiments disposal Waste Disposal experiment->disposal Dispose of Waste

Caption: A typical experimental workflow for handling this compound.

Spill and Emergency Procedures

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Small Spills: For small spills, wear the appropriate PPE (lab coat, double gloves, goggles, and N95 respirator).[7] Cover the spill with an absorbent material. Gently sweep the absorbed material into a designated hazardous waste container.[7]

  • Cleaning: Clean the spill area with soap and water, followed by 70% ethanol.[7]

  • Large Spills: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[7][9]

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed container labeled as "Hazardous Chemical Waste."[9] This includes contaminated weigh paper, pipette tips, and tubes.
Liquid Waste Collect in a designated, sealed, and properly labeled hazardous waste container.[9] Do not pour down the drain.
Contaminated PPE Dispose of contaminated gloves and other disposable materials in the designated hazardous chemical waste container.[9]

This compound Signaling Pathway

This compound is a central component of the CDK-activating kinase (CAK) complex, which also includes CDK7 and MAT1. This complex plays a dual role in regulating transcription and the cell cycle.

G cluster_pathway Role of the this compound/CDK7/MAT1 Complex cyclinH This compound cak_complex CAK Complex (this compound/CDK7/MAT1) cyclinH->cak_complex cdk7 CDK7 cdk7->cak_complex mat1 MAT1 mat1->cak_complex tfiiH TFIIH cak_complex->tfiiH Associates with cdks CDK1, CDK2, CDK4, CDK6 cak_complex->cdks Phosphorylates (Activates) rna_pol_II RNA Polymerase II tfiiH->rna_pol_II Phosphorylates transcription Transcription Initiation rna_pol_II->transcription cell_cycle Cell Cycle Progression cdks->cell_cycle

Caption: The central role of the this compound/CDK7/MAT1 complex.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。